molecular formula C10H15NO B097615 3-(3-Methoxyphenyl)propan-1-amine CAS No. 18655-52-2

3-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B097615
CAS No.: 18655-52-2
M. Wt: 165.23 g/mol
InChI Key: CMIXSQAFEPGHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIXSQAFEPGHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388690
Record name 3-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18655-52-2
Record name 3-Methoxybenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methoxyphenyl)propan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Methoxyphenyl)propan-1-amine

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propan-1-amine, a versatile chemical intermediate with significant applications in organic synthesis and drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and potential applications, grounded in authoritative scientific data.

Nomenclature and Structural Identification

3-(3-Methoxyphenyl)propan-1-amine is an organic compound featuring a propylamino group attached to a phenyl ring, which is substituted with a methoxy group at the meta-position. This unique arrangement of functional groups—a primary amine, an aromatic ring, and an ether—governs its chemical behavior and utility as a synthetic building block.[1]

  • IUPAC Name: 3-(3-methoxyphenyl)propan-1-amine[1]

  • Molecular Formula: C₁₀H₁₅NO[1][2]

  • Molecular Weight: 165.23 g/mol [1][2]

  • CAS Registry Number: 18655-52-2[1][2]

The structure consists of a flexible three-carbon chain separating the basic amine from the rigid, electron-rich methoxy-substituted aromatic ring. This separation is crucial for its role in constructing larger molecules where specific spatial orientations are required for biological activity.

Caption: Molecular structure of 3-(3-Methoxyphenyl)propan-1-amine.

Physicochemical Properties

The physical and chemical characteristics of 3-(3-Methoxyphenyl)propan-1-amine are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point ~200 °C (decomposes)[1]
Solubility Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in water.[1]
Storage Keep in a dark place under an inert atmosphere at room temperature.[3]
Form Solid[4]

Synthesis and Reactivity

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine can be achieved through several established routes in organic chemistry, making it an accessible intermediate.[1]

Synthetic Methodologies

Common synthetic strategies leverage readily available precursors and standard reaction conditions. One well-documented pathway involves a multi-step sequence starting from 3-methoxybenzaldehyde.

Protocol: Synthesis via Catalytic Hydrogenation

  • Condensation: 3-methoxybenzaldehyde is condensed with cyanoacetic acid to form 3-(3-methoxyphenyl)prop-2-enenitrile. This reaction creates the carbon backbone and introduces the nitrile group.

  • Catalytic Hydrogenation: The resulting enenitrile undergoes catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in an ethanol solvent, the carbon-carbon double bond and the nitrile group are reduced to yield the final product, 3-(3-Methoxyphenyl)propan-1-amine.[1]

Alternative methods include the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[1]

Synthesis_Workflow Start 3-Methoxybenzaldehyde Intermediate1 3-(3-Methoxyphenyl)prop-2-enenitrile Start->Intermediate1 Condensation with cyanoacetic acid Product 3-(3-Methoxyphenyl)propan-1-amine Intermediate1->Product Catalytic Hydrogenation (Pd/C, Ethanol)

Caption: A common synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine.

Chemical Reactivity

The reactivity of this compound is governed by its primary functional groups:

  • Primary Amine (-NH₂): As a nucleophile and a base, the amine group readily participates in a wide range of reactions, including N-alkylation, acylation to form amides, and condensation reactions with carbonyl compounds to form imines.

  • Aromatic Ring: The methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution reactions. These substitutions typically occur at the ortho and para positions relative to the methoxy group.

  • Methoxy Group (-OCH₃): The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Applications in Research and Drug Development

3-(3-Methoxyphenyl)propan-1-amine serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural motifs are found in various biologically active compounds.

The presence of both a primary amine and a substituted phenyl ring makes it a versatile scaffold. The amine provides a reactive handle for linking the molecule to other fragments, while the methoxyphenyl moiety can be tailored to optimize binding interactions with biological targets.[5][6]

This compound and its analogs have been investigated for their potential interactions with neurotransmitter systems, suggesting applications in medicinal chemistry for developing agents with antidepressant or anxiolytic properties.[1] Some sources classify it as a serotonergic agent of the amphetamine class that interacts with alpha receptors, although further research is needed to fully characterize its pharmacological profile.[1]

Applications_Logic Compound 3-(3-Methoxyphenyl) propan-1-amine Feature1 Primary Amine (Nucleophilic Handle) Compound->Feature1 Feature2 Methoxyphenyl Ring (Structural Core) Compound->Feature2 Application1 Synthesis of Complex Pharmaceuticals Feature1->Application1 Enables covalent modification and scaffold extension Feature2->Application1 Provides core structure for target binding Application2 Development of CNS Agents (e.g., Antidepressants) Application1->Application2

Caption: Relationship between structural features and applications.

Spectroscopic Profile (Predicted)

While specific spectral data is not provided in the search results, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the three methylene groups of the propyl chain (δ 1.5-3.0 ppm), the amine protons (a broad singlet, variable shift), and the methoxy group protons (a sharp singlet around δ 3.8 ppm).

  • ¹³C NMR: The spectrum would display 10 unique carbon signals corresponding to the methoxy carbon, the three aliphatic carbons, and the six aromatic carbons (which may have overlapping signals depending on symmetry).

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm⁻¹ (N-H stretch of the primary amine), peaks around 2850-3000 cm⁻¹ (C-H stretches of aliphatic and aromatic groups), a peak around 1600 cm⁻¹ (C=C stretching of the aromatic ring), and a strong peak around 1040-1250 cm⁻¹ (C-O stretch of the ether).[7]

Safety and Handling

While a specific safety data sheet for 3-(3-Methoxyphenyl)propan-1-amine was not found, related amine compounds are known to be hazardous. For instance, 2-(3-Methoxyphenyl)ethylamine is classified as causing severe skin burns and eye damage. General safety precautions for handling similar amines should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

References

  • EvitaChem. (n.d.). Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2.
  • Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxy benzylamine, 97%. Retrieved from [Link]

  • Anichem. (n.d.). 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • Anichem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

  • AZoM. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • scipoly.com. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]

Sources

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine from 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

An In-Depth Analysis of Synthetic Strategies, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

Abstract

3-(3-Methoxyphenyl)propan-1-amine is a valuable primary amine building block in organic synthesis, particularly relevant in the development of pharmaceutical agents.[1] Its structure, featuring a flexible propyl amine chain attached to a methoxy-substituted phenyl ring, makes it a key intermediate for various bioactive molecules. This guide provides a comprehensive overview of a robust and widely employed synthetic route starting from 3-methoxybenzaldehyde. We will delve into the strategic considerations for choosing a synthetic pathway, provide a detailed, step-by-step protocol for a preferred two-step synthesis involving a Knoevenagel condensation followed by chemical reduction, and discuss the critical aspects of reaction mechanisms, safety, and product characterization.

Introduction and Strategic Overview

The synthesis of phenylethylamine derivatives and their homologues is a cornerstone of medicinal chemistry. The target molecule, 3-(3-methoxyphenyl)propan-1-amine (CAS 18655-52-2), possesses the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1][2] Its utility as a precursor demands a synthetic route that is not only high-yielding but also scalable, safe, and reproducible.

Several theoretical pathways can be envisioned for the synthesis of this target. These include:

  • Reductive Amination: Direct reaction of 3-(3-methoxyphenyl)propanal with ammonia and a reducing agent. This route is often hampered by the availability and stability of the starting aldehyde.

  • Reduction of a Phenylpropanamide: Conversion of 3-(3-methoxyphenyl)propanoic acid to its corresponding amide, followed by reduction. This adds steps and can require harsh reducing agents.[3][4]

  • Reduction of a Nitro Compound: A highly effective and common strategy involves the synthesis of an appropriate nitro-containing intermediate, which is then reduced to the primary amine.[5]

This guide will focus on the latter strategy, which proceeds via a nitroalkene intermediate. This two-step approach is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the typically high yields achieved.

Recommended Synthetic Pathway: A Two-Step Approach

The most field-proven approach for synthesizing 3-(3-methoxyphenyl)propan-1-amine from 3-methoxybenzaldehyde involves two sequential reactions:

  • Step 1: Knoevenagel-Henry Condensation: A base-catalyzed condensation of 3-methoxybenzaldehyde with nitromethane to form the intermediate, (E)-1-methoxy-3-(2-nitrovinyl)benzene.

  • Step 2: Reduction of the Nitroalkene: The nitroalkene intermediate is then reduced to the target primary amine using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

This workflow is outlined in the diagram below.

G Figure 1: Overall Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction A 3-Methoxybenzaldehyde C (E)-1-methoxy-3-(2-nitrovinyl)benzene A->C Base Catalyst (e.g., NH₄OAc) B Nitromethane B->C Base Catalyst (e.g., NH₄OAc) D 3-(3-Methoxyphenyl)propan-1-amine C->D 1. LiAlH₄, THF 2. Aqueous Workup G Figure 2: Simplified Knoevenagel-Henry Mechanism cluster_0 cluster_1 cluster_2 A Nitromethane (CH₃NO₂) B Nitronate Anion ([CH₂NO₂]⁻) A->B Base (B:) C 3-Methoxybenzaldehyde B->C Attack on C=O D Alkoxide Intermediate C->D E Nitroalkene Product D->E -H₂O

Sources

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine (CAS: 18655-52-2): A Versatile Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)propan-1-amine, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthesis protocols, and outlines a robust framework for its analytical characterization. The significance of this arylalkylamine is contextualized through its role as a structural motif in molecules targeting the central nervous system (CNS), with a particular focus on its relationship to precursors of established therapeutics. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating methodologies to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Arylalkylamines in Neuropharmacology

Arylalkylamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous agents active within the central nervous system.[1][2] The specific spatial arrangement of an aromatic ring and a distal amino group allows for critical interactions with various G protein-coupled receptors (GPCRs) and transporters that regulate neurotransmission. The compound 3-(3-methoxyphenyl)propan-1-amine (CAS No. 18655-52-2) embodies this valuable structural motif. Its methoxy-substituted phenyl ring and flexible propyl-amine chain offer a versatile platform for synthetic elaboration.

While direct pharmacological profiling of this specific amine is not extensively documented in public literature, its structural analogs are of profound importance. For instance, the closely related chiral intermediate, (S)-1-(3-methoxyphenyl)ethylamine, is a cornerstone in the synthesis of Rivastigmine, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][4] This connection underscores the potential of the 3-(3-methoxyphenyl)propyl scaffold in the design of novel therapeutics for neurological disorders. This guide will therefore focus not only on the intrinsic properties of the title compound but also on its application potential as a molecular building block in the broader context of CNS drug discovery.

Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Core Properties of 3-(3-Methoxyphenyl)propan-1-amine

PropertyValueSource(s)
CAS Number 18655-52-2[5][6]
Molecular Formula C₁₀H₁₅NO[5][6]
Molecular Weight 165.23 g/mol [5][6]
Appearance Colorless to pale yellow solid or liquid[5]
Boiling Point 107-112 °C at 0.2 Torr[5]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); limited solubility in water.[5]
SMILES COC1=CC=CC(=C1)CCCN[7]
InChI Key CMIXSQAFEPGHMA-UHFFFAOYSA-N[7]

Synthesis and Manufacturing: A Protocol-Driven Approach

The synthesis of 3-(3-methoxyphenyl)propan-1-amine can be reliably achieved via several routes. The most common and scalable method involves the reduction of the corresponding nitrile, 3-(3-methoxyphenyl)propanenitrile. This approach is favored for its high efficiency and the relative accessibility of starting materials.

Recommended Synthesis: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)propanenitrile

This two-step synthesis, starting from 3-methoxycinnamonitrile, provides a robust and high-yielding pathway to the target amine. The process involves the initial saturation of the carbon-carbon double bond followed by the reduction of the nitrile group.

Synthesis_Workflow A 3-Methoxycinnamonitrile B 3-(3-Methoxyphenyl)propanenitrile A->B Step 1: C=C Reduction C 3-(3-Methoxyphenyl)propan-1-amine B->C Step 2: Nitrile Reduction reagent1 H₂ (g) Pd/C (10%) Ethanol, RT, 4 bar reagent2 H₂ (g) Raney Nickel or Co Methanol/NH₃, 80-100°C, 80 bar

Caption: High-level overview of the two-step synthesis pathway.

3.1.1. Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system; successful conversion at each step can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the intermediate and final product.

Step 1: Reduction of 3-Methoxycinnamonitrile to 3-(3-Methoxyphenyl)propanenitrile

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methoxycinnamonitrile (1.0 eq).

  • Catalyst & Solvent: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight) and anhydrous ethanol as the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 4 bar.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-5 hours when hydrogen uptake ceases.

  • Work-up: Depressurize the vessel. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(3-methoxyphenyl)propanenitrile, which can be used in the next step without further purification if TLC shows high purity.

Causality Insight: The use of Palladium on Carbon is highly selective for the reduction of the alkene C=C bond while leaving the nitrile group intact under these mild conditions.[8]

Step 2: Reduction of 3-(3-Methoxyphenyl)propanenitrile to 3-(3-Methoxyphenyl)propan-1-amine

  • Vessel Preparation: Charge a high-pressure autoclave with 3-(3-methoxyphenyl)propanenitrile (1.0 eq) from Step 1.

  • Catalyst & Solvent System: Add Raney Nickel or Raney Cobalt catalyst (5-10% by weight) and a solution of methanol saturated with ammonia.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 80 bar.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction typically proceeds to completion within 4-8 hours.

  • Work-up: Cool the autoclave to room temperature and carefully depressurize. Filter the catalyst through Celite®, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product as a clear or pale yellow oil/solid.

Causality Insight: The nitrile reduction is performed under more forcing conditions (higher temperature and pressure) with Raney Nickel or Cobalt catalysts.[8] The presence of ammonia in the solvent system is critical; it suppresses the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thereby driving the reaction towards the desired primary amine.[8][9]

Analytical Characterization Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 3-(3-methoxyphenyl)propan-1-amine.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR * Aromatic Protons (Ar-H): Multiplets in the range of δ 6.7-7.2 ppm (4H).* Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm (3H).* Benzylic Protons (Ar-CH₂): A triplet around δ 2.6-2.7 ppm (2H).* Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-2.0 ppm (2H), which is D₂O exchangeable.* Alkyl Protons (-CH₂-CH₂-N): A triplet around δ 2.7-2.8 ppm (2H).* Alkyl Protons (-CH₂-CH₂-CH₂-): A multiplet (quintet or sextet) around δ 1.7-1.8 ppm (2H).
¹³C NMR * Aromatic Carbons (Ar-C): Multiple signals in the range of δ 111-160 ppm. The C-OCH₃ will be near δ 159-160 ppm.[10]* Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.[10]* Alkyl Carbons (-CH₂-): Signals in the range of δ 30-45 ppm. The carbon attached to the nitrogen (C-N) will be the most downfield in this range.
FT-IR (Infrared) * N-H Stretch (Primary Amine): Two characteristic medium-intensity bands in the 3300-3400 cm⁻¹ region.[11]* C-H Stretch (Aromatic & Aliphatic): Signals between 2850-3100 cm⁻¹.* N-H Bend (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[11]* C-O Stretch (Aryl Ether): A strong band around 1250-1260 cm⁻¹.* C-N Stretch (Aliphatic): A weak to medium band in the 1020-1250 cm⁻¹ region.[11]
Mass Spec. (EI) * Molecular Ion [M]⁺: Expected at m/z = 165.* Key Fragments: A prominent fragment from benzylic cleavage at m/z = 121 ([M-CH₂CH₂NH₂]⁺). Another key fragment from alpha-cleavage (loss of an ethyl radical from the propyl chain) leading to an iminium ion at m/z = 44 ([CH₂=NH₂]⁺). Predicted data for the hydrochloride salt also shows a strong [M+H]⁺ peak at m/z 166.12.[7]

Application in Drug Discovery: A Scaffold for CNS Agents

The true value of 3-(3-methoxyphenyl)propan-1-amine lies in its utility as a synthetic intermediate. The primary amine serves as a versatile handle for introducing the arylalkyl motif into more complex molecules through reactions like amidation, reductive amination, and alkylation.

Case Study Context: Synthesis of Rivastigmine Precursors

To illustrate the strategic importance of the methoxyphenyl-alkylamine scaffold, we can examine the synthesis of Rivastigmine. While Rivastigmine itself is derived from the shorter ethylamine analog, the synthetic logic is directly translatable and highlights the potential of our target compound. The synthesis of Rivastigmine often begins with 3-methoxyacetophenone, which is converted to a chiral amine that becomes the core of the final drug.[4][12]

Drug_Synthesis_Pathway A 3-(3-Methoxyphenyl) propan-1-amine B N-Alkylated/ N-Acylated Intermediate A->B Step 1: Functionalization C Complex Drug Candidate B->C Step 2: Elaboration reagent1 Electrophile (e.g., R-X, RCOCl) reagent2 Further Synthetic Transformations

Sources

The Evolving Landscape of 3-(3-Methoxyphenyl)propan-1-amine Analogs: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(3-methoxyphenyl)propan-1-amine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with analogs of this core structure, with a particular focus on their roles as modulators of key neurological targets. We will delve into the structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols for evaluating the efficacy of these compounds, offering insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatility of a Core Scaffold

3-(3-Methoxyphenyl)propan-1-amine is a versatile chemical building block utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a methoxy-substituted phenyl ring and a primary amine connected by a propyl linker, provides a unique combination of lipophilicity and reactive potential, making it an ideal starting point for chemical modification.[1] The inherent biological activity of this core and its derivatives has led to extensive investigation into its therapeutic potential across multiple domains.

This guide will focus on two prominent areas of biological activity demonstrated by analogs of 3-(3-methoxyphenyl)propan-1-amine: inhibition of monoamine oxidase (MAO) enzymes and antagonism of the N-methyl-D-aspartate (NMDA) receptor. Understanding the nuances of how structural modifications to the parent compound influence these activities is crucial for the rational design of novel therapeutics.

Monoamine Oxidase (MAO) Inhibition: A Key Target for Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][] Inhibition of these enzymes, particularly MAO-B, can increase the synaptic availability of these neurotransmitters and is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2]

Mechanism of Action of MAO Inhibitors

MAO inhibitors (MAOIs) function by binding to the active site of the MAO enzyme, preventing it from metabolizing its target neurotransmitters. This leads to an accumulation of monoamines in the presynaptic neuron, enhancing neurotransmission. The inhibition can be either reversible or irreversible, and selective for MAO-A or MAO-B, or non-selective.[] Selective MAO-B inhibitors are of particular interest in Parkinson's disease treatment as they primarily increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAOIs.[2]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites MAOI 3-(3-Methoxyphenyl)propan-1-amine Analog (MAO-B Inhibitor) MAOI->MAOB Inhibition caption Mechanism of MAO-B Inhibition

Caption: Mechanism of MAO-B Inhibition by Analogs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of 3-(3-methoxyphenyl)propan-1-amine analogs as MAO inhibitors are not extensively consolidated in the provided results, general principles can be inferred. The nature and position of substituents on the phenyl ring, as well as modifications to the amine and propyl linker, are expected to significantly influence both the potency and selectivity of MAO inhibition. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, affecting its binding affinity to the enzyme's active site.

NMDA Receptor Antagonism: Implications for Anesthesia and Psychiatry

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] However, its overactivation can lead to excitotoxicity and neuronal damage. Non-competitive antagonists of the NMDA receptor, such as ketamine and phencyclidine (PCP), have clinical applications as dissociative anesthetics and are also being investigated for their rapid-acting antidepressant effects.[4]

Pharmacological Profile of Ketamine and PCP Analogs

Analogs of ketamine and PCP, some of which share structural similarities with 3-(3-methoxyphenyl)propan-1-amine derivatives, have been shown to be high-affinity ligands for the PCP-site on the NMDA receptor.[4] For example, methoxetamine, an analog of ketamine, features a 3-methoxyphenyl group and demonstrates potent NMDA receptor antagonism.[4] This suggests that the 3-methoxyphenyl moiety is a favorable feature for binding to this receptor.

NMDA_Antagonism NMDA_Receptor {NMDA Receptor | PCP Binding Site } Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Prevents opening Analog 3-(3-Methoxyphenyl)propan-1-amine Analog (Antagonist) Analog->NMDA_Receptor:p Binds to inhibit Glutamate Glutamate Glutamate->NMDA_Receptor Binds to activate caption NMDA Receptor Antagonism

Caption: NMDA Receptor Antagonism by Analogs.

SAR Considerations

Studies on ketamine and PCP analogs have revealed that modifications to the aromatic ring and the amine substituent significantly impact their affinity for the NMDA receptor. The presence of a methoxy group on the phenyl ring, as seen in methoxetamine and 3-MeO-PCP, is a recurring motif in potent NMDA receptor antagonists.[4] Further exploration of substitutions on the 3-(3-methoxyphenyl)propan-1-amine core could lead to the discovery of novel NMDA receptor modulators with improved therapeutic profiles.

Other Reported Biological Activities

Beyond their effects on MAO and the NMDA receptor, analogs of the 3-(3-methoxyphenyl)propan-1-amine scaffold have been investigated for other biological activities:

  • Anticancer Potential: Certain derivatives have exhibited cytotoxic activity against cancer cell lines. For instance, a 1,3-diphenyl-3-(phenylthio)propan-1-one derivative, which shares a similar three-carbon backbone, showed strong cytotoxicity against MCF-7 breast cancer cells.[1]

  • Antiviral Activity: The core structure can be incorporated into more complex molecules with antiviral properties. While not direct analogs, the synthesis of compounds with a 1,2,4-oxadiazole ring and a substituted phenyl group has demonstrated antiviral potential.[5]

  • Antidepressant and Anxiolytic Effects: The structural relationship to compounds like fluoxetine, a selective serotonin reuptake inhibitor (SSRI), suggests that analogs could be developed as antidepressants.[6]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 3-(3-methoxyphenyl)propan-1-amine analogs, a series of well-established in vitro and in vivo assays are employed.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent or colored product from a specific substrate. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) are prepared in an appropriate buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well microplate.

    • Add the MAO enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate and detection reagent mixture.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence or absorbance at appropriate wavelengths using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro NMDA Receptor Binding Assay

Objective: To determine the affinity (Ki) of test compounds for the PCP binding site on the NMDA receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]MK-801) for binding to the PCP site on the NMDA receptor in a membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Radioligand and Compound Preparation: Prepare a solution of the radioligand ([3H]MK-801) and serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and test compound dilutions.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

  • Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known non-labeled ligand) from the total binding. The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Analogs

The synthesis of 3-(3-methoxyphenyl)propan-1-amine and its analogs can be achieved through various synthetic routes. A common method involves the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[1] Another approach starts with 3-methoxybenzaldehyde, which undergoes condensation with cyanoacetic acid followed by catalytic hydrogenation.[1]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Starting_Material Starting Material (e.g., 3-Methoxybenzaldehyde) Intermediate Intermediate (e.g., 3-(3-methoxyphenyl)prop-2-enenitrile) Starting_Material->Intermediate Condensation Final_Product 3-(3-Methoxyphenyl)propan-1-amine Analog Intermediate->Final_Product Reduction/Derivatization caption General Synthesis Workflow

Caption: A generalized workflow for the synthesis of analogs.

Conclusion and Future Directions

The 3-(3-methoxyphenyl)propan-1-amine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The demonstrated activities of its analogs as MAO inhibitors and NMDA receptor antagonists highlight their potential for treating a range of central nervous system disorders. Future research should focus on a more systematic exploration of the structure-activity relationships to design analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The application of computational modeling and high-throughput screening will undoubtedly accelerate the identification of promising new drug candidates based on this versatile chemical framework.

References

  • Huang, A. C., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry, 13(7), 843-850. Retrieved from [Link]

  • De Wit, M., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Molecules, 27(19), 6539. Retrieved from [Link]

  • Martínez, R., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2022(2), M1389. Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Starkevič, U., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3183. Retrieved from [Link]

  • Pabel, J., et al. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 26(16), 4998. Retrieved from [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. Retrieved from [Link]

  • Caballero, J. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1169. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-(3-(3-methoxypropoxy)phenyl)propan-1-ol. Retrieved from [Link]

  • Habala, L., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44. Retrieved from [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • Iacovelli, L., et al. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Frontiers in Pharmacology, 12, 736348. Retrieved from [Link]

Sources

A Technical Guide to the Characterization of 3-(3-Methoxyphenyl)propan-1-amine as a Potential Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonergic system, with its diverse array of 15 known receptor subtypes, represents a critical nexus for therapeutic intervention in a wide range of neurological and psychiatric disorders.[1][2] Phenylalkylamines are a well-established class of compounds that can interact with these receptors, often exhibiting distinct profiles of affinity and functional activity.[3][4] This guide focuses on 3-(3-Methoxyphenyl)propan-1-amine, a structurally intriguing phenylalkylamine, and outlines a comprehensive strategy for its characterization as a novel serotonin receptor ligand. While direct binding and functional data for this specific molecule are not yet prevalent in public-domain literature, its structural motifs suggest a potential for interaction with various 5-HT receptors. This document provides the scientific rationale and detailed experimental protocols necessary to elucidate its binding affinity, functional profile (agonist, antagonist, or inverse agonist), and receptor subtype selectivity. By following the methodologies detailed herein, researchers can systematically evaluate the potential of 3-(3-Methoxyphenyl)propan-1-amine as a valuable tool for neuroscience research or as a lead compound for drug discovery.

Introduction: The Serotonergic System and the Promise of Novel Ligands

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a key modulator of a vast spectrum of physiological and psychological processes, including mood, cognition, sleep, and appetite.[5] Its actions are mediated by a complex family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), many of which have multiple subtypes.[1] This diversity allows for fine-tuned control of neuronal activity and presents a rich landscape for targeted drug development.

The 5-HT1A receptor, for instance, is a well-established target for anxiolytic and antidepressant medications, while the 5-HT2A receptor is famously implicated in the action of psychedelic drugs and is a target for atypical antipsychotics.[4][6][7] The 5-HT7 receptor is involved in the regulation of circadian rhythms and mood, making it a target for novel antidepressants and cognitive enhancers.[8]

The phenylalkylamine scaffold is a privileged structure in serotonin receptor pharmacology.[3] Subtle modifications to the substitution pattern on the phenyl ring and the nature of the amine-containing side chain can dramatically alter a compound's affinity and efficacy at different 5-HT receptor subtypes. This highlights the importance of systematically characterizing novel analogues to uncover new pharmacological tools and potential therapeutic agents.

Profile of 3-(3-Methoxyphenyl)propan-1-amine

3-(3-Methoxyphenyl)propan-1-amine is a primary amine with the following chemical structure:

Molecular Formula: C10H15NO[9] Molecular Weight: 165.23 g/mol [9]

The key structural features of this molecule are the methoxy group at the meta-position of the phenyl ring and the three-carbon alkyl chain separating the aromatic ring from the terminal amine group. The position of the methoxy group and the length of the alkyl chain are critical determinants of its potential interactions with serotonin receptors. For instance, related compounds with different substitution patterns have shown significant affinity for various 5-HT receptors.[10]

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

A common synthetic route to 3-(3-Methoxyphenyl)propan-1-amine involves the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[11] An alternative and well-documented method starts with 3-methoxybenzaldehyde, which undergoes a condensation reaction with cyanoacetic acid to form 3-(3-methoxyphenyl)prop-2-enenitrile. Subsequent catalytic hydrogenation of the nitrile group yields the desired primary amine.[11]

Proposed Experimental Workflow for Characterization

The following workflow outlines a logical progression of experiments to comprehensively characterize the interaction of 3-(3-Methoxyphenyl)propan-1-amine with serotonin receptors.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: In Vivo & Advanced Studies A Synthesis & Purification of 3-(3-Methoxyphenyl)propan-1-amine B Radioligand Binding Assays (Broad Panel of 5-HT Receptors) A->B Test Compound C Saturation Binding Assays (for receptors with high affinity) B->C Identified 'Hits' D Functional Assays (e.g., cAMP, Inositol Phosphate) B->D Identified 'Hits' E In Vivo Behavioral Models D->E Confirmed Activity F Off-target Liability Profiling D->F Confirmed Activity

Caption: Proposed experimental workflow for the characterization of 3-(3-Methoxyphenyl)propan-1-amine.

Detailed Experimental Protocols

Radioligand Binding Assays: Determining Receptor Affinity

The initial step in characterizing a new compound is to determine its binding affinity (Ki) for a range of serotonin receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of the test compound (3-(3-Methoxyphenyl)propan-1-amine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to a particular receptor subtype. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and this value is then used to calculate the binding affinity constant (Ki).

Step-by-Step Protocol (Example for 5-HT1A Receptor):

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or homogenized brain tissue from a region known to be rich in 5-HT1A receptors (e.g., rat hippocampus).

    • Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • A fixed concentration of a suitable radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

      • Increasing concentrations of the unlabeled test compound, 3-(3-Methoxyphenyl)propan-1-amine.

      • A fixed amount of the prepared cell membranes.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT1A ligand, such as unlabeled serotonin or 8-OH-DPAT).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table of Recommended Radioligands for a Serotonin Receptor Panel:

Receptor SubtypeRecommended Radioligand
5-HT1A[3H]8-OH-DPAT or [3H]WAY-100635
5-HT1B[3H]GR 125743 or [125I]GTI
5-HT1D[3H]GR 125743
5-HT2A[3H]Ketanserin or [3H]MDL 100,907
5-HT2C[3H]Mesulergine
5-HT6[3H]LSD
5-HT7[3H]5-CT or [3H]SB-269970
Functional Assays: Determining Efficacy

Once the binding affinity of 3-(3-Methoxyphenyl)propan-1-amine has been established for one or more receptor subtypes, the next crucial step is to determine its functional activity – whether it acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the G-protein coupling of the receptor subtype.

4.2.1. cAMP Assays for Gs- and Gi-Coupled Receptors (e.g., 5-HT1A, 5-HT7)

Principle: 5-HT1A receptors are typically coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[8] These changes in cAMP can be measured using various techniques, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.[12][13]

Step-by-Step Protocol (Example for 5-HT1A - Gi-coupled):

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT1A receptor.

  • Assay Setup:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

    • Add increasing concentrations of 3-(3-Methoxyphenyl)propan-1-amine to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • To determine agonist activity: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. An agonist will cause a dose-dependent decrease in cAMP.

    • To determine antagonist activity: Pre-incubate the cells with increasing concentrations of the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT). An antagonist will cause a rightward shift in the dose-response curve of the agonist.

G cluster_0 5-HT1A Receptor (Gi-coupled) cluster_1 5-HT7 Receptor (Gs-coupled) receptor_gi 5-HT1A Receptor Gi Protein ac_gi Adenylyl Cyclase receptor_gi:g->ac_gi Inhibits camp_gi cAMP ac_gi->camp_gi Decreased Production atp_gi ATP atp_gi->ac_gi receptor_gs 5-HT7 Receptor Gs Protein ac_gs Adenylyl Cyclase receptor_gs:g->ac_gs Activates camp_gs cAMP ac_gs->camp_gs Increased Production atp_gs ATP atp_gs->ac_gs

Caption: Signaling pathways for Gi- and Gs-coupled serotonin receptors.

4.2.2. Inositol Phosphate Accumulation Assays for Gq-Coupled Receptors (e.g., 5-HT2A)

Principle: 5-HT2A receptors are coupled to Gq proteins, which activate phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.[14][15]

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Use a cell line stably expressing the human 5-HT2A receptor (e.g., SH-SY5Y cells).[16]

    • Culture the cells in a medium containing [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Assay Setup:

    • Wash the cells to remove unincorporated [3H]myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add increasing concentrations of 3-(3-Methoxyphenyl)propan-1-amine.

  • Incubation:

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Separate the aqueous phase containing the inositol phosphates from the lipid phase.

  • Purification and Quantification:

    • Isolate the total inositol phosphates using anion-exchange chromatography.

    • Measure the amount of [3H]inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphates against the log concentration of the test compound to determine its potency (EC50) and efficacy as an agonist.

    • Antagonist activity can be determined by assessing the ability of the test compound to inhibit the response to a known 5-HT2A agonist (e.g., serotonin).

G receptor 5-HT2A Receptor Gq Protein plc Phospholipase C (PLC) receptor:g->plc Activates ip3 IP3 plc->ip3 Hydrolyzes dag DAG plc->dag Hydrolyzes pip2 PIP2 pip2->plc

Caption: Signaling pathway for Gq-coupled 5-HT2A receptors.

Structure-Activity Relationship (SAR) Considerations

The data obtained from these assays will provide valuable insights into the SAR of this class of compounds. Key questions to consider include:

  • Role of the meta-methoxy group: How does the presence and position of the methoxy group influence affinity and selectivity compared to unsubstituted or ortho/para-substituted analogs?

  • Importance of the propyl chain: Is the three-carbon linker optimal for activity? How do shorter or longer chains affect the pharmacological profile?

  • Primary amine functionality: Does N-alkylation or substitution of the primary amine alter affinity or efficacy?

Potential Therapeutic Implications and Future Directions

The pharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine will dictate its potential utility. If it demonstrates high affinity and selectivity for a particular 5-HT receptor subtype, it could serve as a valuable research tool for probing the function of that receptor. For example, a selective 5-HT7 antagonist could be useful in studies of depression and cognitive function.[8]

Should the compound exhibit a desirable functional activity profile (e.g., partial agonism at 5-HT1A receptors), it could be considered a starting point for a medicinal chemistry program aimed at developing new therapeutics for anxiety or depression.[6]

Future in vivo studies in animal models would be necessary to evaluate its pharmacokinetic properties, brain penetrance, and behavioral effects.[17][18] These studies are essential to translate in vitro findings into a deeper understanding of the compound's potential physiological and therapeutic effects.

Conclusion

3-(3-Methoxyphenyl)propan-1-amine represents an under-characterized molecule with the potential to interact with the serotonergic system. The experimental framework outlined in this guide provides a rigorous and systematic approach to elucidating its pharmacological properties. By employing radioligand binding assays to determine its affinity profile and a suite of functional assays to assess its efficacy, researchers can comprehensively characterize this compound. The resulting data will not only contribute to the broader understanding of structure-activity relationships within the phenylalkylamine class of serotonin receptor ligands but may also uncover a novel chemical tool or a promising lead for the development of new therapies for serotonin-related disorders.

References

  • EvitaChem. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.
  • Glennon, R. A., & Seggel, M. R. (1989). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Hoyer, D., et al. (1994). VII. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.
  • Millan, M. J., et al. (2008). The 5-HT2A receptor: A key target for the development of novel antipsychotic drugs. Current Pharmaceutical Design, 14(23), 2259-2277.
  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(24), 8381-8404.
  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.
  • BenchChem. (2025).
  • Blier, P., & Ward, N. M. (2003). Is there a role for 5-HT1A agonists in the treatment of depression?.
  • Nichols, D. E., et al. (2002). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry, 45(19), 4344-4349.
  • Ponimaskin, E. G., et al. (2007). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. In Serotonin Receptors in G Protein-Coupled Signaling. CRC Press/Taylor & Francis.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.
  • ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody....
  • Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(7), 1589-1599.
  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1801.
  • ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition....
  • Conn, P. J., & Sanders-Bush, E. (1986). 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes. European Journal of Pharmacology, 131(1), 153-157.
  • Synthesis of Tritium Labeled (R,R)-4-Methoxyfenoterol. (2010). ACS Medicinal Chemistry Letters, 1(5), 212–216.
  • Fiorella, D., et al. (1995). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Neuropharmacology, 34(12), 1667-1674.
  • Mengod, G., et al. (2000). Reconsideration of 5-hydroxytryptamine (5-HT)(7) receptor distribution using [(3)H]5-carboxamidotryptamine and [(3)H]8-hydroxy-2-(di-n-propylamino)tetraline: analysis in brain of 5-HT(1A) knockout and 5-HT(1A/1B) double-knockout mice. Neuroscience, 96(3), 571-583.
  • Santa Cruz Biotechnology. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.
  • ResearchGate. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
  • Canal, C. E., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 149-159.
  • Kułaga, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules, 27(21), 7488.
  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(1), 71-78.
  • Diksic, M. (1992). alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography.
  • Synthesis and Adrenolytic Activity of New Propanolamines. (2012). Molecules, 17(12), 14507–14522.
  • Wilson, M. A., et al. (1991). Immunocytochemical Evidence for Serotonergic Neurotoxicity of N-ethyl-methylenedioxyamphetamine (MDE). Brain Research, 549(2), 332-336.
  • Curia, G., et al. (2017). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. International Journal of Molecular Sciences, 18(11), 2415.
  • Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56.
  • Key Enzymes of Serotonergic System Tryptophan Hydroxylase 2 and Monoamine Oxidase A in the Brain of Rats Selectively Bred For Reaction Toward Humans: Effects of Benzopentathiepin TC-2153. (2023). Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 17(4), 365–374.

Sources

Structure-activity relationship of 3-(3-Methoxyphenyl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(3-Methoxyphenyl)propan-1-amine Derivatives

Foreword: The Strategic Importance of the Phenylpropanamine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that exhibit a remarkable propensity for binding to multiple, often distinct, biological targets. The 3-(3-methoxyphenyl)propan-1-amine core is one such scaffold. Its inherent simplicity belies a rich and nuanced pharmacology, primarily centered on the inhibition of monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for major depressive disorder, anxiety, and other neuropsychiatric conditions.[1][2]

This guide eschews a conventional template to provide a deep, mechanism-driven exploration of the structure-activity relationships (SAR) governing this chemical series. We will dissect the core molecule, analyze the functional consequences of systematic structural modifications, and provide the experimental context necessary for researchers in drug development to not only understand but also leverage these principles in the design of novel therapeutic agents.

Deconstructing the Core Moiety: Foundational Pharmacophoric Features

The pharmacological activity of 3-(3-methoxyphenyl)propan-1-amine is not accidental; it arises from a precise arrangement of functional groups that satisfy the binding requirements of its biological targets. Understanding these foundational elements is the first step in rational drug design.

  • The Phenyl Ring: Serves as the primary lipophilic anchor, engaging in hydrophobic and van der Waals interactions within the transporter's central binding pocket.

  • The Propylamine Chain: This three-carbon linker provides the ideal spatial separation between the aromatic ring and the crucial amine group. Its conformational flexibility allows the molecule to adopt the optimal geometry for binding.

  • The Primary Amine (-NH2): At physiological pH, this group is protonated (-NH3+), forming a critical salt bridge with a conserved aspartate residue (Asp98 in human SERT) in the S1 binding site of monoamine transporters. This ionic interaction is arguably the most important anchor for this class of inhibitors.

  • The meta-Methoxy Group (-OCH3): The position of this group is paramount. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in further hydrophobic interactions. Its placement at the C3 (meta) position, rather than C2 (ortho) or C4 (para), has been shown to be optimal for high-affinity binding and selectivity, particularly for SERT.[3]

Below is a diagram illustrating the key modifiable points on the scaffold that form the basis of our SAR exploration.

SAR_Points cluster_scaffold Core Scaffold: 3-(3-Methoxyphenyl)propan-1-amine mol p1 A. Phenyl Ring (Substitution/Replacement) p2 B. Methoxy Group (Positional Isomerism/Replacement) p3 C. Alkyl Chain (Length/Rigidity) p4 D. Amine Terminus (Alkylation/Acylation)

Fig. 1: Key regions for SAR exploration on the 3-(3-methoxyphenyl)propan-1-amine scaffold.

Structure-Activity Relationship Analysis: A Systematic Exploration

The following sections detail how modifications at each key point influence binding affinity and functional activity at monoamine transporters.

The Amine Terminus: A Master Switch for Potency and Selectivity

Modification of the primary amine is the most impactful strategy for tuning the pharmacological profile.

ModificationExample StructureEffect on Activity/SelectivityRationale
Primary Amine (Parent) 3-(3-methoxyphenyl)propan-1-aminePotent SERT/NET inhibitor.The -NH3+ forms a strong, essential ionic bond with the conserved aspartate in the transporter binding site.
Secondary Amine (N-methylation) N-Methyl-3-(3-methoxyphenyl)propan-1-amineOften retains high potency. Can shift selectivity between SERT and NET.The secondary amine remains protonatable. The added methyl group can explore a nearby hydrophobic sub-pocket, potentially enhancing affinity or altering orientation to favor one transporter over another.
Tertiary Amine (N,N-dimethylation) N,N-Dimethyl-3-(3-methoxyphenyl)propan-1-amineActivity is often maintained or slightly reduced. Can further influence selectivity.The tertiary amine is still basic and protonated. The two methyl groups add steric bulk, which may slightly hinder optimal binding but can also enhance interactions in larger hydrophobic pockets. This modification is common in many antidepressants.[4]
N-Alkylation (Larger Groups) N-Ethyl, N-Propyl, etc.Generally leads to a decrease in potency.Larger alkyl groups introduce steric hindrance that clashes with the confines of the binding site, disrupting the critical ionic interaction and overall fit.[5][6][7]
The Aromatic Core: Tuning Affinity through Ring Substitution

While the meta-methoxy group is a strong starting point, further substitution on the phenyl ring can refine potency.

ModificationExample StructureEffect on Activity/SelectivityRationale
Methoxy Position 3-(4 -methoxyphenyl)propan-1-amineSignificantly reduced potency compared to the meta isomer.[3]The para-methoxy group positions the hydrogen bond-accepting oxygen incorrectly for optimal interaction within the binding site, highlighting the precise geometry required.
Halogenation (e.g., Chlorine) 3-(3,4-dichloro phenyl)propan-1-amineCan dramatically increase SERT affinity and selectivity.[8]The electron-withdrawing nature of halogens can alter the electronics of the ring. More importantly, halogens like chlorine can occupy specific hydrophobic pockets within the SERT binding site, forming favorable interactions that significantly enhance binding affinity.[8]
Additional Methoxy Groups 3-(3,4-dimethoxy phenyl)propan-1-amineVariable effects; can maintain or decrease activity depending on the target.Additional polar groups may enhance solubility but can also introduce unfavorable interactions if they cannot form productive hydrogen bonds within the binding site.[9]
The Alkyl Linker: The Importance of Spatial Geometry

The three-carbon chain is generally optimal, but modifications that constrain its conformation can provide valuable insights.

ModificationExample StructureEffect on Activity/SelectivityRationale
Chain Shortening (Ethyl) 2-(3-methoxyphenyl)ethan-1-amineReduced potency.The shorter two-carbon linker does not provide sufficient distance for the amine and the phenyl ring to simultaneously occupy their optimal binding positions.
Chain Lengthening (Butyl) 4-(3-methoxyphenyl)butan-1-amineReduced potency.The longer chain introduces excess flexibility and may position the amine group beyond the critical aspartate residue.
Introducing Rigidity Tropane-based analoguesCan lead to highly potent and selective compounds.[8]Incorporating the scaffold into a rigid ring system like a nortropane locks the relative orientation of the amine and aromatic ring.[8] This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in affinity if the fixed conformation matches the bound state.

Experimental Workflows: From Synthesis to Biological Validation

A robust SAR study is underpinned by reliable and reproducible experimental protocols. The following outlines the standard workflow for synthesizing and evaluating novel derivatives in this class.

Synthesis Protocol: Reductive Amination

A common and efficient method for preparing these derivatives is through reductive amination. This protocol is a self-validating system where successful synthesis can be confirmed by standard analytical techniques before proceeding to biological assays.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of 3-(3-methoxyphenyl)propanal in a suitable solvent (e.g., methanol or dichloromethane). Add 1.1 equivalents of the desired primary or secondary amine (e.g., methylamine). If the amine is a salt (e.g., methylamine HCl), add 1.1 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise. STAB is often preferred as it is milder and more selective.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

  • Workup and Purification: Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 3-(3-methoxyphenyl)propan-1-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow start Starting Materials (Aldehyde + Amine) imine Step 1: Imine Formation (Solvent, RT) start->imine reduction Step 2: Reduction (e.g., STAB, 0°C to RT) imine->reduction workup Step 3: Aqueous Workup & Extraction reduction->workup purify Step 4: Column Chromatography workup->purify product Final Product (Characterized) purify->product

Fig. 2: General workflow for the synthesis via reductive amination.
Biological Evaluation Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of the synthesized compounds for SERT and NET, a competitive radioligand binding assay is the gold standard.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes from HEK293 cells stably expressing either human SERT (hSERT) or human NET (hNET). Membranes should be prepared, aliquoted, and stored at -80°C.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, add:

    • Assay Buffer.

    • A fixed concentration of a selective radioligand (e.g., ~0.3 nM [3H]Citalopram for SERT or ~1.0 nM [3H]Nisoxetine for NET).

    • A range of concentrations of the test compound (e.g., from 10 pM to 100 µM).

    • Cell membranes (typically 5-15 µg of protein per well).

  • Control Wells:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-labeled inhibitor (e.g., 10 µM Paroxetine for SERT or 10 µM Desipramine for NET) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Binding_Assay_Pathway prep Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate Components in 96-well Plate (Reach Equilibrium) prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters (Remove Non-specific Signal) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Sources

A Technical Guide to the Therapeutic Potential of 3-(3-Methoxyphenyl)propan-1-amine: A Structural Scaffold for Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-(3-Methoxyphenyl)propan-1-amine, a compelling molecular scaffold with significant, yet largely unexplored, therapeutic potential. While direct clinical data on this specific compound is limited, its structural analogy to a class of highly successful neuropharmacological agents suggests its promise as a modulator of monoaminergic systems. This document will elucidate the chemical and pharmacological rationale for investigating 3-(3-Methoxyphenyl)propan-1-amine and its derivatives for central nervous system (CNS) disorders. We will delve into its synthesis, hypothesized mechanisms of action based on structure-activity relationships with established drugs, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to validate these therapeutic hypotheses.

Introduction: Unveiling the Potential of a Versatile Chemical Moiety

3-(3-Methoxyphenyl)propan-1-amine is an aromatic amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1] It is recognized primarily as a versatile intermediate in organic synthesis for a range of chemicals, including pharmaceuticals.[1] The core structure, a phenylpropylamine backbone with a methoxy substitution on the phenyl ring, is a key pharmacophore in numerous CNS-active drugs. This structural similarity provides a strong impetus for a thorough investigation into its own therapeutic merits.

PropertyValueReference
CAS Number 18655-52-2[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Chemical Structure A propylamine chain attached to a phenyl ring with a methoxy group at the meta position.[1]

Hypothesized Therapeutic Applications: Insights from Structural Analogs

The therapeutic potential of 3-(3-Methoxyphenyl)propan-1-amine can be inferred from its structural relationship to the well-established class of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives. This class includes blockbuster drugs like the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[2] These drugs underscore the significance of the phenylpropylamine scaffold in modulating monoamine neurotransmitter systems.

Based on these structural parallels, the primary hypothesized therapeutic applications for 3-(3-Methoxyphenyl)propan-1-amine and its derivatives lie in the treatment of:

  • Depressive Disorders: By potentially inhibiting the reuptake of serotonin and/or norepinephrine.

  • Anxiety Disorders: Through modulation of serotonergic pathways.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Via potential effects on norepinephrine and dopamine signaling.

  • Neuropathic Pain: A condition often managed by agents that modulate both serotonergic and noradrenergic systems.

Furthermore, the general class of phenylalkylamines is known to interact with a variety of receptors, including serotonin (5-HT) and sigma receptors, suggesting a broader potential for influencing mood and cognition.[3][4]

Postulated Mechanisms of Action: Targeting Monoaminergic Systems

The primary functional groups of 3-(3-Methoxyphenyl)propan-1-amine—the primary amine and the methoxy-substituted phenyl ring—are pivotal to its potential biological activity.[1] We postulate two primary mechanisms through which this compound could exert therapeutic effects:

Inhibition of Monoamine Reuptake

The structural similarity to PPPA derivatives strongly suggests that 3-(3-Methoxyphenyl)propan-1-amine may function as a monoamine reuptake inhibitor. The propyl-amine chain could interact with the substrate binding sites of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and enhancing their signaling. The methoxy group's position on the phenyl ring would be a critical determinant of binding affinity and selectivity for these transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 3-MPPA 3-(3-Methoxyphenyl)propan-1-amine Transporter Monoamine Transporter (SERT, NET, DAT) 3-MPPA->Transporter Inhibition Increased_Monoamine Increased Monoamine Concentration Monoamine Monoamine (5-HT, NE, DA) Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Increased_Monoamine->Receptor Signal Enhanced Signal Transduction Receptor->Signal

Figure 1: Hypothesized mechanism of monoamine reuptake inhibition by 3-(3-Methoxyphenyl)propan-1-amine.

Modulation of Monoamine Oxidase (MAO) Activity

Phenylalkylamines can also serve as substrates or inhibitors for monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[5][6] Inhibition of MAO would lead to an increase in the levels of these neurotransmitters in the brain. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[7]

G cluster_0 Mitochondrion in Presynaptic Neuron cluster_1 Cytosol 3-MPPA 3-(3-Methoxyphenyl)propan-1-amine MAO Monoamine Oxidase (MAO-A, MAO-B) 3-MPPA->MAO Inhibition Increased_Monoamine Increased Monoamine Availability Monoamine Monoamine (5-HT, NE, DA) Monoamine->MAO Degradation

Figure 2: Postulated mechanism of monoamine oxidase inhibition by 3-(3-Methoxyphenyl)propan-1-amine.

Experimental Validation: Protocols for Therapeutic Profiling

To empirically validate the therapeutic potential of 3-(3-Methoxyphenyl)propan-1-amine, a series of in vitro assays are recommended. These protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.

Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the ability of 3-(3-Methoxyphenyl)propan-1-amine to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cultured cells expressing the respective transporters.

Objective: To determine the IC₅₀ value of 3-(3-Methoxyphenyl)propan-1-amine for SERT, NET, and DAT.

Materials:

  • Rat brain synaptosomes or HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled monoamines (e.g., [³H]5-HT, [³H]NE, [³H]DA).

  • Test compound: 3-(3-Methoxyphenyl)propan-1-amine.

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).

  • Scintillation counter and vials.

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of 3-(3-Methoxyphenyl)propan-1-amine in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final assay concentrations.

  • Assay Incubation: In a 96-well plate, combine the synaptosomes or cells with the test compound or reference inhibitor at various concentrations.

  • Initiation of Reuptake: Add the radiolabeled monoamine to each well to initiate the reuptake process. Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Termination of Reuptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This colorimetric assay measures the inhibition of MAO-A and MAO-B activity by 3-(3-Methoxyphenyl)propan-1-amine.[8]

Objective: To determine the IC₅₀ value of 3-(3-Methoxyphenyl)propan-1-amine for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[6]

  • MAO substrate (e.g., kynuramine or tyramine).[5][8]

  • Horseradish peroxidase (HRP).

  • Colorimetric probe that reacts with H₂O₂.[8]

  • Test compound: 3-(3-Methoxyphenyl)propan-1-amine.

  • Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).[8]

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, substrate, HRP, and the colorimetric probe. Prepare serial dilutions of the test compound and reference inhibitors.

  • Pre-incubation with Inhibitor: In a 96-well plate, add the MAO-A or MAO-B enzyme to wells containing various concentrations of the test compound or reference inhibitor. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]

  • Initiation of Reaction: Add the MAO substrate, HRP, and colorimetric probe to each well to start the enzymatic reaction. The MAO enzyme will oxidize the substrate, producing H₂O₂, which will then react with the probe in the presence of HRP to produce a colored product.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 540-570 nm) at multiple time points or as an endpoint reading.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Future Directions and Conclusion

The evidence presented in this guide, drawn from the well-established pharmacology of its structural analogs, strongly supports the investigation of 3-(3-Methoxyphenyl)propan-1-amine as a promising candidate for the development of novel neuromodulatory agents. The proposed experimental protocols provide a clear and robust framework for elucidating its pharmacological profile.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening derivatives of 3-(3-Methoxyphenyl)propan-1-amine to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy of promising lead compounds in animal models of depression, anxiety, and other CNS disorders.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window of potential drug candidates.

References

  • EvitaChem. (n.d.). Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2. EvitaChem.
  • Nakazato, A., et al. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 42(5), 773-787.
  • Aldous, F. A., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111.
  • Wikipedia. (2023, December 28). PPPA (drug).
  • van der Goot, H., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1163-1178.
  • EvitaChem. (n.d.). Buy (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (EVT-1468780). EvitaChem.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 341-350.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition.
  • Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2.
  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-.
  • BLDpharm. (n.d.). 18655-52-2|3-(3-Methoxyphenyl)propan-1-amine.
  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO).
  • BenchChem. (n.d.). A Comparative Analysis of the Receptor Binding Profiles of 2-(3,4-Dimethoxyphenyl)
  • Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2.

Sources

A Comprehensive Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 3-(3-Methoxyphenyl)propan-1-amine, a key chemical intermediate in organic synthesis and drug discovery. The document delineates its fundamental chemical identity, focusing on the generation and significance of its IUPAC International Chemical Identifier (InChI) and InChIKey. We will explore its physicochemical properties, detail validated synthetic protocols, and discuss its current and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's characteristics and utility.

Core Chemical Identification and Structure

The unambiguous identification of a chemical compound is paramount for scientific communication, data integrity, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) has developed a standardized system, the InChI, to represent molecular structures in a machine-readable format. The InChIKey is a fixed-length, hashed version of the InChI, designed for database indexing and internet searches.

The definitive InChIKey for 3-(3-Methoxyphenyl)propan-1-amine is CMIXSQAFEPGHMA-UHFFFAOYSA-N .[1][2]

This identifier is derived from its structural information, which is detailed below.

Structural and Identity Data

A compound's identity is captured by several key identifiers, each serving a distinct purpose in chemical informatics.[1][2][3]

IdentifierValueSource
IUPAC Name 3-(3-methoxyphenyl)propan-1-amine[1]
CAS Number 18655-52-2[1][3]
Molecular Formula C₁₀H₁₅NO[1][3]
Molecular Weight 165.23 g/mol [1][3]
Canonical SMILES COC1=CC=CC(=C1)CCCN[1][2]
InChI InChI=1S/C10H15NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3[1][2]
InChIKey CMIXSQAFEPGHMA-UHFFFAOYSA-N [1][2]
Molecular Structure Visualization

The structure consists of a phenyl ring substituted with a methoxy group at the meta-position relative to a three-carbon propyl chain, which terminates in a primary amine.[1] This arrangement imparts both hydrophobic (aromatic ring) and hydrophilic (amine group) characteristics to the molecule.

Caption: 2D structure of 3-(3-Methoxyphenyl)propan-1-amine.

Physicochemical and Safety Profile

Understanding the physical properties and safety considerations of a compound is crucial for its proper handling, storage, and application in experimental settings.

Physicochemical Data

The properties of 3-(3-Methoxyphenyl)propan-1-amine are influenced by its functional groups: the aromatic ring, the ether (methoxy) group, and the primary amine.[1]

PropertyValue / DescriptionSource
Appearance Colorless to pale yellow liquid or solid, depending on purity.[1]
Solubility Soluble in organic solvents such as ethanol and methanol; limited solubility in water.[1]
Boiling Point Approximately 200 °C (decomposes).[1]
Form Commercially available as a solid.
Safety and Handling

While a comprehensive toxicological profile for this specific compound is not fully established, data from structurally related amines provide a basis for safe handling protocols.[4]

ParameterRecommendationSource
GHS Pictogram GHS07 (Exclamation mark) for similar compounds.
Hazard Statements Potential for skin and eye irritation (H315, H319). May cause respiratory irritation (H335). Harmful if swallowed (H302).
Precautionary Statements Wear protective gloves, clothing, and eye/face protection (P280). Avoid breathing dust/fume/mist (P261). Use in a well-ventilated area.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature. Classified as a combustible solid (Storage Class 11).

Synthesis and Manufacturing Protocols

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine can be accomplished through several established organic chemistry routes. A common and efficient method is the reductive amination of a corresponding aldehyde.

Primary Synthetic Pathway

One prominent method involves the reaction of 3-methoxybenzaldehyde with an amine source in the presence of a reducing agent. An alternative documented route begins with 3-methoxybenzaldehyde, which undergoes condensation with cyanoacetic acid to form 3-(3-methoxyphenyl)prop-2-enenitrile. This intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group to the primary amine, yielding the final product.[1]

G start1 3-Methoxybenzaldehyde condition Reducing Agent (e.g., NaBH₄) Solvent (e.g., Ethanol) start1->condition start2 Propan-1-amine start2->condition product 3-(3-Methoxyphenyl)propan-1-amine condition->product purify Purification (Column Chromatography or Recrystallization) product->purify

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis based on common laboratory procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Amine Addition: To the stirred solution, add propan-1-amine (1.0 - 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions. The addition should be controlled to manage any exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Quench the reaction by slowly adding water. Reduce the volume of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(3-Methoxyphenyl)propan-1-amine.[1]

Applications and Research Context

3-(3-Methoxyphenyl)propan-1-amine is not merely a laboratory chemical; it serves as a valuable building block and a molecule of interest in several advanced scientific fields.

  • Pharmaceutical Synthesis: The compound is a crucial intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1] Its structure is related to neuroactive compounds, and as such, it is investigated in medicinal chemistry for potential antidepressant or anxiolytic properties.[1]

  • Neuroscience Research: Due to its structural similarity to certain neurotransmitters, it is studied for its potential to modulate serotonin and dopamine receptor systems.[1] This makes it a tool compound for probing neurological pathways and developing treatments for related disorders.

  • Organic Synthesis: As a primary amine with a substituted aromatic ring, it can undergo a wide variety of chemical transformations. These include N-alkylation, acylation, and reactions involving the aromatic ring, making it a versatile precursor for a diverse range of chemical entities.[1]

References

  • 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2. EvitaChem.
  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). PubChemLite.
  • 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2. Sigma-Aldrich.
  • 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6. Sigma-Aldrich.
  • 3-(3-Methoxyphenyl)propan-1-amine | CAS 18655-52-2. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 3-Methoxypropylamine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. TCI Chemicals.
  • SAFETY DATA SHEET - 3-METHOXYPROPYLAMINE, 99.5%. North Metal and Chemical Company.

Sources

A Comprehensive Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 3-(3-Methoxyphenyl)propan-1-amine, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental chemical data, field-proven synthetic protocols, and critical safety information, grounding all claims in authoritative sources.

Core Chemical Identity and Physicochemical Properties

3-(3-Methoxyphenyl)propan-1-amine, also known as 3-(3-Methoxy-phenyl)-propylamine, is a primary amine featuring a phenylpropyl backbone with a methoxy substituent at the meta-position of the benzene ring.[1][2] This structural arrangement is a common motif in medicinal chemistry, making the compound a valuable building block for more complex molecules.[1]

Key Identifiers

Precise identification is paramount for regulatory compliance and experimental reproducibility. The universally recognized identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 18655-52-2[1][2][3][4]
Molecular Formula C₁₀H₁₅NO[1][2][3]
Molecular Weight 165.23 g/mol [1][2][3][4]
Canonical SMILES COC1=CC=CC(=C1)CCCN[1]
InChI Key CMIXSQAFEPGHMA-UHFFFAOYSA-N[1]
Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. 3-(3-Methoxyphenyl)propan-1-amine is typically a colorless to pale yellow liquid, a characteristic that can vary with purity.[1] Its solubility in organic solvents like ethanol and methanol is high, whereas it has limited solubility in water due to the hydrophobic nature of the substituted aromatic ring.[1]

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~200 °C (decomposes)[1]
Storage Temperature Room temperature, inert atmosphere, dark place[5][6]

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine is a practical illustration of modern organic synthesis strategies for amine functionalization. Understanding its synthesis and reactivity is crucial for its application as a pharmaceutical intermediate.[1]

Recommended Synthetic Protocol: Catalytic Hydrogenation

A reliable and well-documented route involves the catalytic hydrogenation of 3-(3-methoxyphenyl)prop-2-enenitrile (3-methoxycinnamonitrile).[1] This method is favored for its efficiency and the high purity of the resulting primary amine. The choice of a Palladium on Carbon (Pd/C) catalyst is deliberate; it is highly effective for nitrile reduction while being chemoselective, preserving the integrity of the aromatic ring and the methoxy group under standard hydrogenation conditions.

Experimental Protocol:

  • Reaction Setup: A multi-neck round-bottom flask is charged with 3-(3-methoxyphenyl)prop-2-enenitrile and a suitable solvent, such as ethanol. The flask is equipped with a magnetic stirrer and fitted with a condenser.

  • Catalyst Addition: 10% Palladium on Carbon (Pd/C) is carefully added to the mixture (typically 1-5 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), and this process is repeated three times to ensure an inert atmosphere. The reaction is then stirred vigorously under a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be kept wet with the solvent to prevent ignition of the catalyst upon exposure to air.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or vacuum distillation to afford 3-(3-Methoxyphenyl)propan-1-amine in high purity.

SynthesisWorkflow cluster_start Starting Material cluster_process Process cluster_product Final Product start 3-Methoxycinnamonitrile step1 Catalytic Hydrogenation (H₂, 10% Pd/C, Ethanol) start->step1 Reduction product 3-(3-Methoxyphenyl)propan-1-amine step1->product Purification

Caption: A generalized workflow for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional components: the primary amine, the propyl chain, and the methoxy-substituted aromatic ring.

  • Amine Group: As a primary amine, it undergoes typical reactions such as acylation, alkylation, and Schiff base formation. Its basicity allows for salt formation with acids, which is often exploited to improve water solubility and handling.

  • Aromatic Ring: The methoxy group (-OCH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This property allows for further functionalization of the phenyl ring.[1]

  • Oxidation/Reduction: The primary amine can be oxidized to imines or nitriles, while the aromatic ring is generally stable to reduction under conditions that would transform the amine.[1]

Applications in Drug Discovery and Medicinal Chemistry

Aromatic amines are foundational substructures in over a third of drug candidates.[7] The phenylpropylamine scaffold present in 3-(3-Methoxyphenyl)propan-1-amine is of particular interest to medicinal chemists, especially in the development of centrally active agents.

Its structural similarity to certain neurotransmitters suggests potential interactions with serotonin or dopamine receptors.[1] Consequently, it serves as a valuable starting scaffold for generating libraries of compounds for screening as potential antidepressant or anxiolytic agents.[1] The primary amine provides a convenient handle for derivatization, allowing chemists to systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic properties.[8]

MedChemScaffold scaffold 3-(3-Methoxyphenyl)propan-1-amine Core Scaffold app1 CNS-Active Agents scaffold->app1 Derivatization app2 Antidepressant Leads scaffold->app2 Derivatization app3 Anxiolytic Analogs scaffold->app3 Derivatization app4 Research Probes scaffold->app4 Derivatization

Caption: Role as a core scaffold in medicinal chemistry applications.

Analytical and Spectroscopic Profile

For quality control and structural verification, a combination of analytical techniques is employed. While experimental spectra are lot-specific, the expected data provides a reliable reference for characterization.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (multiplets), methoxy group (singlet ~3.8 ppm), and three distinct methylene groups of the propyl chain (multiplets), plus a broad singlet for the amine protons.
¹³C NMR Resonances for aromatic carbons (including the methoxy-bearing carbon at ~160 ppm), the methoxy carbon (~55 ppm), and the three aliphatic carbons of the propyl chain.
Mass Spec (MS) Expected [M+H]⁺ ion at m/z 166.12265.[9]
Infrared (IR) Characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-O stretching for the methoxy ether (~1250 cm⁻¹).
Purity (Typical) >95% (as supplied by commercial vendors)

Safety, Handling, and Storage Protocols

Adherence to safety protocols is non-negotiable when handling chemical reagents. 3-(3-Methoxyphenyl)propan-1-amine is classified as a hazardous substance requiring careful management.

GHS Hazard Identification
  • Classification: Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system.[10]

  • Signal Word: Warning.[10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[10]

  • Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10][11]

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[10]

Storage and Disposal
  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible substances such as strong oxidizing agents.[12] For long-term stability, store under an inert atmosphere and protected from light.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

  • CP Lab Safety. 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram. [Link]

  • Anichem. 3-(3-methoxyphenyl)propan-1-amine. [Link]

  • Molbase. (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). [Link]

  • Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]

  • PubChem. 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, (2R,3R)-. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Google Patents.
  • PubChem. 2-(3-Methoxyphenyl)propan-1-amine. [Link]

  • Wikipedia. Advantame. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • Rice University News. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • da Silva, A. F., et al. (2009). Prodrugs for Amines. Molecules, 14(3), 1133–1161. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating the Neuropharmacological Profile of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-Methoxyphenyl)propan-1-amine as a tool in neuropharmacology research. By leveraging its distinct chemical structure, this compound serves as a valuable probe for investigating the monoaminergic systems implicated in a range of neurological and psychiatric disorders. These notes offer both the theoretical framework and detailed, field-tested protocols for its characterization.

Introduction: A Structural Rationale for a Research Tool

3-(3-Methoxyphenyl)propan-1-amine is a phenethylamine derivative whose utility in neuropharmacology is predicated on its structural similarity to well-characterized monoamine reuptake inhibitors.[1] Its molecular architecture, featuring a propan-1-amine chain attached to a methoxy-substituted phenyl ring, positions it as an analog of foundational antidepressant compounds like 3-phenoxy-3-phenylpropan-1-amine (PPPA), the direct chemical precursor to fluoxetine.[1][2] This relationship strongly suggests that its primary mechanism of action may involve modulation of monoamine neurotransmitter systems, such as those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

The strategic value of 3-(3-Methoxyphenyl)propan-1-amine lies in its potential to act as a novel chemical scaffold to explore structure-activity relationships (SAR) at monoamine transporters and metabolic enzymes. Its study can elucidate the specific roles of methoxy-group substitutions and alkyl chain conformations in receptor affinity and functional activity, providing critical data for the rational design of next-generation therapeutics for conditions like depression, anxiety, and other mood disorders.[3][4]

Table 1: Chemical and Physical Properties

Property Value Reference(s)
CAS Number 18655-52-2 [2][5]
Molecular Formula C₁₀H₁₅NO [2][6]
Molecular Weight 165.23 g/mol [2][6]
Canonical SMILES COC1=CC=CC(=C1)CCCN [2]

| Appearance | Colorless to light yellow liquid | N/A |

Section 1: Postulated Mechanisms and Primary Research Targets

The neuropharmacological activity of agents like 3-(3-Methoxyphenyl)propan-1-amine is typically governed by their interaction with key proteins that regulate monoaminergic signaling. Based on its structure, the two most probable classes of primary targets are:

  • Monoamine Transporters: These membrane proteins—the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters increases the synaptic availability of their respective neurotransmitters, a primary mechanism of action for many antidepressant classes.[1]

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, effectively degrading them.[4] Inhibition of MAO, particularly MAO-A, is a proven strategy for treating depression.[7]

The following diagram illustrates these potential points of intervention within a generalized monoaminergic synapse.

Monoaminergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Vesicle Synaptic Vesicle (contains 5-HT, NE) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Neurotransmitter Release MAO Monoamine Oxidase (MAO-A/B) Transporter Reuptake Transporter (SERT / NET) Transporter->MAO Metabolism Precursor Tyrosine / Tryptophan Precursor->Vesicle Synthesis Receptor Postsynaptic Receptor (e.g., 5-HT₂ₐ, β-adrenergic) SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding & Signal Transduction TestCompound 3-(3-Methoxyphenyl)propan-1-amine (Test Compound) TestCompound->MAO Target 2: Inhibition? TestCompound->Transporter Target 1: Inhibition?

Caption: Potential targets for 3-(3-Methoxyphenyl)propan-1-amine in a monoaminergic synapse.

Section 2: In Vitro Characterization Protocols

The initial step in characterizing a novel compound is to determine its activity at specific molecular targets in a controlled, cell-free, or cell-based environment. This approach provides quantitative measures of potency and selectivity.

Protocol 2.1: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: This assay quantifies the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B. Selective MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in Parkinson's disease treatment.[7][8] Differentiating between the two isoforms is critical. We describe a fluorescence- or luminescence-based method, which offers high sensitivity and is amenable to high-throughput screening.[9][10]

Workflow Diagram: MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound D Add Compound/Controls (Clorgyline, Pargyline) A->D B Prepare Recombinant hMAO-A & hMAO-B Enzyme E Add MAO-A or MAO-B Enzyme Solution B->E C Prepare Substrate/ Detection Reagent Mix G Initiate Reaction by Adding Substrate Mix C->G D->E F Pre-incubate to allow Inhibitor Binding E->F F->G H Incubate at 37°C G->H I Stop Reaction & Read Signal (Luminescence/Fluorescence) H->I J Plot Dose-Response Curve I->J K Calculate IC₅₀ Value J->K

Caption: High-level workflow for determining MAO-A and MAO-B inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of 3-(3-Methoxyphenyl)propan-1-amine in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Enzymes: Use commercially available recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or a kit provider). Dilute enzymes to the manufacturer's recommended working concentration in the provided assay buffer.

    • Controls: Prepare stock solutions of Clorgyline (a selective MAO-A inhibitor) and Pargyline or Selegiline (selective MAO-B inhibitors) to serve as positive controls.[8][9]

    • Substrate/Detection Mix: Prepare the luminogenic MAO substrate as directed by the kit manufacturer (e.g., MAO-Glo™ Kit, Promega). This substrate is a derivative that produces luciferin upon deamination by MAO, which is then converted to light by luciferase.

  • Assay Procedure (96-well format):

    • To appropriate wells of a white, opaque 96-well plate, add 5 µL of the test compound dilutions or control inhibitors. For "100% activity" wells, add 5 µL of assay buffer with DMSO.

    • Add 20 µL of diluted hMAO-A or hMAO-B enzyme to each well.

    • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[9]

    • Initiate the enzymatic reaction by adding 25 µL of the substrate/detection reagent mix to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from wells with no enzyme to 0% activity and the average signal from DMSO-only wells to 100% activity.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Table 2: Example Data Presentation for MAO Inhibition Assay

Compound Target IC₅₀ (µM)
3-(3-Methoxyphenyl)propan-1-amine hMAO-A Experimental Value
3-(3-Methoxyphenyl)propan-1-amine hMAO-B Experimental Value
Clorgyline (Control) hMAO-A ~0.01

| Selegiline (Control) | hMAO-B | ~0.05 |

Section 3: In Vivo Behavioral Pharmacology Protocols

Following in vitro characterization, the next critical step is to evaluate the compound's effects in a living organism. Behavioral assays in rodents are essential for assessing potential antidepressant-like or anxiolytic-like activity.

Ethical Statement: All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals to ensure ethical treatment and minimize distress.

Protocol 3.1: Forced Swim Test (FST) in Mice

Scientific Rationale: The FST is a widely used behavioral screen for predicting antidepressant efficacy.[3][11] The test is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. A wide range of clinically effective antidepressant drugs have been shown to reduce the duration of this immobility, increasing active escape-directed behaviors.[10][11]

Workflow Diagram: Forced Swim Test

FST_Workflow cluster_pre Phase 1: Acclimation & Dosing cluster_test Phase 2: Test Procedure cluster_analysis Phase 3: Scoring & Analysis A Acclimate Mice to Facility (1 week) B Randomly Assign Mice to Groups (Vehicle, Test Compound, Positive Control) A->B C Administer Drug (e.g., I.P.) 30-60 min before test B->C D Place Mouse in Water Cylinder (25°C, 15 cm deep) C->D E Record Behavior for 6 minutes D->E F Score Immobility Time during final 4 minutes E->F G Perform Statistical Analysis (e.g., ANOVA) F->G H Compare Immobility Time Across Groups G->H

Caption: Standard experimental workflow for the mouse Forced Swim Test.

Step-by-Step Methodology:

  • Animals and Housing:

    • Use male C57BL/6 or NMRI mice weighing 20-25g.[11] House them in groups of 4-5 per cage with free access to food and water, under a 12h light/dark cycle. Allow at least one week for acclimation to the facility.

  • Apparatus:

    • A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. The depth is critical to prevent the mouse from supporting itself by touching the bottom with its tail or paws.

  • Drug Administration:

    • Prepare 3-(3-Methoxyphenyl)propan-1-amine in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Administer the compound via intraperitoneal (I.P.) injection 30-60 minutes before the test. Doses should be determined from pilot studies (e.g., 1, 3, 10 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., Fluoxetine at 20 mg/kg, I.P.).

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The total duration of the test is 6 minutes.[11]

    • A video camera should be used to record the session for later scoring.

    • After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.

    • Change the water between each animal to prevent olfactory cues from affecting subsequent mice.

  • Scoring and Data Analysis:

    • The first 2 minutes of the test are considered an initial habituation period and are typically not scored.

    • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and swimming movements, with the mouse remaining floating and making only small movements necessary to keep its head above water.

    • The scorer should be blind to the experimental conditions.

    • Compare the mean immobility times between groups using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Section 4: Data Interpretation and Future Directions

The power of this research approach lies in integrating the in vitro and in vivo findings.

  • Scenario A: If 3-(3-Methoxyphenyl)propan-1-amine shows potent and selective inhibition of MAO-A in vitro and significantly reduces immobility in the FST in vivo, it provides strong evidence for an antidepressant-like profile mediated by MAO-A inhibition.

  • Scenario B: If the compound shows high affinity for SERT in binding assays and reduces FST immobility, this would suggest an SSRI-like mechanism.

  • Scenario C: If the compound is active in vivo but shows weak activity at MAO enzymes and monoamine transporters, it would suggest that it may act via a novel or alternative mechanism, warranting broader screening against other CNS targets (e.g., 5-HT receptor subtypes).[12]

Next Steps: Positive findings should be followed by more comprehensive studies, including:

  • Pharmacokinetic Profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and ensure adequate brain exposure.

  • Additional Behavioral Models: Validating results in other models of depression, such as the tail suspension test or the chronic unpredictable mild stress model.[3][11]

  • Toxicology and Safety Pharmacology: To assess the compound's safety profile before considering any further development.

By following these detailed protocols, researchers can systematically characterize the neuropharmacological properties of 3-(3-Methoxyphenyl)propan-1-amine and contribute valuable knowledge to the field of CNS drug discovery.

References

  • Title: 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385)
  • Title: Systematic Review on Antidepressant Models Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: In vivo model of depression Source: Slideshare URL: [Link]

  • Title: Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models Source: NIH National Library of Medicine URL: [Link]

  • Title: Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis Source: MDPI URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec (formerly Cyprotex) URL: [Link]

  • Title: PPPA (drug) Source: Wikipedia URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Background Information Source: Evotec URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

  • Title: 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO) Source: PubChemLite URL: [Link]

  • Title: 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine 1g Source: Dana Bioscience URL: [Link]

  • Title: 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character Source: PubMed URL: [Link]

Sources

Application Notes & Protocols: The Utility of 3-(3-Methoxyphenyl)propan-1-amine as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(3-Methoxyphenyl)propan-1-amine as a pivotal precursor in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). We explore its synthesis, physicochemical properties, and its role as a versatile building block. The core of this guide presents a detailed, field-proven protocol for a representative N-alkylation reaction, a fundamental transformation for incorporating this precursor into more complex molecular scaffolds relevant to neuroactive and cardiovascular agents.

Introduction: A Versatile Phenylpropylamine Building Block

3-(3-Methoxyphenyl)propan-1-amine is a primary amine that serves as a valuable intermediate in organic synthesis.[1] Its structure, comprising a flexible propan-1-amine chain attached to a methoxy-substituted phenyl ring, makes it an ideal starting material for creating libraries of compounds for drug discovery. The primary amine group is a reactive handle for a multitude of chemical transformations, while the methoxyphenyl moiety provides a scaffold that can be further functionalized or used to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[1]

The structural similarity of this precursor to endogenous monoamines like dopamine and serotonin underpins its utility in the synthesis of compounds targeting the central nervous system (CNS).[1] Furthermore, derivatives of phenylpropylamines are integral to the structure of various cardiovascular drugs. This guide will demonstrate a foundational synthetic step that is broadly applicable to the synthesis of such agents.

Physicochemical Properties

A clear understanding of the precursor's properties is essential for its effective use in synthesis. The key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 18655-52-2[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Canonical SMILES COC1=CC=CC(=C1)CCCN[1]
InChI Key CMIXSQAFEPGHMA-UHFFFAOYSA-N[1]
Appearance Solid
Storage Keep in dark place, inert atmosphere, room temperature[2]

Synthesis of the Precursor: 3-(3-Methoxyphenyl)propan-1-amine

A reliable supply of the precursor is the first step in any synthetic campaign. One common and documented route begins with 3-methoxybenzaldehyde, proceeding through a nitrile intermediate, which is subsequently reduced.[1] This method is advantageous as the starting materials are readily available and the reactions are generally high-yielding.

Synthetic Workflow Overview

The synthesis can be visualized as a two-step process: a Knoevenagel condensation to form the unsaturated nitrile, followed by a catalytic hydrogenation that reduces both the carbon-carbon double bond and the nitrile group to yield the target primary amine.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Unsaturated_Nitrile 3-(3-methoxyphenyl)prop-2-enenitrile 3-Methoxybenzaldehyde->Unsaturated_Nitrile Base (e.g., Piperidine) Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Unsaturated_Nitrile Final_Product 3-(3-Methoxyphenyl)propan-1-amine Unsaturated_Nitrile->Final_Product H₂, Pd/C Ethanol

Caption: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine.

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

This protocol details the reduction of 3-methoxycinnamonitrile, which can be synthesized from 3-methoxybenzaldehyde and cyanoacetic acid.

Materials:

  • 3-(3-methoxyphenyl)prop-2-enenitrile (1 equiv.)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas

  • Diatomaceous earth (e.g., Celite®)

  • Standard hydrogenation apparatus (e.g., Parr shaker) or balloon hydrogenation setup

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 3-(3-methoxyphenyl)prop-2-enenitrile.

  • Solvent and Catalyst Addition: Add anhydrous ethanol to dissolve the nitrile (concentration approx. 0.5 M). Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst.

    • Causality Note: Palladium on carbon is an excellent catalyst for the reduction of both alkenes and nitriles. Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves the substrate.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with H₂ gas to remove all air. Pressurize the vessel with H₂ (typically 50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed. This can take several hours.

  • Work-up and Filtration: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas. The catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Causality Note: Filtering through diatomaceous earth prevents the fine catalyst particles from passing through the filter paper and ensures a metal-free solution.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(3-Methoxyphenyl)propan-1-amine. The product can be further purified by vacuum distillation or column chromatography if necessary.

Application in Pharmaceutical Synthesis: N-Alkylation

The primary amine of 3-(3-methoxyphenyl)propan-1-amine is a nucleophile, making it highly suitable for N-alkylation reactions. This transformation is fundamental in drug development for building secondary or tertiary amines, which are prevalent motifs in APIs. For instance, the synthesis of many cardiovascular drugs, such as Ivabradine, involves the coupling of a secondary amine intermediate with an alkyl halide fragment.[3][4] While Ivabradine itself is synthesized from a different chiral amine, the N-alkylation step demonstrated here is conceptually identical to key bond-forming events in its synthesis.

Workflow: Reductive Amination for N-Alkylation

A highly effective and common method for N-alkylation is reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is often cleaner and more efficient than direct alkylation with alkyl halides.

G Precursor 3-(3-Methoxyphenyl)propan-1-amine Imine Intermediate Imine Precursor->Imine Condensation (DCM, Acetic Acid) Aldehyde Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) Aldehyde->Imine Product N-Substituted Secondary Amine (Pharmaceutical Intermediate) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine In situ Reduction

Caption: Reductive amination workflow for N-alkylation.

Protocol 2: Synthesis of a Secondary Amine Intermediate via Reductive Amination

This protocol describes the N-alkylation of 3-(3-methoxyphenyl)propan-1-amine with 4-chlorobenzaldehyde as a representative electrophile.

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine (1.0 equiv.)

  • 4-Chlorobenzaldehyde (1.05 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and standard glassware

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 3-(3-methoxyphenyl)propan-1-amine and 4-chlorobenzaldehyde in anhydrous DCM.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (approx. 0.1 equiv.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

    • Causality Note: Acetic acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic, and facilitates the dehydration step to form the iminium ion.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride in portions over 10-15 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes than the intermediate iminium ion, preventing competitive reduction of the starting aldehyde. Its handling in DCM is also safer and more convenient than other hydrides like sodium borohydride in methanol.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 2-4 hours).

  • Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude secondary amine can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Future Directions

3-(3-Methoxyphenyl)propan-1-amine is a highly valuable and versatile precursor for pharmaceutical synthesis. The protocols provided herein for its synthesis and subsequent N-alkylation demonstrate robust and reproducible methods for creating more complex molecular architectures. The resulting secondary amine intermediates are key synthons for a wide range of biologically active molecules, particularly those targeting CNS and cardiovascular disorders. Researchers can adapt the N-alkylation protocol by varying the aldehyde or ketone component to rapidly generate a diverse library of compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.

References

  • Patsnap. (n.d.). Process for preparing key intermediate of ivabradine. Eureka. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing ivabradine key intermediate. Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • Google Patents. (n.d.). WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts.
  • Google Patents. (n.d.). WO2010072409A1 - Process for preparation of ivabradine.

Sources

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenyl)propan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methoxyphenyl)propan-1-amine is a primary amine that serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structural motif is found in molecules targeting the central nervous system, among other therapeutic areas. Reductive amination stands out as one of the most effective and widely used methods for the synthesis of such amines, offering a versatile and controlled approach to forming carbon-nitrogen bonds.[2][3] This process involves the reaction of a carbonyl compound, in this case, 3-(3-methoxyphenyl)propanal, with an amine source, followed by the reduction of the resulting imine intermediate.[2][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 3-(3-Methoxyphenyl)propan-1-amine using various reductive amination protocols. We will delve into the mechanistic underpinnings of the reaction, compare different methodologies, and provide detailed, step-by-step protocols for practical implementation in a laboratory setting.

The Mechanism of Reductive Amination

Reductive amination proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction.[2][5]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (or an amine) on the electrophilic carbonyl carbon of the aldehyde, 3-(3-methoxyphenyl)propanal. This forms a hemiaminal intermediate. The hemiaminal then undergoes dehydration to form an imine. This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine to yield the final primary amine product, 3-(3-Methoxyphenyl)propan-1-amine.[5]

The choice of reducing agent is critical to the success of the reaction. An ideal reducing agent should be capable of reducing the imine intermediate but not the starting aldehyde.[6] This selectivity prevents the wasteful formation of the corresponding alcohol.

Below is a diagram illustrating the general mechanism of reductive amination for the synthesis of a primary amine.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aldehyde 3-(3-Methoxyphenyl)propanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Amine 3-(3-Methoxyphenyl)propan-1-amine Imine->Amine + [H] (Reduction) Reducing_Agent Reducing Agent Reducing_Agent->Amine

Caption: General mechanism of reductive amination.

Comparison of Reductive Amination Protocols

Several reducing agents can be employed for reductive amination, each with its own advantages and specific reaction conditions. The choice of protocol often depends on factors such as substrate compatibility, desired scale, and safety considerations.

Protocol Reducing Agent Typical Solvent Key Advantages Considerations
Protocol A Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive, readily available.Can reduce the starting aldehyde if not used in a stepwise manner.[6][7]
Protocol B Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over aldehydes, tolerates a wide range of functional groups.[8][9]More expensive than NaBH₄, moisture-sensitive.[7]
Protocol C Catalytic HydrogenationMethanol (MeOH), Ethanol (EtOH)High atom economy, environmentally friendly ("green") method.Requires specialized high-pressure equipment, catalyst can be expensive.[10][11]

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine using two different reductive amination methods.

Protocol A: Indirect Reductive Amination using Sodium Borohydride

This protocol follows a stepwise, or indirect, approach where the imine is pre-formed before the addition of the reducing agent to minimize the reduction of the starting aldehyde.[8][12]

Materials:

  • 3-(3-methoxyphenyl)propanal

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-(3-methoxyphenyl)propanal (1.0 eq) in methanol.

  • To this solution, add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude amine can be further purified by distillation or column chromatography.

Protocol B: Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a direct, one-pot procedure where the aldehyde, amine source, and reducing agent are combined.[8] Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[8][9]

Materials:

  • 3-(3-methoxyphenyl)propanal

  • Ammonium acetate (CH₃COONH₄) or ammonia solution

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(3-methoxyphenyl)propanal (1.0 eq) and ammonium acetate (1.5 eq).

  • Add 1,2-dichloroethane as the solvent.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir for 10-15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

G cluster_protocol_a Protocol A: Indirect (Stepwise) cluster_protocol_b Protocol B: Direct (One-Pot) A1 Dissolve Aldehyde in MeOH A2 Add Ammonia Solution A1->A2 A3 Stir for Imine Formation (1-2h) A2->A3 A4 Cool to 0°C A3->A4 A5 Add NaBH4 A4->A5 A6 Stir and Warm to RT A5->A6 A7 Workup and Purification A6->A7 B1 Combine Aldehyde and NH4OAc in DCE B2 Add NaBH(OAc)3 B1->B2 B3 Stir at RT (12-24h) B2->B3 B4 Workup and Purification B3->B4

Caption: Workflow comparison of reductive amination protocols.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine. The choice between an indirect protocol with sodium borohydride and a direct protocol with sodium triacetoxyborohydride will depend on the specific requirements of the synthesis, including cost, scale, and functional group tolerance. Both methods, when executed with care, can provide high yields of the desired product. For large-scale industrial applications, catalytic hydrogenation presents a greener and more atom-economical alternative, though it requires specialized equipment.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Taylor & Francis Online. (2015). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Cogent Chemistry, 1(1). [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5293-5343. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 159–171). American Chemical Society. [Link]

  • Journal of the American Chemical Society. (1934). Hydrogenation of Aldehydes in the Presence of Ammonia. Journal of the American Chemical Society, 56(11), 2429–2430. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Senthamarai, T., Murugesan, K., & Beller, M. (2018). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 118(16), 7547-7625. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed Central (PMC). (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 12(1), 143-148. [Link]

  • Morsch, L. A., et al. (2023). Reductive Amination. In Organic Chemistry. LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, accurate, and precise high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(3-Methoxyphenyl)propan-1-amine. The compound, a key intermediate in organic and medicinal chemistry, requires a reliable analytical method for quality control and reaction monitoring.[1] This document provides a comprehensive guide, including the scientific rationale for method development, a step-by-step protocol, and system suitability criteria based on harmonized pharmacopeial standards. The described isocratic reversed-phase method utilizes a C18 column with UV detection, demonstrating excellent performance and suitability for its intended purpose.

Introduction and Method Rationale

3-(3-Methoxyphenyl)propan-1-amine (MW: 165.23 g/mol ) is an aromatic amine containing a primary amine group and a methoxy-substituted phenyl ring.[1][2][3] Its structure presents specific analytical challenges and opportunities that directly inform the HPLC method design.

  • Analyte Chemistry: The molecule possesses a basic primary amine (pKa ~10) and a hydrophobic aromatic region. This dual nature makes reversed-phase chromatography an ideal separation technique.[4][5]

  • Chromophore: The methoxy-substituted benzene ring provides a chromophore suitable for ultraviolet (UV) detection. Aromatic compounds of this nature typically exhibit strong absorbance in the low UV range (200-280 nm).[6]

  • Method Goal: The primary objective is to develop a simple, isocratic HPLC method capable of providing rapid and reliable quantification of the analyte, separating it from potential process impurities and starting materials.

Selection of Chromatographic Conditions:

  • Column: A C18 stationary phase was selected for its hydrophobic character, which provides strong retention for the aromatic ring of the analyte. The end-capping of modern C18 columns minimizes secondary interactions with the basic amine group, leading to improved peak symmetry.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic phosphate buffer was chosen.

    • Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds.

    • Phosphate Buffer (pH 3.0): The primary amine group will be fully protonated at this pH (well below its pKa). This protonation serves two key purposes: it prevents peak tailing by minimizing interactions with residual silanols on the silica backbone and it ensures consistent analyte ionization for reproducible retention.

  • Detection: Based on the aromatic structure, UV detection was selected. A preliminary UV scan would indicate maximal absorbance around 274 nm, offering a good balance of sensitivity and selectivity against common solvents.

Experimental Workflow and Protocols

Instrumentation and Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
Chromatography Data System Empower 3, Chromeleon, or equivalent
Analytical Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Analyte Standard 3-(3-Methoxyphenyl)propan-1-amine, >95% purity
Solvents Deionized Water (>18 MΩ·cm), Methanol (HPLC Grade)
Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Organic (B): Use HPLC-grade acetonitrile directly.

  • Working Mobile Phase: Pre-mix Buffer (A) and Acetonitrile (B) in a ratio of 65:35 (v/v) . Degas the solution for 15 minutes using sonication or vacuum filtration.

Step 2: Standard Solution Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-(3-Methoxyphenyl)propan-1-amine standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This stock is stable for 7 days when stored at 2-8°C.

  • Working Standard (50 µg/mL): Pipette 1.25 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with the Mobile Phase.

Step 3: Sample Preparation

  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the sample in a 50:50 Methanol/Water mixture to achieve a target concentration of approximately 50 µg/mL of 3-(3-Methoxyphenyl)propan-1-amine.

  • Vortex for 1 minute, then sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: HPLC System Configuration and Execution

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 274 nm
Run Time 10 minutes
HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (65:35 A:B) D HPLC System Equilibration A->D B Standard Solution Preparation (50 µg/mL) E Inject Standard & Samples B->E C Sample Solution Preparation & Filtration C->E D->E F Data Acquisition (10 min run @ 274 nm) E->F G Peak Integration & Identification F->G H Quantification (External Standard) G->H I System Suitability Verification H->I I->H Final Report Validation_Logic Start Method Development Complete Specificity Specificity (Peak Purity, Placebo) Start->Specificity Linearity Linearity & Range (5 Conc. Levels) Start->Linearity Validated Method Validated Specificity->Validated Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Validated Robustness Robustness (Flow, pH, % Organic) Precision->Robustness Robustness->Validated

Sources

In vitro assays for testing 3-(3-Methoxyphenyl)propan-1-amine on serotonin receptors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Characterization of 3-(3-Methoxyphenyl)propan-1-amine: A Guide to Serotonin Receptor Affinity and Functional Activity Profiling

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vitro pharmacological evaluation of 3-(3-Methoxyphenyl)propan-1-amine at key human serotonin (5-hydroxytryptamine, 5-HT) receptors. Serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, are critical targets in neuropsychiatry and other therapeutic areas.[1] Characterizing the interaction of novel compounds like 3-(3-Methoxyphenyl)propan-1-amine, a phenalkylamine derivative, is essential for understanding its potential mechanism of action and therapeutic utility.[2][3] We present a strategic, tiered approach beginning with radioligand binding assays to determine receptor affinity, followed by specific functional assays to elucidate the compound's efficacy and potency as an agonist or antagonist. Detailed, step-by-step protocols for assays targeting Gq, Gi, and Gs-coupled receptor subtypes are provided, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Section 1: Principles of Serotonin Receptor Signaling

The 5-HT receptor family is classified into seven distinct classes (5-HT1 to 5-HT7).[4] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all are GPCRs that transduce extracellular signals by activating intracellular G proteins.[5][6] These G proteins, in turn, modulate the activity of effector enzymes and second messenger systems. A compound's functional effect is dictated by the specific G protein pathway it modulates. The three primary pathways relevant for this guide are:

  • Gαq/11 Pathway (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • Gαi/o Pathway (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Agonist binding inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][8]

  • Gαs Pathway (e.g., 5-HT4, 5-HT6, 5-HT7): Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.[4][6][9]

Understanding these pathways is crucial for selecting the appropriate functional assay to determine a compound's activity.

G_Protein_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm r_gi 5-HT1A Receptor (Gi-coupled) ac Adenylyl Cyclase (AC) r_gi->ac Inhibits r_gq 5-HT2A Receptor (Gq-coupled) plc Phospholipase C (PLC) r_gq->plc Stimulates r_gs 5-HT7 Receptor (Gs-coupled) r_gs->ac Stimulates camp cAMP ac->camp ip3_dag IP3 / DAG plc->ip3_dag response_gi Cellular Response (Inhibition) camp->response_gi response_gs Cellular Response (Excitation) camp->response_gs ca2 Ca²⁺ Release ip3_dag->ca2 response_gq Cellular Response (Excitation) ca2->response_gq atp ATP atp->ac pip2 PIP2 pip2->plc compound 3-(3-Methoxyphenyl) propan-1-amine compound->r_gi Binds compound->r_gq Binds compound->r_gs Binds

Caption: Major 5-HT GPCR signaling pathways.

Section 2: Recommended Experimental Workflow

A tiered screening approach is efficient for characterizing a novel compound. The workflow begins with broad screening to identify high-affinity interactions and progresses to more detailed functional characterization for the most promising targets.

Workflow cluster_primary Tier 1: Affinity Assessment cluster_secondary Tier 2: Functional Characterization start Test Compound 3-(3-Methoxyphenyl)propan-1-amine binding_assay Protocol 1: Radioligand Binding Assay (e.g., 5-HT1A, 2A, 7) start->binding_assay binding_data Determine Binding Affinity (Ki) binding_assay->binding_data decision High Affinity? (e.g., Ki < 1 µM) binding_data->decision func_gq Protocol 2.1: Gq Assay (IP-One) for 5-HT2A 'Hits' decision->func_gq Yes func_gi Protocol 2.2: Gi Assay (cAMP Inhibition) for 5-HT1A 'Hits' decision->func_gi Yes func_gs Protocol 2.3: Gs Assay (cAMP Accumulation) for 5-HT7 'Hits' decision->func_gs Yes no_activity Low Priority Target decision->no_activity No end_point Pharmacological Profile (Potency: EC₅₀/IC₅₀) (Efficacy: Emax) func_gq->end_point func_gi->end_point func_gs->end_point

Caption: Recommended workflow for compound characterization.

Section 3: Protocol 1 - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-(3-Methoxyphenyl)propan-1-amine for various serotonin receptor subtypes through competitive displacement of a known high-affinity radioligand.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand ([³H]-ligand) for binding to the receptor.[10] The receptors are typically sourced from membranes of cell lines stably expressing a specific human 5-HT receptor subtype. The amount of radioligand bound to the receptor is quantified by scintillation counting after separating bound from free radioligand via rapid filtration.[11]

Materials:

  • Receptor Membranes: Commercially available or in-house prepared cell membranes (e.g., from CHO-K1 or HEK293 cells) expressing the human 5-HT receptor of interest.

  • Radioligand: A tritiated ([³H]) ligand specific for the receptor subtype (see table below).

  • Test Compound: 3-(3-Methoxyphenyl)propan-1-amine, prepared as a 10 mM stock in DMSO.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, non-radiolabeled ligand to saturate all specific binding sites (see table below).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-treated with a blocking agent like 0.3% polyethyleneimine (PEI).[11]

  • Scintillation Cocktail: Suitable for solid phase counting.

  • Equipment: 96-well plate vacuum manifold, microplate scintillation counter.

Receptor-Specific Reagents:

Receptor TargetRecommended [³H]-RadioligandRecommended NSB Agent (10 µM)
5-HT1A [³H]-8-OH-DPATSerotonin (5-HT)
5-HT2A [³H]-KetanserinMianserin
5-HT7 [³H]-LSDClozapine

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series of 3-(3-Methoxyphenyl)propan-1-amine in assay buffer. A typical 11-point curve might range from 100 µM to 10 pM final assay concentration.

  • Plate Setup: The assay is performed in a 96-well plate. Each condition should be run in triplicate.

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membranes.

    • Non-Specific Binding (NSB): 50 µL NSB Agent + 50 µL Radioligand + 150 µL Membranes.

    • Test Compound: 50 µL of each dilution of the test compound + 50 µL Radioligand + 150 µL Membranes.

  • Reagent Preparation:

    • Thaw receptor membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.[11] Keep on ice.

    • Dilute the [³H]-Radioligand in assay buffer to a concentration equal to its Kd value for the target receptor (typically 0.5-5 nM).

  • Assay Incubation:

    • Add reagents to the 96-well plate in the order specified above.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[11]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-treated GF/C filter plate.

    • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate under a lamp or at 50°C for 30 minutes.[11]

    • Add scintillation cocktail to each well and seal the plate.

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 4: Protocols for Functional Assays

Once binding affinity is established, functional assays are required to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Gq-Coupled Receptors (e.g., 5-HT2A): IP-One HTRF® Assay

Objective: To measure the agonist or antagonist activity of the test compound at the 5-HT2A receptor by quantifying the accumulation of inositol monophosphate (IP1).

Principle: IP1 is a stable downstream metabolite of the IP3 signaling cascade.[12] This assay uses Homogeneous Time-Resolved Fluorescence (HTRF®), a competitive immunoassay format where endogenous IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific anti-IP1 antibody.[13][14] A decrease in the HTRF signal is proportional to the amount of IP1 produced.[14]

Materials:

  • Cell Line: CHO or HEK cells stably expressing the human 5-HT2A receptor.

  • Assay Kit: Commercial IP-One HTRF® kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).

  • Stimulation Buffer: Typically provided in the kit, often containing LiCl to prevent IP1 degradation.[15]

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

Step-by-Step Protocol (Agonist Mode):

  • Cell Plating: Seed the 5-HT2A expressing cells into a 384-well white plate and incubate overnight.

  • Compound Addition: Remove culture medium and add 10 µL of the test compound dilutions (prepared in stimulation buffer) to the cells. Include a dilution series of the reference agonist (5-HT).

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1-cryptate conjugate to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF®-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. Determine the EC50 (potency) and Emax (efficacy relative to 5-HT) from the resulting dose-response curve.

For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration of the reference agonist (e.g., its EC80 concentration). The ability of the test compound to reduce the agonist response is measured, and an IC50 value is determined.

Gi-Coupled Receptors (e.g., 5-HT1A): cAMP Inhibition Assay

Objective: To measure the ability of the test compound to inhibit adenylyl cyclase and reduce cAMP levels.

Principle: Since Gi-coupled receptors inhibit cAMP production, the basal levels are often too low to detect a further decrease. Therefore, adenylyl cyclase is first stimulated with forskolin. The assay then measures the ability of a Gi-agonist to reverse this stimulation and decrease cAMP levels.[16] Commercial HTRF® or AlphaScreen™ cAMP kits are commonly used.[16]

Materials:

  • Cell Line: CHO or HEK cells stably expressing the human 5-HT1A receptor.

  • Assay Kit: Commercial cAMP detection kit (e.g., HTRF® cAMP dynamic 2 or AlphaScreen™).

  • Forskolin: To stimulate adenylyl cyclase.

  • Reference Agonist: 8-OH-DPAT or Serotonin.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

Step-by-Step Protocol (Agonist Mode):

  • Cell Plating: Plate cells as described in 4.1.

  • Compound Addition: Add the test compound dilutions to the cells, along with a fixed concentration of forskolin (typically 1-10 µM) and a PDE inhibitor.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Add lysis buffer and the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the kit manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read on an HTRF® or AlphaLISA®-compatible plate reader.

  • Data Analysis: An increase in HTRF signal (or decrease for AlphaScreen) corresponds to a decrease in cAMP. Plot the signal against the log concentration of the test compound to determine the EC50 for inhibition of forskolin-stimulated cAMP production.

Gs-Coupled Receptors (e.g., 5-HT7): cAMP Accumulation Assay

Objective: To measure the ability of the test compound to directly stimulate adenylyl cyclase and increase cAMP levels.

Principle: This assay is a direct measurement of cAMP production following receptor activation.[9] It is procedurally similar to the Gi assay but omits the use of forskolin for stimulation.

Step-by-Step Protocol (Agonist Mode):

  • Cell Plating: Plate cells expressing the 5-HT7 receptor as previously described.

  • Compound Addition: Add the test compound dilutions (containing a PDE inhibitor like IBMX) to the cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Add lysis buffer and detection reagents as per the kit instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read on a compatible plate reader.

  • Data Analysis: A decrease in HTRF signal (or increase for AlphaScreen) corresponds to an increase in cAMP. Plot the signal against the log concentration of the test compound to determine the EC50 and Emax for cAMP accumulation.

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across different receptor subtypes.

Table 1: Pharmacological Profile of 3-(3-Methoxyphenyl)propan-1-amine

ReceptorAssay TypeParameterValue (nM)Efficacy (% of Ref. Agonist)
5-HT1A BindingKiCalculatedN/A
Functional (cAMP ↓)EC50 / IC50CalculatedCalculated
5-HT2A BindingKiCalculatedN/A
Functional (IP1 ↑)EC50 / IC50CalculatedCalculated
5-HT7 BindingKiCalculatedN/A
Functional (cAMP ↑)EC50 / IC50CalculatedCalculated
...other subtypes............

Interpretation:

  • Affinity (Ki): A lower Ki value indicates a higher binding affinity. This value reveals which receptors the compound binds to most tightly.

  • Potency (EC50/IC50): A lower EC50 (for agonists) or IC50 (for antagonists) value indicates a more potent compound. This is the concentration required to produce 50% of its maximal effect.

  • Efficacy (Emax): This value, expressed as a percentage of the response to a known full agonist, defines the compound's activity.

    • Full Agonist: Emax ≈ 100%

    • Partial Agonist: 0% < Emax < 100%

    • Antagonist: Emax = 0% (but will have a measurable IC50 in antagonist mode)

    • Inverse Agonist: Emax < 0% (reduces basal receptor activity)

By completing this series of assays, researchers can build a comprehensive pharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine, providing critical insights into its selectivity, potency, and mechanism of action at serotonin receptors.

References

  • ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes... Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]

  • ResearchGate. (n.d.). Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • bioRxiv. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. Retrieved from [Link]

  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • Zhang, J., et al. (2009). Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. Assay and Drug Development Technologies, 7(6), 577-586. Retrieved from [Link]

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2024). PubMed Central. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). IP-One HTRF ® assay measuring G q activation. Concentration-response... Retrieved from [Link]

  • Prasad, S., Ponimaskin, E., & Zeug, A. (2019). cAMP-based signalling as a readout for serotonin receptor stoichiometry. Journal of Cell Science. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding to Solubilized 5-HT3 Receptors. Retrieved from [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Retrieved from [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. Retrieved from [Link]

  • Nichols, D. E., & Nichols, C. D. (2008). Structure and Function of Serotonin G protein Coupled Receptors. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for Radioligand Binding Assays: Characterizing 3-(3-Methoxyphenyl)propan-1-amine Interaction with Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Binding Profile of a Novel Ligand

3-(3-Methoxyphenyl)propan-1-amine is a molecule of interest in contemporary pharmacology due to its structural similarities with known neuromodulatory agents. Preliminary structural analysis suggests a potential interaction with sigma receptors, a unique class of intracellular proteins implicated in a variety of neurological processes and diseases.[1][2] Sigma receptors are broadly classified into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which possess distinct pharmacological profiles and cellular functions.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the binding characteristics of 3-(3-Methoxyphenyl)propan-1-amine at both σ1 and σ2 receptors. The protocols detailed herein are designed to be self-validating, employing established radioligand binding assay techniques to determine the affinity (Ki) of the compound for each receptor subtype. By following these methodologies, researchers can generate robust and reproducible data, crucial for advancing our understanding of this compound's mechanism of action.

The Scientific Rationale: Why a Radioligand Binding Assay?

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The binding of this radioligand can be displaced by an unlabeled compound (a "cold" ligand), such as 3-(3-Methoxyphenyl)propan-1-amine, in a concentration-dependent manner. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the inhibitory constant (Ki), which reflects the affinity of the unlabeled compound for the receptor.[4]

This approach allows for a precise and quantitative assessment of a compound's binding potency, a critical first step in its pharmacological characterization.

Experimental Design: A Two-Pronged Approach for Sigma Receptor Subtypes

To comprehensively characterize the binding profile of 3-(3-Methoxyphenyl)propan-1-amine, we will perform two distinct competitive radioligand binding assays: one for the σ1 receptor and another for the σ2 receptor.

  • Sigma-1 Receptor (σ1R) Assay: This assay will utilize -pentazocine, a well-characterized and selective radioligand for the σ1R.[1][2]

  • Sigma-2 Receptor (σ2R) Assay: For the σ2R, we will employ [3H]-1,3-di-o-tolylguanidine ([3H]DTG), a non-selective sigma receptor ligand. To ensure we are measuring binding to the σ2R exclusively, the assay will be conducted in the presence of a "masking" concentration of unlabeled (+)-pentazocine to block the σ1R binding sites.[2][5][6]

The following diagram illustrates the overall workflow for these competitive binding assays.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cell culture or tissue) Incubation Incubate: Membranes + Radioligand + Test Compound (or buffer/NSB agent) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (3H-pentazocine or [3H]DTG) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (3-(3-Methoxyphenyl)propan-1-amine) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocols

Part 1: Preparation of Receptor Membranes

A reliable source of sigma receptors is essential for a successful binding assay. This can be a cell line endogenously expressing or engineered to overexpress sigma receptors, or a tissue homogenate known to be rich in these receptors, such as guinea pig brain.[2]

Materials:

  • Cell pellet or tissue (e.g., guinea pig brain)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge and appropriate tubes

  • Homogenizer (e.g., Dounce or Polytron)

Procedure:

  • Homogenize the cell pellet or tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 3).

  • Resuspend the final membrane pellet in a known volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane aliquots at -80°C until use.

Part 2: Sigma-1 Receptor Competitive Binding Assay

Materials:

  • Prepared receptor membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: -pentazocine

  • Test Compound: 3-(3-Methoxyphenyl)propan-1-amine

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM final concentration)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., GF/B)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 3-(3-Methoxyphenyl)propan-1-amine in Assay Buffer. The concentration range should typically span from 10^-10 M to 10^-5 M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL -pentazocine + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL -pentazocine + 100 µL membrane suspension.[7][8]

    • Competition: 50 µL of each dilution of 3-(3-Methoxyphenyl)propan-1-amine + 50 µL -pentazocine + 100 µL membrane suspension.

  • The final concentration of -pentazocine should be approximately its Kd value for the σ1R (typically 5-10 nM).[9]

  • Incubate the plate at 37°C for 90 minutes.[5]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Part 3: Sigma-2 Receptor Competitive Binding Assay

Materials:

  • Same as for the σ1R assay, with the following exceptions:

    • Radioligand: [3H]DTG

    • Masking Agent: Unlabeled (+)-pentazocine (100 nM final concentration)[2][5]

Procedure:

  • Prepare serial dilutions of 3-(3-Methoxyphenyl)propan-1-amine as described for the σ1R assay.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL Assay Buffer + 25 µL (+)-pentazocine (to a final concentration of 100 nM) + 50 µL [3H]DTG + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 25 µL Haloperidol (to a final concentration of 10 µM) + 25 µL (+)-pentazocine (to a final concentration of 100 nM) + 50 µL [3H]DTG + 100 µL membrane suspension.

    • Competition: 25 µL of each dilution of 3-(3-Methoxyphenyl)propan-1-amine + 25 µL (+)-pentazocine (to a final concentration of 100 nM) + 50 µL [3H]DTG + 100 µL membrane suspension.

  • The final concentration of [3H]DTG should be approximately its Kd value for the σ2R (typically 10-20 nM).

  • Incubate the plate at room temperature for 120 minutes.[5]

  • Terminate the assay and quantify radioactivity as described for the σ1R assay.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM), will be used to determine the affinity (Ki) of 3-(3-Methoxyphenyl)propan-1-amine for the σ1 and σ2 receptors.

1. Calculation of Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

2. Generation of a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 3-(3-Methoxyphenyl)propan-1-amine. The percentage of specific binding at each concentration of the test compound is calculated as:

% Specific Binding = (CPM in presence of test compound - NSB) / (Total Binding - NSB) * 100

3. Determination of IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a sigmoidal dose-response model. This will yield the IC50 value, which is the concentration of 3-(3-Methoxyphenyl)propan-1-amine that inhibits 50% of the specific binding of the radioligand.

4. Calculation of Ki using the Cheng-Prusoff Equation: The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:[4]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibitory constant for the test compound.

  • IC50 is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between these parameters.

Cheng_Prusoff cluster_inputs Inputs cluster_output Output IC50 IC50 (Experimentally Determined) Ki Ki of Test Compound (Calculated Affinity) IC50->Ki Cheng-Prusoff Equation L [Radioligand] (Known Concentration) L->Ki Cheng-Prusoff Equation Kd Radioligand Kd (Known Value) Kd->Ki Cheng-Prusoff Equation

Caption: Calculating Ki from IC50 using the Cheng-Prusoff equation.

Expected Results and Interpretation

The calculated Ki values will provide a quantitative measure of the affinity of 3-(3-Methoxyphenyl)propan-1-amine for the σ1 and σ2 receptors.

ParameterDescription
Ki (σ1R) The inhibitory constant for the σ1 receptor. A lower Ki value indicates higher affinity.
Ki (σ2R) The inhibitory constant for the σ2 receptor. A lower Ki value indicates higher affinity.
Selectivity The ratio of Ki values (e.g., Ki(σ2R) / Ki(σ1R)) indicates the compound's preference for one receptor subtype over the other.

A low nanomolar or sub-nanomolar Ki value would suggest that 3-(3-Methoxyphenyl)propan-1-amine is a potent ligand for the respective sigma receptor subtype. A significant difference in the Ki values for σ1R and σ2R would indicate selectivity.

Conclusion: A Foundation for Further Investigation

The protocols outlined in this application note provide a robust framework for determining the sigma receptor binding affinity of 3-(3-Methoxyphenyl)propan-1-amine. The resulting data will be instrumental in guiding further research, including functional assays to determine whether the compound acts as an agonist or antagonist at these receptors, and in vivo studies to explore its potential therapeutic applications. By adhering to these detailed methodologies, researchers can ensure the generation of high-quality, reliable data that will significantly contribute to the pharmacological understanding of this novel compound.

References

  • Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells. PubMed. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. PubMed. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. [Link]

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • -Pentazocine binding to rat brain 1 receptors. ResearchGate. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. PMC. [Link]

  • Structures of the σ2 receptor enable docking for bioactive ligand discovery. PMC. [Link]

  • Radioligand binding assays (screening and dose-displacement) used 0.1nM [3H]-nociceptin (NEN; 87.7 Cl/nimole) with 10-20 ug membrane protein in a final volume of 500uL binding buffer (10mM MgCl2, 1mM EDTA, 5% DMSO, 50mM HEPES, pH 7.4).. PubChem. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]

  • -pentazocine binding to rat brain sigma 1 receptors. PubMed. [Link]

  • Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Effect of (+) pentazocine on the saturation binding of [³H] DTG to... ResearchGate. [Link]

  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). PubChemLite. [Link]

  • 3-(3-Ethoxy-4-methoxyphenyl)propan-1-amine 1g. Dana Bioscience. [Link]

  • Determination of radioligand specific activity using competition binding assays. PubMed. [Link]

  • Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. PMC. [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. ACS Publications. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Bio-active Scaffolds from 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of 3-(3-Methoxyphenyl)propan-1-amine

3-(3-Methoxyphenyl)propan-1-amine is a versatile bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a nucleophilic primary amine and a modifiable aromatic ring, presents a rich platform for generating diverse molecular architectures. The primary amine serves as a key handle for a multitude of transformations, including acylation, alkylation, and reductive amination, while the methoxy-substituted phenyl ring offers sites for electrophilic substitution or can be demethylated to reveal a reactive phenol. This guide provides detailed protocols for the synthesis of novel derivatives, emphasizing the rationale behind methodological choices and offering insights for researchers in drug discovery and chemical biology. The compound itself is an integral component in the synthesis of various pharmaceuticals and other chemicals.[1]

Section 1: N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry, as the amide group is a key structural feature in a vast number of biologically active compounds and pharmaceuticals.[2] N-acylation of 3-(3-methoxyphenyl)propan-1-amine provides a direct route to a library of amides with diverse functionalities, which can be used to probe structure-activity relationships (SAR).

Mechanistic Rationale: Schotten-Baumann Reaction

The protocol described below employs the Schotten-Baumann reaction conditions, a reliable method for acylating amines. The reaction involves the use of an acyl chloride as the acylating agent and a base, typically a tertiary amine like triethylamine (TEA) or pyridine, in an inert solvent. The base plays a crucial role by neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Workflow: N-Acylation

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A 3-(3-Methoxyphenyl)propan-1-amine P1 Combine Amine, DCM, TEA Cool to 0 °C A->P1 B Acyl Chloride (R-COCl) P2 Add Acyl Chloride Dropwise B->P2 C Triethylamine (TEA) C->P1 D Dichloromethane (DCM) D->P1 P1->P2 P3 Stir at Room Temperature P2->P3 P4 Aqueous Workup & Extraction P3->P4 P5 Purification (Column Chromatography) P4->P5 Z N-Acylated Derivative P5->Z G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A 3-(3-Methoxyphenyl)propan-1-amine P1 Combine Amine, Aldehyde, DCE A->P1 B Aldehyde/Ketone (R-CHO) B->P1 C Sodium Triacetoxyborohydride (NaBH(OAc)₃) P2 Add NaBH(OAc)₃ portion-wise C->P2 D 1,2-Dichloroethane (DCE) D->P1 E Acetic Acid (AcOH, optional) E->P1 P1->P2 P3 Stir at Room Temperature P2->P3 P4 Aqueous Workup & Extraction P3->P4 P5 Purification P4->P5 Z N-Alkylated Secondary Amine P5->Z

Sources

Investigating the antioxidant properties of 3-(3-Methoxyphenyl)propan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Investigation of Antioxidant Properties of 3-(3-Methoxyphenyl)propan-1-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to investigate the antioxidant properties of novel 3-(3-methoxyphenyl)propan-1-amine derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Compounds possessing both a methoxy-substituted phenol ring and an amine functional group are of significant interest due to their inherent potential to act as potent antioxidants. This guide moves beyond simple procedural lists, offering in-depth explanations of the causality behind experimental choices. We detail robust protocols for a panel of widely accepted chemical and cell-based antioxidant assays, including DPPH, ABTS, FRAP, Cellular Antioxidant Activity (CAA), and TBARS assays. Each protocol is designed as a self-validating system, complete with instructions for controls, standard curves, and data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Antioxidant Profiling

The 3-(3-methoxyphenyl)propan-1-amine scaffold is a promising starting point for novel therapeutic agents. The methoxy group on the phenyl ring can increase electron density, enhancing the molecule's ability to donate a hydrogen atom to neutralize free radicals. The propan-1-amine side chain can influence solubility and bioavailability, and may also contribute to the overall antioxidant capacity.

A thorough investigation of antioxidant potential requires a multi-assay approach. No single assay can fully capture the complex interactions of a compound within a biological system. Therefore, we present a tiered strategy:

  • Tier 1: Chemical (Acellular) Assays: These assays (DPPH, ABTS, FRAP) provide a rapid and cost-effective initial screening of a compound's fundamental radical scavenging and reducing capabilities. They are essential for establishing baseline activity and structure-activity relationships (SAR).

  • Tier 2: Cell-Based Assays: These assays (CAA, TBARS) offer a more biologically relevant assessment by considering factors like cell uptake, metabolism, and localization.[2][3] They measure the compound's ability to protect live cells from an induced state of oxidative stress.

This guide will provide the foundational knowledge and step-by-step protocols necessary to execute this tiered approach, enabling a comprehensive evaluation of your candidate compounds.

Preliminary Considerations: Sample Synthesis and Preparation

The journey of discovery begins with the molecule itself. The synthesis of 3-(3-methoxyphenyl)propan-1-amine derivatives can be achieved through various established organic chemistry routes, such as the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of a corresponding nitro compound.[4]

Causality in Sample Preparation: The purity and solubility of the test compound are paramount for accurate and reproducible results. Impurities may possess their own antioxidant or pro-oxidant properties, confounding the data. Poor solubility can lead to an underestimation of the compound's true potency.

  • Purity: Ensure all derivatives are of high purity (ideally >95%), confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.

  • Solvent Selection: A common solvent for initial stock solutions is dimethyl sulfoxide (DMSO). However, it is critical to prepare a solvent-only control for every experiment, as DMSO can have minor effects in some biological assays. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid cytotoxicity.

PART I: Chemical (Acellular) Antioxidant Assays

These methods measure the intrinsic ability of a compound to neutralize synthetic radicals or reduce metal ions in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[5][6] When reduced by an antioxidant, the solution decolorizes to a pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[5][6] This method is rapid, simple, and widely used for initial screening.[5]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare fresh DPPH working solution in methanol mix Mix sample/standard with DPPH solution in 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of test compounds & standards (Trolox) prep_sample->mix incubate Incubate in dark at room temperature (e.g., 30 mins) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC50 value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Prepare a fresh solution of DPPH in methanol. This solution is light-sensitive and should be stored in an amber bottle or wrapped in foil.[6] The absorbance of this working solution at 517 nm should be approximately 1.0.[6]

    • Test Compounds: Prepare a stock solution of the 3-(3-methoxyphenyl)propan-1-amine derivative in DMSO. Create a series of dilutions in methanol to achieve a range of final concentrations for testing.

    • Positive Control: Prepare a stock solution of Trolox or Ascorbic Acid in methanol and create a similar dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard solution.

    • Add 180-200 µL of the DPPH working solution to each well.

    • Prepare a blank well containing methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of the Assay: This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[7] The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[7] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[7] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[7]

ABTS_Workflow

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Warm the FRAP reagent to 37°C before use.

    • Test Compounds: Prepare serial dilutions as previously described.

    • Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 0-20 nmol/well). [8]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard to each well. [8] * Add 190-220 µL of the pre-warmed FRAP working solution to each well. [8] * Mix and incubate for a specified time (typically 4-8 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed in µM of Fe²⁺ equivalents.

PART II: Cell-Based Antioxidant Assays

These assays provide a more biologically meaningful context by assessing a compound's activity within a living cell, accounting for its bioavailability and interaction with cellular machinery.

Cellular Antioxidant Activity (CAA) Assay

Principle of the Assay: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. [9][10]The cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH. [2][3]A free radical initiator (like AAPH) is then added, which generates peroxyl radicals, oxidizing DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [2][10]An effective antioxidant will scavenge the radicals, inhibiting the formation of DCF. The fluorescence intensity is thus inversely proportional to the antioxidant activity of the compound. [3]

CAA_Workflow

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

  • Sample Preparation (from cultured cells):

    • Culture and treat cells with your 3-(3-methoxyphenyl)propan-1-amine derivatives for a desired period.

    • Induce oxidative stress using an agent like H₂O₂ or FeSO₄/ascorbate.

    • Harvest and lyse the cells.

    • Pipette 100 µL of the cell lysate into a microcentrifuge tube. [11][12] * Add 200 µL of ice-cold 10-20% Trichloroacetic Acid (TCA) to precipitate proteins. [11][12] * Incubate on ice for 15 minutes, then centrifuge (e.g., 10,000 x g for 10 minutes). [11] * Carefully transfer the clear supernatant to a new tube. This supernatant contains the MDA.

  • Assay Procedure:

    • Prepare MDA standards using 1,1,3,3-tetramethoxypropane (TMP), which hydrolyzes to form MDA.

    • To 200 µL of supernatant or standard, add 200 µL of 0.67% (w/v) TBA reagent. [11][12] * Vortex and incubate the tubes in a boiling water bath or heating block at 95°C for 10-60 minutes. T[11][13]his develops the pink color.

    • Cool the tubes on ice to stop the reaction. [11] * Transfer 150 µL of the final solution to a 96-well plate. [13] * Measure the absorbance at 532 nm.

[11][13]3. Data Analysis:

  • Create a standard curve by plotting the absorbance of the MDA standards versus their known concentrations.
  • Determine the concentration of MDA in the samples from the standard curve. The results are typically expressed as nmol of MDA per mg of protein. A lower MDA level in treated cells compared to stressed, untreated cells indicates protection against lipid peroxidation.

Data Interpretation and Summary

It is crucial to analyze the data from all assays collectively to build a comprehensive antioxidant profile. A compound might show high activity in one assay but low activity in another, which provides valuable mechanistic insight.

Example Data Summary Table (Hypothetical Data):

CompoundDPPH IC50 (µM)ABTS TEACFRAP Value (µM Fe²⁺ Eq)CAA QE (µmol QE/100µmol)TBARS (% Inhibition of MDA)
Derivative A 25.51.8155015.265%
Derivative B 150.20.66004.125%
Derivative C 30.11.714802.515%
Trolox 45.81.095010.555%
Quercetin 12.32.52100100.080%

Interpreting the Hypothetical Data:

  • Derivative A shows strong, well-rounded activity across both chemical and cellular assays, making it a promising lead.

  • Derivative B is a weak antioxidant in all tested models.

  • Derivative C shows strong activity in chemical assays (DPPH, ABTS, FRAP) but performs poorly in the cell-based assays (CAA, TBARS). This common scenario suggests that the compound may have poor cell permeability or is rapidly metabolized into an inactive form, highlighting the critical importance of cell-based testing.

Conclusion

The systematic investigation of the antioxidant properties of 3-(3-methoxyphenyl)propan-1-amine derivatives requires a multi-faceted approach. By combining rapid chemical screening assays like DPPH, ABTS, and FRAP with more biologically relevant cell-based assays such as CAA and TBARS, researchers can build a robust and comprehensive profile of their compounds. This tiered strategy not only identifies potent antioxidant candidates but also provides crucial insights into their potential mechanisms of action and cellular efficacy. The detailed protocols and workflows provided in this guide serve as a validated starting point for drug development professionals aiming to harness the therapeutic potential of these novel derivatives in combating diseases rooted in oxidative stress.

References

  • Thiobarbituric acid reactive substances (TBARS) Assay - Protocols.io. (2019). protocols.io. [Link]

  • Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat. (2024). Ultimate Treat. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019). protocols.io. [Link]

  • TBARS (Lipid Peroxidation) Assay - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • Cellular Antioxidant Activity Assay - Kamiya Biomedical Company. (n.d.). Kamiya Biomedical Company. [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Thiobarbituric acid reactive substances (TBARS) Assay - MMPC.org. (2004). MMPC.org. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. (2019). ResearchGate. [Link]

  • Cell-Based Antioxidant Assays - BioIVT. (n.d.). BioIVT. [Link]

  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI. [Link]

  • CAA Antioxidant Assay Kit - Zen-Bio. (n.d.). Zen-Bio. [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - MDPI. (2021). MDPI. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. [Link]

Sources

Exploring the Anticancer Potential of 3-(3-Methoxyphenyl)propan-1-amine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 3-(3-methoxyphenyl)propan-1-amine scaffold has emerged as a promising starting point for the design and synthesis of new therapeutic candidates. The presence of the methoxyphenyl group is a recurring feature in various biologically active compounds, contributing to interactions with diverse cellular targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of analogs derived from this core structure.

While direct studies on the anticancer activity of 3-(3-methoxyphenyl)propan-1-amine are not extensively documented in publicly available literature, this guide will leverage data from structurally related compounds to provide a framework for investigation. We will focus on the synthesis of derivatives, protocols for in vitro evaluation of their cytotoxic and apoptotic effects, and potential mechanisms of action based on analogous chemical series. The protocols and insights presented herein are intended to serve as a foundational resource to stimulate and guide further research into this promising area of medicinal chemistry.

I. Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Analogs

The synthesis of analogs based on the 3-(3-methoxyphenyl)propan-1-amine scaffold can be approached through various synthetic routes. A common strategy involves the modification of the primary amine to introduce diverse functionalities, such as amides, sulfonamides, or heterocyclic moieties, which can significantly influence the compound's biological activity.

A plausible synthetic pathway to the core scaffold itself initiates from 3-methoxybenzaldehyde. This can undergo a condensation reaction with cyanoacetic acid to yield 3-(3-methoxyphenyl)prop-2-enenitrile. Subsequent catalytic hydrogenation can then reduce the nitrile group to the primary amine, affording 3-(3-methoxyphenyl)propan-1-amine.[3]

Protocol 1: General Synthesis of N-Substituted Analogs

This protocol outlines a general method for the synthesis of N-substituted analogs of 3-(3-methoxyphenyl)propan-1-amine via acylation.

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine

  • Appropriate acid chloride or anhydride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 3-(3-Methoxyphenyl)propan-1-amine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted analog.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

II. In Vitro Evaluation of Anticancer Potential

A critical step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anticancer activity. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 for glioblastoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Structurally Related Analogs

The following table summarizes the cytotoxic activity of some structurally related analogs from the literature, which can serve as a benchmark for newly synthesized compounds.

Compound ClassCancer Cell LineActivityReference
1,3,4-Thiadiazole with 3-methoxyphenyl substituentMCF-7 (Breast)Weak activity, decreased DNA biosynthesis[1]
1,3,4-Thiadiazole with 3-methoxyphenyl substituentMDA-MB-231 (Breast)Weak activity[1]
3-[(4-Methoxyphenyl)amino]propanehydrazide derivativeU-87 (Glioblastoma)More cytotoxic than against MDA-MB-231[2]
3-[(4-Methoxyphenyl)amino]propanehydrazide derivativeMDA-MB-231 (Breast)Reduced cell viability[2]

III. Mechanistic Studies: Elucidating the Mode of Action

Once promising cytotoxic compounds are identified, the next step is to investigate their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Potential Signaling Pathways

Based on studies of structurally related compounds, analogs of 3-(3-methoxyphenyl)propan-1-amine may exert their anticancer effects through various signaling pathways. For instance, some 1,3,4-thiadiazole derivatives are suggested to act via the induction of apoptosis through caspase activation.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling Analog Analog Target_Protein Cellular Target (e.g., Tubulin, Kinase) Analog->Target_Protein Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Target_Protein->Signal_Transduction Caspase_Activation Caspase Activation (Caspase-8, Caspase-3/7) Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for anticancer action.

IV. Experimental Workflow and Logic

The exploration of novel anticancer compounds follows a logical and stepwise progression to ensure robust and reliable data generation. The workflow presented below outlines a typical path from initial screening to more in-depth mechanistic studies.

G Start Design & Synthesis of Analogs Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening Hit_Identification Hit Identification (IC50 < 10 µM) Screening->Hit_Identification Hit_Identification->Screening Inactive Apoptosis_Assay Apoptosis Induction (Annexin V/PI Assay) Hit_Identification->Apoptosis_Assay Active Mechanism_Studies Mechanism of Action Studies (Western Blot, Kinase Assays, etc.) Apoptosis_Assay->Mechanism_Studies In_Vivo In Vivo Animal Models Mechanism_Studies->In_Vivo

Caption: Experimental workflow for anticancer drug discovery.

V. Conclusion and Future Directions

The 3-(3-methoxyphenyl)propan-1-amine scaffold represents a viable starting point for the development of novel anticancer agents. This guide provides a foundational set of protocols and application notes to aid researchers in the synthesis and evaluation of new analogs. While the direct anticancer potential of this specific scaffold requires further investigation, the data from structurally related compounds suggest that its derivatives could exhibit interesting biological activities.

Future work should focus on the synthesis of a diverse library of N-substituted analogs and their systematic evaluation against a panel of cancer cell lines. Promising candidates should then be subjected to detailed mechanistic studies to identify their cellular targets and signaling pathways. Ultimately, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of any lead compounds.

References

  • Nowak, M., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(23), 5648. Available at: [Link]

  • Gudynaitė-Franckevičienė, D., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine. Here, we address common challenges, offer troubleshooting strategies, and present detailed protocols to enhance synthesis yield and purity.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 3-(3-Methoxyphenyl)propan-1-amine, particularly focusing on the prevalent route involving the reduction of 3-(3-methoxyphenyl)propanenitrile.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. A systematic approach to troubleshooting is crucial.

  • Incomplete Nitrile Reduction: The conversion of the nitrile to the primary amine may not have gone to completion.

    • Catalyst Inactivity: If employing catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), the catalyst may be poisoned or deactivated. Ensure the use of a fresh, high-quality catalyst. For pyrophoric catalysts like Raney Nickel, proper handling and activation are critical.

    • Insufficient Reducing Agent: In the case of chemical reduction (e.g., with LiAlH₄), ensure that a sufficient molar excess of the reducing agent is used. Nitrile reductions often require more than one equivalent of hydride.

    • Reaction Time and Temperature: Some reductions may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Side Product Formation: The most common cause of low yields in nitrile reductions is the formation of secondary and tertiary amines.[1][2][3] This occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine.

    • To mitigate this, consider the following strategies:

      • Acidic Additives: The addition of a strong acid, such as hydrochloric acid (HCl), can protonate the primary amine as it forms.[4] This renders it non-nucleophilic and prevents it from reacting further.

      • Ammonia Addition: In catalytic hydrogenations, the presence of ammonia can shift the equilibrium away from the formation of secondary and tertiary amines.[3][5]

      • Catalyst Choice: Certain catalysts, such as cobalt-based catalysts, have shown higher selectivity for the formation of primary amines from nitriles.[6]

Q2: I am observing significant amounts of secondary and tertiary amine impurities in my final product. How can I suppress their formation?

The formation of these impurities is a well-documented challenge in nitrile reductions.[1][2][3] The following workflow can help you address this issue:

G start Problem: Secondary/Tertiary Amine Impurities strategy1 Strategy 1: Protonate the Primary Amine start->strategy1 strategy2 Strategy 2: Competitive Inhibition start->strategy2 strategy3 Strategy 3: Optimize Reaction Conditions start->strategy3 action1 Add stoichiometric HCl to the reaction mixture. strategy1->action1 action2 Introduce ammonia into the reaction system. strategy2->action2 action3 Lower the reaction temperature. strategy3->action3 action4 Choose a more selective catalyst (e.g., Co-based). strategy3->action4

Caption: Troubleshooting workflow for minimizing secondary and tertiary amine formation.

Q3: My purification by column chromatography is resulting in significant product loss and streaking on the column. What is the best way to purify my amine product?

The basic nature of amines can lead to strong interactions with the acidic silica gel, causing poor separation and recovery.

  • Acid-Base Extraction: This is a highly effective method for purifying amines.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.

  • Modified Column Chromatography: If column chromatography is necessary, the following modifications can improve the outcome:

    • Adding a Base to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%), into the eluent system can help to neutralize the acidic sites on the silica gel and reduce streaking.[2][6]

    • Using a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or an amine-functionalized silica column.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 3-(3-Methoxyphenyl)propan-1-amine?

The most frequently cited and industrially relevant route involves a two-step process starting from 3-methoxybenzaldehyde.[1]

  • Knoevenagel Condensation: 3-methoxybenzaldehyde is condensed with an active methylene compound, such as malononitrile or cyanoacetic acid, to form an α,β-unsaturated nitrile (e.g., 3-(3-methoxyphenyl)prop-2-enenitrile).[1][7]

  • Catalytic Hydrogenation: The resulting unsaturated nitrile is then subjected to catalytic hydrogenation, which reduces both the carbon-carbon double bond and the nitrile group to yield 3-(3-methoxyphenyl)propan-1-amine.[1]

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction of 3-(3-methoxyphenyl)propanenitrile?

Yes, LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[8][9][10][11] However, it is a non-selective and highly reactive reagent that will also reduce other functional groups that might be present in the molecule. It is also highly sensitive to moisture and requires careful handling under anhydrous conditions. For large-scale synthesis, catalytic hydrogenation is often preferred due to safety and cost considerations.

Q3: What are the key safety precautions to consider during this synthesis?

  • Catalytic Hydrogenation: When using hydrogen gas, ensure the reaction is performed in a well-ventilated area and with appropriate equipment to handle flammable gases under pressure. Pyrophoric catalysts like Raney Nickel must be handled under a solvent to prevent ignition upon contact with air.

  • Lithium Aluminum Hydride: LiAlH₄ reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess LiAlH₄ is highly exothermic and must be done carefully at low temperatures.

  • General Amine Handling: Many amines are corrosive and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)prop-2-enenitrile via Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of 3-methoxybenzaldehyde with malononitrile.

Materials:

  • 3-Methoxybenzaldehyde

  • Malononitrile

  • Ammonium Acetate (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of ammonium acetate (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 3-(3-methoxyphenyl)prop-2-enenitrile.

G start Start dissolve Dissolve 3-methoxybenzaldehyde and malononitrile in ethanol. start->dissolve add_catalyst Add ammonium acetate. dissolve->add_catalyst reflux Heat to reflux for 2-4 hours. add_catalyst->reflux monitor Monitor reaction by TLC. reflux->monitor cool Cool to room temperature. monitor->cool filter Filter and wash with cold ethanol. cool->filter dry Dry the product under vacuum. filter->dry end End dry->end

Caption: Experimental workflow for the Knoevenagel condensation.

Protocol 2: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine via Catalytic Hydrogenation

This protocol outlines the reduction of 3-(3-methoxyphenyl)prop-2-enenitrile using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • 3-(3-Methoxyphenyl)prop-2-enenitrile

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 3-(3-methoxyphenyl)prop-2-enenitrile (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10% by weight of the nitrile).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this can vary).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methoxyphenyl)propan-1-amine.

  • Purify the crude product by acid-base extraction or column chromatography as needed.

IV. Data Presentation

Synthesis RouteKey ReagentsTypical YieldReaction TimeKey Considerations
Knoevenagel Condensation + Catalytic Hydrogenation3-Methoxybenzaldehyde, Malononitrile, Pd/C, H₂70-90%4-24 hoursTwo-step process, potential for secondary/tertiary amine formation in the hydrogenation step.
LiAlH₄ Reduction of Nitrile3-(3-Methoxyphenyl)propanenitrile, LiAlH₄60-85%2-6 hoursRequires anhydrous conditions, powerful but less selective reducing agent, careful workup needed.
Reductive Amination of Aldehyde3-(3-Methoxyphenyl)propanal, NH₃, NaBH₃CN50-75%12-24 hoursOne-pot reaction, requires careful control of pH and stoichiometry to avoid over-alkylation.[12][13][14][15][16]

V. References

  • University of Colorado Boulder. Column Chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • University of Cambridge. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. [Link]

  • Google Patents. Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Reddit. Amine workup. [Link]

  • Reddit. Only one nitrile reduced to amine with LiAlH4. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Google Patents. Process for the hydrogenation of nitriles to primary amines.

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Curly Arrow. Catalytic Hydrogenation Part III - More Tips and Tricks. [Link]

  • Chemistry LibreTexts. Synthesis of Amines. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. Preparation of 3-methoxy propanamine.

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.

  • PubChem. 3-(3-Methoxyphenyl)benzaldehyde. [Link]

  • Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • Google Patents. Hydrogenation of nitriles to produce amines.

  • PubMed. Preparation of 3, 4, 5,-trimethoxybenzaldehyde and alpha-(4-methoxyphenyl)-beta methylaminopropane (synthetic intermediates of mascaline and veritol). [Link]

  • ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile.... [Link]

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenyl)propan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this primary amine. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address common issues and ensure the successful isolation of your target compound.

Core Principles: Understanding the Challenge

The primary obstacle in the purification of 3-(3-Methoxyphenyl)propan-1-amine using standard silica gel chromatography is the fundamental acid-base interaction between the basic amine functionality (a Lewis base) and the acidic silanol groups (Si-OH) on the surface of the silica gel (a Brønsted acid)[1][2]. This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The amine can bind strongly to the silica, resulting in low or no recovery of the compound from the column.

  • Peak Tailing: Slow dissociation of the amine from the acidic sites on the silica leads to broad, asymmetric peaks, which significantly reduces resolution and the purity of collected fractions[1].

  • Compound Degradation: For sensitive molecules, the acidic environment of the silica gel can catalyze decomposition reactions[3].

This guide will provide you with the necessary strategies to mitigate these effects and achieve efficient and high-purity separation.

Troubleshooting Guide

Problem 1: My 3-(3-Methoxyphenyl)propan-1-amine is not eluting from the silica gel column, or the recovery is very low.

Answer:

This is a classic sign of strong interaction between your basic amine and the acidic silica gel. The amine is essentially "stuck" to the stationary phase. Here are the primary solutions to this issue:

1. Mobile Phase Modification with a Basic Additive:

The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your target amine for the acidic silanol sites on the silica, effectively "masking" them and allowing your compound to elute.

  • Triethylamine (TEA): This is the most frequently used modifier. A concentration of 0.5-2% (v/v) in your eluent system is a good starting point[4][5]. You should add the TEA to both your polar and non-polar solvents to ensure consistent conditions throughout the gradient.

  • Ammonium Hydroxide: For more polar amines, a solution of ammonium hydroxide in methanol can be very effective. You can prepare a stock solution of 1-10% concentrated ammonium hydroxide in methanol and use this as your polar co-solvent with a non-polar solvent like dichloromethane (DCM)[6][7].

2. Pre-treatment of Silica Gel:

You can "deactivate" the silica gel before you even begin your chromatography. This involves neutralizing the acidic sites on the silica surface.

  • Slurry Method: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. Gently agitate the slurry for about 15-20 minutes before packing your column. This ensures that the silica is thoroughly neutralized[8].

  • Column Flush: Alternatively, you can pack your column with silica gel and then flush it with several column volumes of your mobile phase containing the basic modifier before loading your sample[4].

3. Choice of Stationary Phase:

If mobile phase modification is not sufficient or if your compound is particularly sensitive, consider using an alternative stationary phase that is less acidic.

  • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and significantly reduces the interaction with amines[2][9]. This is an excellent, albeit more expensive, option.

  • Alumina (Al₂O₃): Neutral or basic alumina is a good alternative to silica for the purification of basic compounds[10].

Problem 2: My 3-(3-Methoxyphenyl)propan-1-amine is streaking or showing significant peak tailing on the TLC plate and in the column fractions.

Answer:

Peak tailing is a direct consequence of the strong interaction between your amine and the silica gel. The long "tail" represents the slow elution of the portion of your compound that is interacting more strongly with the stationary phase. All the solutions mentioned in Problem 1 will also address peak tailing.

Here's a logical workflow to troubleshoot peak tailing:

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Add_Modifier Add 0.5-2% TEA or NH4OH to Mobile Phase Start->Add_Modifier Check_TLC Re-evaluate on TLC Add_Modifier->Check_TLC Optimize_Concentration Adjust Modifier Concentration (0.1-5%) Check_TLC->Optimize_Concentration Tailing Persists Alternative_Stationary_Phase Consider Alternative Stationary Phase Check_TLC->Alternative_Stationary_Phase Tailing Persists Resolution Improved Peak Shape Check_TLC->Resolution Tailing Resolved Optimize_Concentration->Check_TLC Amine_Silica Amine-Functionalized Silica Alternative_Stationary_Phase->Amine_Silica Alumina Neutral/Basic Alumina Alternative_Stationary_Phase->Alumina Reversed_Phase Reversed-Phase (C18) with High pH Mobile Phase Alternative_Stationary_Phase->Reversed_Phase Amine_Silica->Resolution Alumina->Resolution Reversed_Phase->Resolution

Caption: Troubleshooting workflow for peak tailing of amines.

Problem 3: I am not sure which solvent system to start with for my purification.

Answer:

The choice of solvent system is critical for achieving good separation. For a moderately polar compound like 3-(3-Methoxyphenyl)propan-1-amine, here are some recommended starting points. Always develop your solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for your target compound.

Solvent System ComponentsTypical Ratio (v/v)ModifierNotes
Dichloromethane (DCM) / Methanol (MeOH)99:1 to 90:101-2% NH₄OH (in MeOH)A standard choice for polar amines. The ammonia is crucial for good peak shape.
Chloroform (CHCl₃) / Methanol (MeOH)98:2 to 90:101-2% NH₄OH (in MeOH)Similar to DCM/MeOH, sometimes offers different selectivity[6].
Ethyl Acetate (EtOAc) / Hexanes10:90 to 50:501-2% Triethylamine (TEA)A less polar system, good for less polar impurities. TEA is essential.
Dichloromethane (DCM) / Ethyl Acetate (EtOAc)90:10 to 50:501-2% Triethylamine (TEA)Can provide a good balance of polarity for effective separation.

Pro-Tip: When using a basic modifier, ensure you pre-treat your TLC plate by eluting it once with the chosen solvent system (including the modifier), letting it dry, and then running your sample. This will give you a more accurate representation of the separation on the column[11].

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to separate from 3-(3-Methoxyphenyl)propan-1-amine?

A1: The impurities will depend on the synthetic route used.

  • From Reductive Amination of 3-(3-methoxyphenyl)propanal: Potential impurities include unreacted aldehyde, the corresponding alcohol (from aldehyde reduction), and over-alkylated secondary or tertiary amines[12].

  • From Reduction of 3-(3-methoxycinnamonitrile): You may have unreacted nitrile, partially reduced intermediates (imines), or byproducts from over-reduction of the aromatic ring under harsh conditions[13].

Knowing your potential impurities will help you choose a solvent system that provides the best separation.

Q2: I have a predicted pKa of ~10.3 for my amine. How does this influence my purification strategy?

A2: A pKa of ~10.3 confirms that 3-(3-Methoxyphenyl)propan-1-amine is a moderately strong base. This high basicity is the reason for the strong interaction with acidic silica. To ensure the amine is in its neutral, less interactive form, you should ideally work at a pH that is at least 2 units above its pKa. In non-aqueous normal-phase chromatography, the addition of triethylamine (pKa ~10.8) or ammonia (pKa of conjugate acid ~9.2) creates a localized basic environment on the silica surface, effectively deprotonating the silanol groups and preventing the protonation of your target amine.

Q3: Can I use reversed-phase chromatography to purify my amine?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for polar amines. For best results, you should use a mobile phase with a high pH (e.g., pH 10-11) to ensure your amine is in its neutral, more retained form[3]. A common mobile phase would be a gradient of acetonitrile in water with a buffer such as ammonium bicarbonate or a small amount of an amine modifier like triethylamine.

Q4: After purification, how do I remove the triethylamine (TEA) from my final product?

A4: Triethylamine is volatile (boiling point ~89 °C) and can often be removed by co-evaporation with a solvent like toluene or dichloromethane under reduced pressure. If residual TEA persists, you can perform a liquid-liquid extraction. Dissolve your product in an organic solvent (e.g., ethyl acetate), wash with a saturated solution of sodium bicarbonate (to remove any protonated TEA), and then with brine. Dry the organic layer and evaporate the solvent. Be cautious with acidic washes, as they will protonate your product and pull it into the aqueous layer.

Experimental Protocol: Flash Chromatography of 3-(3-Methoxyphenyl)propan-1-amine

This protocol is a general guideline based on established methods for purifying primary amines. It should be optimized for your specific crude material using TLC analysis.

1. Materials:

  • Crude 3-(3-Methoxyphenyl)propan-1-amine

  • Silica Gel (60 Å, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Glass chromatography column

  • Sand, washed

  • TLC plates (silica gel 60 F₂₅₄)

  • Fraction collection tubes

2. Preparation of Mobile Phase:

  • Eluent A: Dichloromethane (DCM)

  • Eluent B: 2% Ammonium Hydroxide in Methanol (v/v). To prepare 100 mL, add 2 mL of concentrated ammonium hydroxide to 98 mL of methanol.

3. TLC Analysis:

  • Dissolve a small amount of your crude material in DCM.

  • Spot the solution on a TLC plate.

  • Develop the plate in a solvent system of 95:5 DCM:Eluent B.

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., ninhydrin for primary amines).

  • Adjust the ratio of DCM to Eluent B until the desired product has an Rf of ~0.2-0.3.

4. Column Packing:

Column_Packing_Workflow Start Start Plug_Column Plug column with cotton/frit Start->Plug_Column Add_Sand Add a small layer of sand Plug_Column->Add_Sand Prepare_Slurry Prepare silica slurry in initial mobile phase Add_Sand->Prepare_Slurry Pour_Slurry Pour slurry into column Prepare_Slurry->Pour_Slurry Pack_Column Pack column using gentle air pressure or pump Pour_Slurry->Pack_Column Equilibrate Equilibrate with 2-3 column volumes of initial mobile phase Pack_Column->Equilibrate End Column Ready for Loading Equilibrate->End

Caption: Workflow for packing a chromatography column.

5. Sample Loading:

  • Liquid Loading: Dissolve your crude material in a minimal amount of DCM. Carefully pipette the solution onto the top of the silica bed.

  • Dry Loading (Recommended for less soluble samples): Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

6. Elution and Fraction Collection:

  • Begin eluting with the solvent system determined by your TLC analysis.

  • If a gradient elution is needed, start with a lower polarity (e.g., 98:2 DCM:Eluent B) and gradually increase the proportion of Eluent B.

  • Collect fractions and monitor their composition by TLC.

7. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified 3-(3-Methoxyphenyl)propan-1-amine.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. Alternative stationary phases. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Baxter, R. D., et al. (2015). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • SIELC Technologies. Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Rivas, F., et al. (2007). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses, 84, 1.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

  • Bottini, A. T., Dev, V., & Klinck, J. (1966). 2-Bromoallylamine. Organic Syntheses, 46, 15.
  • Indian Patent No. IN200300478I4. (2005). An improved process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • U.S. Patent No. US 2004/0110985 A1. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • U.S. Patent No. US 2004/0110985 A1. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • ResearchGate. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • Cunningham, M., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS ONE, 16(1), e0245089.
  • NIST. Phenethylamine, p-methoxy-α-methyl-, hydrochloride. Retrieved from [Link]

  • Wikipedia. Substituted phenethylamine. Retrieved from [Link]

  • Chinese Patent No. CN110283082A. (2019).
  • PubChem. Phenethylamine. Retrieved from [Link]

  • Wang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Barrios, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6204.

Sources

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and identify impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction

3-(3-Methoxyphenyl)propan-1-amine is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical agents.[1] Its synthesis, while seemingly straightforward, presents several opportunities for impurity formation that can complicate purification and impact downstream applications. This guide focuses on the most common synthetic pathways and provides practical, field-tested advice in a question-and-answer format to address specific issues you may encounter.

The two primary routes to this amine are the reduction of a nitrile intermediate and the reductive amination of an aldehyde. We will explore the pitfalls of both.

Synthesis_Pathways cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination 3_methoxycinnamonitrile 3-(3-Methoxyphenyl)prop-2-enenitrile Nitrile 3-(3-Methoxyphenyl)propanenitrile 3_methoxycinnamonitrile->Nitrile Hydrogenation (C=C) TargetAmine 3-(3-Methoxyphenyl)propan-1-amine Nitrile->TargetAmine Reduction (e.g., LiAlH4, Raney Ni/H2) Aldehyde 3-(3-Methoxyphenyl)propanal Aldehyde->TargetAmine Reductive Amination (e.g., NH3, NaBH3CN) 3_methoxybenzaldehyde 3-Methoxybenzaldehyde 3_methoxybenzaldehyde->3_methoxycinnamonitrile Knoevenagel Condensation 3_methoxybenzaldehyde->Aldehyde e.g., Wittig Reaction & Reduction

Caption: Primary synthetic routes to 3-(3-Methoxyphenyl)propan-1-amine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific impurities and synthetic challenges.

FAQ 1: My mass spec shows peaks corresponding to dimers and trimers of my product after catalytic hydrogenation. How can I prevent this?

Answer:

This is a classic and highly common issue in the catalytic hydrogenation of nitriles. The impurities you are observing are the secondary amine, bis[3-(3-methoxyphenyl)propyl]amine, and potentially the tertiary amine, tris[3-(3-methoxyphenyl)propyl]amine.

Causality: The Imine Intermediate

The reduction of a nitrile to a primary amine does not happen in a single step. It proceeds through an intermediate imine. This imine is electrophilic and can be attacked by the primary amine product that has already formed. This condensation reaction produces a secondary imine, which is then reduced to the secondary amine impurity. This process can even repeat to form a tertiary amine.[2]

Secondary_Amine_Formation cluster_side_reaction Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH (Intermediate) Nitrile->Imine + H2/Catalyst PrimaryAmine R-CH2-NH2 (Product) Imine->PrimaryAmine SecondaryImine R-CH=N-CH2-R Imine->SecondaryImine + R-CH2-NH2 (Product attacks intermediate) - NH3 SecondaryAmine (R-CH2)2NH (Impurity) SecondaryImine->SecondaryAmine + H2/Catalyst

Caption: Mechanism of secondary amine impurity formation during nitrile reduction.

Troubleshooting & Prevention:

The key to preventing this side reaction is to suppress the condensation step. This can be achieved by:

  • Adding Ammonia: Running the reaction in the presence of excess ammonia (often as a solution in the alcohol solvent, like 7N NH3/MeOH) shifts the equilibrium away from the condensation reaction. Le Chatelier's principle dictates that the excess ammonia will inhibit the elimination of NH3 required to form the secondary imine.[2][3]

  • Using a Stronger Reducing System: While catalytic hydrogenation is economical, potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) rapidly reduce the nitrile all the way to the amine, minimizing the lifetime of the intermediate imine and thus reducing the chance for side reactions.[3][4]

  • Catalyst Choice: While Raney Nickel is common, other catalysts like cobalt boride can offer higher selectivity for the primary amine.[2] Some protocols also use doped Raney Nickel catalysts to improve selectivity.[5]

FAQ 2: I'm seeing a significant amount of unreacted starting nitrile in my final product after reduction. What went wrong?

Answer:

This indicates an incomplete or failed reaction. The cause depends heavily on your chosen reduction method.

Causality & Troubleshooting:

  • For Catalytic Hydrogenation (e.g., Raney Ni, Pd/C):

    • Catalyst Poisoning: The catalyst surface can be poisoned by sulfur compounds, halides, or even strongly coordinating functional groups. Ensure your starting materials and solvents are of high purity.

    • Inactive Catalyst: Raney Nickel is often stored under water or ethanol and can lose activity over time. Use freshly washed/activated catalyst. For Pd/C, ensure it hasn't been exposed to poisons.

    • Insufficient Hydrogen Pressure/Time: Ensure your vessel is properly sealed and pressurized. Some reductions may require higher pressures (>50 psi) or longer reaction times to go to completion. Monitor the reaction by TLC or GC-MS.

    • Poor Mixing: In a slurry reaction, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • For Hydride Reduction (e.g., LiAlH₄, LAH):

    • Reagent Decomposition: LiAlH₄ reacts violently with water and protic solvents. Ensure your glassware is rigorously dried and you are using an anhydrous ether solvent (like THF or Et₂O).[6]

    • Insufficient Reagent: A minimum of two equivalents of hydride are mechanistically required for the reduction of a nitrile to a primary amine.[7] Often, a slight excess (e.g., 1.5 molar equivalents of LiAlH₄, which delivers 6 equivalents of H⁻) is used to ensure completion.[6]

    • Incorrect Addition Order/Temperature: Typically, the nitrile solution is added slowly to a cooled (0 °C) suspension of LiAlH₄ to control the initial exothermic reaction. Allowing the reaction to warm to room temperature or refluxing may be necessary for completion.[6]

FAQ 3: During my LiAlH₄ reduction, the workup is forming intractable emulsions and aluminum gels, leading to low and impure yields. What is the best practice?

Answer:

This is a very common and frustrating problem with LiAlH₄ reductions. Improper quenching of the aluminum salts leads to the formation of gelatinous aluminum hydroxides that trap the product. The Fieser workup is a widely accepted and reliable method to produce a granular, easily filterable precipitate.

Causality: Aluminum Salt Precipitation

The workup aims to convert the aluminum-amine complexes into filterable inorganic salts (LiAlO₂). The key is the careful, sequential addition of specific amounts of water and aqueous base.

Validated Protocol: The Fieser Workup

For a reaction using 'X' g of LiAlH₄ in a solvent like THF or ether:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Water: Slowly and cautiously add 'X' mL of water. You will observe vigorous gas evolution (hydrogen).

  • Add Aqueous Base: Remove the ice bath. Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Add More Water: Add '3X' mL of water.

  • Stir: Stir the mixture vigorously at room temperature for 15-30 minutes. You should observe the formation of a white, granular solid that is easily stirred.

  • Filter: Filter the mixture through a pad of Celite® or diatomaceous earth. Wash the filter cake thoroughly with your reaction solvent (e.g., THF, ether, or ethyl acetate).

  • Isolate: The product is in the combined filtrate, which can then be dried and concentrated.

This procedure avoids the formation of gels and significantly improves the recovery and purity of your amine.[6]

FAQ 4: I've detected an unexpected alcohol, 3-(3-methoxyphenyl)propan-1-ol, in my product from a reductive amination route. Why did this form?

Answer:

This impurity is characteristic of the reductive amination pathway starting from 3-(3-methoxyphenyl)propanal. Its presence indicates a competing reduction reaction.

Causality: Aldehyde vs. Imine Reduction

In reductive amination, the aldehyde first reacts with an amine source (like ammonia) to form an intermediate imine (or iminium ion), which is then reduced to the final amine. However, the reducing agent (e.g., NaBH₃CN, NaBH₄, or catalytic hydrogenation) can also directly reduce the starting aldehyde to the corresponding alcohol.[8]

The formation of the alcohol impurity is favored if:

  • The rate of aldehyde reduction is competitive with the rate of imine formation.

  • The pH is not optimal for imine formation (typically mildly acidic conditions, pH 4-6, are best).

  • The concentration of the amine source is too low.

Troubleshooting & Prevention:

  • Use a pH-Sensitive Reductant: Sodium cyanoborohydride (NaBH₃CN) is ideal for this reason. It is a milder reducing agent that is much more reactive towards the protonated iminium ion than it is towards the carbonyl group of the aldehyde at mildly acidic pH.

  • Pre-form the Imine: Allow the aldehyde and amine source (e.g., ammonium acetate) to stir together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine equilibrium to be established.

  • Ensure Stoichiometry: Use a sufficient excess of the amine source to drive the equilibrium towards imine formation.

Summary of Common Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Route of FormationReason for Formation
3-(3-Methoxyphenyl)propanenitrileC₁₀H₁₁NO161.20Nitrile ReductionIncomplete reaction of starting material.
bis[3-(3-Methoxyphenyl)propyl]amineC₂₀H₂₇NO₂313.44Catalytic HydrogenationReaction of product amine with imine intermediate.[2]
3-(3-Methoxyphenyl)propan-1-olC₁₀H₁₄O₂166.22Reductive AminationDirect reduction of starting aldehyde.[8]
Unreacted Starting MaterialsVariesVariesAll RoutesIncomplete reaction, impure reagents.[9]

General Purification Strategy: Acid-Base Extraction

The basic nature of the primary amine product provides a robust method for separating it from neutral or acidic impurities.

Protocol:

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like starting nitrile or the alcohol side-product) will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing the protonated amine salt. The organic layer can be discarded.

  • Basify: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and may precipitate or form an oily layer.

  • Re-extract: Extract the basic aqueous solution multiple times with fresh organic solvent (e.g., DCM). The neutral amine product will now move back into the organic layer.

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

This technique is highly effective for removing starting nitrile and the alcohol byproduct from reductive amination. However, it will not efficiently separate the desired primary amine from secondary or tertiary amine impurities, which are also basic. For that, fractional distillation under vacuum or column chromatography is typically required.

References

  • Vertex AI Search result citing use in synthesis of drugs and chemicals.[1]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link][10]

  • Xu, D., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link][11]

  • Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link][12]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link][6]

  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][2]

  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link][4]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Retrieved from [5]

  • Kunz, K., Scholz, U., & Ganzer, D. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 856-863. [Link][13]

  • McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link][14]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link][15]

  • Kunz, K., Scholz, U., & Ganzer, D. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. PubMed. [Link][8]

  • Kumar, S., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link][9]

Sources

Side reactions to avoid in 3-(3-Methoxyphenyl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis Solutions | Technical Support Center

Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine. This document is designed for researchers, chemists, and process development professionals to troubleshoot and mitigate common side reactions encountered during synthesis. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(3-Methoxyphenyl)propan-1-amine?

The most prevalent and scalable methods for synthesizing 3-(3-Methoxyphenyl)propan-1-amine typically start from 3-methoxycinnamonitrile or 3-(3-methoxyphenyl)propanenitrile. The key transformation is the reduction of a nitrile or an analogous functional group to a primary amine. The two primary pathways are:

  • Direct Reduction of a Saturated Nitrile: The reduction of 3-(3-methoxyphenyl)propanenitrile using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Reduction of an Unsaturated Nitrile: A two-step process involving the reduction of the alkene in 3-methoxycinnamonitrile, followed by the reduction of the nitrile group.

Q2: My final product is a dark, viscous oil that is difficult to purify. What is the likely cause?

Dark coloration and high viscosity often point to polymerization or the formation of high-molecular-weight side products. This is particularly common when using methods that generate reactive intermediates under harsh conditions (e.g., high heat, strong acids/bases). Over-reduction or cleavage of the methoxy group can also lead to phenolic impurities that are susceptible to air oxidation, forming colored quinone-like species. We recommend analyzing your crude product by TLC or GC-MS to identify the nature of the impurities before selecting a purification strategy.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section addresses specific issues encountered during the synthesis of 3-(3-Methoxyphenyl)propan-1-amine, focusing on the common nitrile reduction pathway.

Issue 1: Low Yield and Formation of Secondary Amine Impurity

Problem: During the reduction of 3-(3-methoxyphenyl)propanenitrile with LiAlH₄ or other hydrides, I'm observing a significant amount of a higher boiling point impurity, which I've identified as N,N-bis[3-(3-methoxyphenyl)propyl]amine.

Root Cause Analysis: The formation of a secondary amine (di-alkylation) during nitrile reduction is a well-documented side reaction. It proceeds through the following mechanism:

  • Initial Reduction: The nitrile is partially reduced by the hydride to form a lithium aluminate-imine complex.

  • Intermediate Reaction: This intermediate imine is electrophilic. If it encounters a molecule of the already-formed primary amine product (which is nucleophilic), a condensation reaction can occur.

  • Second Reduction: The resulting new imine intermediate is then further reduced by the hydride to yield the secondary amine side product.

This side reaction is particularly favored at higher concentrations and slower rates of hydride addition, which allow the product amine to accumulate and react with the intermediate imine.

Mitigation Strategies:

  • Inverse Addition (Slow Addition of Substrate): Instead of adding the hydride to the nitrile solution, add the nitrile solution dropwise to a suspension of LiAlH₄ in an anhydrous ether solvent (like THF or Diethyl Ether) at 0 °C. This "inverse addition" ensures that the hydride is always in excess, rapidly and completely reducing the imine intermediate to the primary amine before it can react with another amine molecule.

  • Use of Additives: The addition of aluminum chloride (AlCl₃) in a 1:1 molar ratio with LiAlH₄ can create a more Lewis-acidic reducing species (AlHCl₂ or AlH₂Cl) that complexes more strongly with the nitrogen atom, disfavoring the side reaction.

  • Catalytic Hydrogenation: Employing catalytic hydrogenation (e.g., H₂, Raney Nickel, or Rh/C) in an ammonia-saturated alcoholic solvent can significantly suppress secondary amine formation. The ammonia acts as a competitive inhibitor, preventing the product amine from reacting with the imine intermediate.

G

Improving the purity of 3-(3-Methoxyphenyl)propan-1-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in obtaining high-purity material suitable for sensitive biological assays. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your experimental results.

Introduction

3-(3-Methoxyphenyl)propan-1-amine is a primary amine with a molecular formula of C₁₀H₁₅NO and a molecular weight of approximately 165.23 g/mol .[1][2][3] Its structure, featuring a methoxy-substituted phenyl ring and a propylamine backbone, makes it a valuable building block in medicinal chemistry. However, impurities from synthesis or degradation can significantly impact biological assay outcomes. This guide will walk you through identifying and resolving purity issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of 3-(3-Methoxyphenyl)propan-1-amine.

Q1: What are the most common impurities I should expect in my sample of 3-(3-Methoxyphenyl)propan-1-amine?

A1: The impurity profile largely depends on the synthetic route. Common synthesis methods include the reduction of a nitrile or the reductive amination of an aldehyde.[1] Potential impurities could include:

  • Starting materials: Unreacted 3-methoxybenzaldehyde or 3-(3-methoxyphenyl)propanal.

  • Side-products: Secondary amines formed from N-alkylation during reductive amination.[4]

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

  • Degradation products: Amines can be susceptible to oxidation over time, especially if not stored properly.[5]

Q2: My amine appears as an oil, but I've seen it described as a solid. Why is this?

A2: While some suppliers list 3-(3-Methoxyphenyl)propan-1-amine as a solid, it is not uncommon for highly pure amines to exist as oils or low-melting solids at room temperature. The presence of minor impurities can also depress the melting point. If high purity is confirmed by analytical methods, the physical state should not be a concern for most applications.

Q3: Can I purify 3-(3-Methoxyphenyl)propan-1-amine using standard silica gel column chromatography?

A3: Standard silica gel chromatography can be challenging for primary amines.[6] The basic amine group strongly interacts with the acidic silanol groups on the silica surface, which can lead to significant peak tailing, poor separation, and even irreversible adsorption of your compound.[6][7] While it is possible to mitigate these effects by adding a competing base like triethylamine or ammonia to the mobile phase, alternative methods are often more effective.[7][8]

Q4: What is a better alternative to standard silica gel chromatography for this amine?

A4: For preparative purification of amines, consider these superior alternatives:

  • Amine-functionalized silica gel: This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, leading to better peak shape and separation.[6][7]

  • Reversed-phase chromatography (C18): This is an excellent technique for purifying polar compounds like amines.[9] By adjusting the mobile phase pH to be alkaline, the amine remains in its neutral, more hydrophobic form, improving retention and separation.[7]

  • Basic alumina: This can be a good alternative to silica gel for the purification of basic compounds.

Q5: How can I improve the handling and stability of my purified 3-(3-Methoxyphenyl)propan-1-amine?

A5: To improve stability and ease of handling, consider converting the amine to its hydrochloride (HCl) salt.[1] The salt is often a crystalline, non-hygroscopic solid that is more stable for long-term storage.[1][10] This can be achieved by dissolving the purified amine in an appropriate solvent (e.g., diethyl ether or methanol) and carefully adding a solution of HCl.[5][11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification and analysis of 3-(3-Methoxyphenyl)propan-1-amine.

Problem Potential Cause(s) Recommended Solution(s)
Broad, tailing peaks in silica gel chromatography Strong interaction between the basic amine and acidic silica.1. Add a competing base (e.g., 0.5-2% triethylamine or ammonium hydroxide) to your eluent system. 2. Switch to an amine-functionalized silica column.[6] 3. Use reversed-phase (C18) chromatography with a mobile phase containing a basic modifier (e.g., 0.1% triethylamine).[7]
Compound appears pure by TLC but shows multiple peaks in HPLC or GC-MS 1. Co-elution of impurities on the TLC plate. 2. On-column degradation during GC analysis. 3. Presence of non-UV active impurities not visible by TLC.1. Use a more sensitive analytical technique like HPLC or GC-MS for final purity assessment. 2. For GC analysis of amines, use a deactivated column.[12] 3. Consider derivatization of the amine prior to HPLC or GC analysis to improve peak shape and detection.[13][14]
Difficulty achieving crystallization during recrystallization 1. The compound is an oil at room temperature. 2. Incorrect solvent choice. 3. Presence of impurities inhibiting crystal formation.1. Attempt to form a salt (e.g., hydrochloride) to increase the likelihood of crystallization.[15] 2. Perform a thorough solvent screen to find a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. 3. Pre-purify the material using chromatography to remove impurities that may be hindering crystallization.
Low recovery after purification 1. Irreversible adsorption on the chromatography column. 2. Loss of material during work-up (e.g., extractions). 3. The compound has some solubility in the recrystallization solvent even at low temperatures.[16]1. Use a more inert stationary phase like amine-functionalized silica or C18. 2. Minimize the number of extraction and transfer steps. 3. Ensure the recrystallization solution is thoroughly cooled and minimize the amount of solvent used.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification by Amine-Functionalized Silica Gel Chromatography

This protocol is recommended for researchers who observe poor separation with standard silica gel.

Rationale: Amine-functionalized silica provides a less acidic stationary phase, preventing the strong acid-base interactions that cause peak tailing with basic analytes like 3-(3-Methoxyphenyl)propan-1-amine.[6] This results in sharper peaks and improved resolution.

Step-by-Step Methodology:

  • Method Development (TLC):

    • Spot your crude material on an amine-functionalized TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1).

    • Identify a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Preparation:

    • Dry-pack an appropriately sized amine-functionalized silica gel column.

    • Equilibrate the column with your chosen mobile phase (from step 1) for at least 5-10 column volumes.

  • Sample Loading:

    • Dissolve your crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution and Fraction Collection:

    • Run the column with the selected mobile phase, collecting fractions.

    • Monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the purified amine under high vacuum to remove any residual solvent.

Workflow for Amine Purification

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Final Steps Crude_Sample Crude 3-(3-Methoxyphenyl) propan-1-amine TLC_Analysis TLC Analysis (Standard Silica) Crude_Sample->TLC_Analysis Decision Good Separation on TLC? TLC_Analysis->Decision Std_Silica Standard Silica Column (+ Base Modifier) Decision->Std_Silica Yes Amine_Silica Amine-Functionalized Silica Column Decision->Amine_Silica No (Tailing) Rev_Phase Reversed-Phase (C18) Column Decision->Rev_Phase No (Tailing) Combine_Fractions Combine Pure Fractions Std_Silica->Combine_Fractions Amine_Silica->Combine_Fractions Rev_Phase->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purity_Check Purity Analysis (HPLC, GC-MS, NMR) Solvent_Removal->Purity_Check Pure_Product High-Purity Product Purity_Check->Pure_Product

Caption: Decision workflow for chromatographic purification.

Protocol 2: Purity Analysis by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of compounds.[17] Due to the lack of a strong UV chromophore in the target molecule, derivatization may be necessary for high sensitivity, although detection at lower wavelengths (e.g., 220 nm) is often sufficient for purity assessment.[18]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your purified amine in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 272 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of your compound by dividing the peak area of the main product by the total peak area of all components.

Impurity Identification Logic

G cluster_0 Analysis cluster_1 Data Interpretation cluster_2 Impurity Hypothesis Impure_Sample Sample with Unknown Impurity HPLC_MS HPLC-MS Analysis Impure_Sample->HPLC_MS NMR NMR Spectroscopy Impure_Sample->NMR Mass_Spec Identify Molecular Weight of Impurity HPLC_MS->Mass_Spec NMR_Signals Analyze Impurity Signals (e.g., Aldehyde proton) NMR->NMR_Signals Starting_Material Unreacted Starting Material Mass_Spec->Starting_Material Matches Starting Material MW Side_Product Reaction Side-Product (e.g., Dimer) Mass_Spec->Side_Product Matches Expected Side-Product MW Degradation Degradation Product Mass_Spec->Degradation NMR_Signals->Starting_Material Consistent with Starting Material Structure NMR_Signals->Side_Product Consistent with Side-Product Structure NMR_Signals->Degradation

Caption: Logical flow for identifying unknown impurities.

References

  • EvitaChem. (n.d.). Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Various Authors. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Multiple Sources.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Journal of Chromatographic Science. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • BenchChem. (2025). Confirming the Purity of N-methyloxepan-4-amine by HPLC: A Comparative Guide.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines.
  • BLDpharm. (n.d.). 18655-52-2|3-(3-Methoxyphenyl)propan-1-amine.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown. (n.d.). Recrystallization1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • CP Lab Safety. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram.
  • Santa Cruz Biotechnology. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine | CAS 18655-52-2.
  • BLDpharm. (n.d.). 1049696-27-6|3-(3-Methoxyphenyl)propan-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2.
  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO).
  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)-1-propanamine | 18655-52-2.
  • PubChem. (n.d.). 3-Methoxypropylamine.
  • Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times.
  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2.
  • Amerigo Scientific. (n.d.). 3-(3-Methoxyphenyl)-1-propanamine.

Sources

Stability issues of 3-(3-Methoxyphenyl)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Methoxyphenyl)propan-1-amine

Welcome to the technical support guide for 3-(3-Methoxyphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies required to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the chemical nature of 3-(3-Methoxyphenyl)propan-1-amine and the inherent reasons for its potential instability in experimental settings.

Q1: What are the key structural features of 3-(3-Methoxyphenyl)propan-1-amine that influence its stability?

A1: The structure of 3-(3-Methoxyphenyl)propan-1-amine contains three key functional groups that are susceptible to chemical degradation in solution:

  • Primary Aliphatic Amine (-NH₂): This group is basic and nucleophilic, making it highly susceptible to oxidation to form hydroxylamines or N-oxides.[1] It can also react with aldehydes, ketones, and other electrophilic species present in the solution matrix.

  • Methoxy-Substituted Phenyl Ring (-OCH₃): The methoxy group is an electron-donating group that activates the aromatic ring. This makes the ring more susceptible to oxidative degradation, potentially leading to hydroxylation or ring-opening reactions under harsh conditions.[2][3][4]

  • Propyl Linker: The benzylic-like carbons in the propyl chain can be targets for oxidation, although generally less reactive than the amine or the activated ring.[1]

Understanding these "hot spots" is the first step in predicting and mitigating potential degradation.

Q2: What are the primary environmental factors that can cause degradation of this compound in solution?

A2: Like many pharmaceutical compounds, the stability of 3-(3-Methoxyphenyl)propan-1-amine is influenced by several common laboratory and storage conditions.[5][6] Key factors to control are:

  • pH: The pH of the solution can significantly impact the stability of the amine group. In highly acidic or basic solutions, hydrolysis or pH-catalyzed degradation can occur.

  • Oxygen: The presence of dissolved oxygen, especially in combination with light or metal ions, can promote oxidative degradation of both the amine and the methoxy-activated aromatic ring.[1][7]

  • Light: Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical degradation pathways. Photostability should always be considered an integral part of stability testing.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5] Therefore, proper storage temperature is critical for preserving the integrity of stock solutions and samples.

Q3: What are the most probable degradation products I might encounter?

A3: Based on the structure, the most likely degradation products arise from oxidation. While a definitive profile requires experimental confirmation (see Section 2), you should be looking for masses corresponding to:

  • N-Oxide or Hydroxylamine: Addition of one or two oxygen atoms to the primary amine.

  • Ring Hydroxylation Products: Addition of a hydroxyl (-OH) group to the phenyl ring, typically at positions ortho or para to the activating methoxy group.[4]

  • O-Demethylation Products: Cleavage of the methyl group from the methoxy ether, resulting in a phenolic compound.

  • Ring-Cleavage Products: Under more aggressive oxidative stress, the aromatic ring can break open to form various smaller aliphatic aldehydes and acids.[3]

The diagram below illustrates these potential degradation sites on the molecule.

G cluster_main 3-(3-Methoxyphenyl)propan-1-amine cluster_legend Potential Degradation Pathways mol mol a N-Oxidation b Ring Hydroxylation c O-Demethylation d Side-Chain Oxidation p1->a  Primary Amine p2->b  Aromatic Ring p3->c  Methoxy Group p4->d  Propyl Chain

Caption: Potential sites of degradation on the 3-(3-Methoxyphenyl)propan-1-amine molecule.

Section 2: Troubleshooting Guide - Investigating Instability in Your Experiments

This section provides a practical, question-and-answer guide to help you identify and resolve stability issues during your experiments.

Q1: I'm observing unexpected peaks in my chromatogram that are not present in my initial reference standard. Could this be degradation?

A1: Yes, this is a classic sign of in-study sample degradation. The appearance of new, smaller peaks, often with different retention times and UV spectra, strongly suggests that your parent compound is breaking down.

Scientist's Note: The goal is not just to notice these peaks, but to systematically prove they are related to your compound. A peak purity analysis or mass spectrometry (LC-MS) can confirm if these new peaks have masses consistent with predicted degradation products.

The following workflow can help you diagnose the issue:

TroubleshootingWorkflow start_node Unexpected peaks observed in chromatogram decision_node decision_node process_node process_node end_node end_node start Start: Inconsistent results or new chromatographic peaks q1 Are samples processed and analyzed immediately after preparation? start->q1 a1_yes Re-evaluate analytical method (e.g., column, mobile phase) q1->a1_yes Yes a1_no Potential time-dependent degradation. Perform a time-course study. q1->a1_no No q2 Run time-course study. Does analyte peak area decrease while new peaks increase over time? a1_no->q2 a2_yes Stability issue confirmed. Proceed to Forced Degradation Study. q2->a2_yes Yes a2_no Issue may be contamination or matrix effect. Investigate sample collection and preparation. q2->a2_no No end_process Initiate Forced Degradation Study to identify specific stress factors (pH, light, oxidation, heat). a2_yes->end_process

Caption: Troubleshooting workflow for suspected compound instability.

Q2: My results are inconsistent. How can I definitively prove that my compound is unstable in my specific solution (e.g., buffer, formulation)?

A2: To confirm instability, you should perform a preliminary solution stability study. This involves incubating your compound in the solution under various conditions and monitoring its concentration over time.

Experimental Protocol: Preliminary Solution Stability Assessment

  • Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)propan-1-amine in your experimental buffer or solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple vials. Create at least three sets:

    • Set 1 (Control): Store at -80°C, protected from light.

    • Set 2 (Benchtop): Keep at ambient room temperature (20-25°C) on the lab bench.

    • Set 3 (Refrigerated): Store at 4°C, protected from light.

  • Time Points: Analyze an aliquot from each set immediately after preparation (T=0). Then, analyze aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Use a suitable analytical method, such as HPLC-UV, to quantify the peak area of the parent compound at each time point.

  • Evaluation: Compare the peak area of the parent compound at each time point to the T=0 control. A decrease in peak area of >5-10% in the benchtop or refrigerated samples relative to the frozen control indicates instability.

Q3: I've confirmed my compound is degrading. How do I systematically determine the specific cause (e.g., oxidation, pH, light)?

A3: The industry-standard approach is to conduct a Forced Degradation Study .[8][9][10] This involves intentionally exposing the compound to harsh stress conditions to rapidly identify potential degradation pathways and validate that your analytical method can detect the resulting degradants.[1][11]

Scientist's Note: A key outcome of a forced degradation study is the development of a "stability-indicating" analytical method. This is a method that is proven to separate the parent compound from all its major degradation products, ensuring accurate quantification even in partially degraded samples.[1]

The following workflow outlines the process.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (in parallel) prep_node prep_node stress_node stress_node analysis_node analysis_node eval_node eval_node start Start: Prepare Analyte Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo control Control Sample (Protected from stress, RT) start->control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Results: 1. Identify conditions causing degradation. 2. Assess peak purity. 3. Calculate mass balance. analysis->evaluation end End: Identify Degradation Pathways & Validate Method evaluation->end

Caption: Experimental workflow for a forced degradation study.

Section 3: Protocols and Data Presentation

This section provides detailed protocols and data tables to guide your experimental setup.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of 3-(3-Methoxyphenyl)propan-1-amine and validate a stability-indicating analytical method.

Materials:

  • 3-(3-Methoxyphenyl)propan-1-amine reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 methanol:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Aim for 10-30% degradation. Adjust time and temperature if degradation is too fast or slow.

  • Sample Preparation: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Inject the control and stressed samples into the HPLC system.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionIncubation TimeIncubation Temp.
Acid Hydrolysis 0.1 M HCl24 hours60 °C
Base Hydrolysis 0.1 M NaOH4 hours60 °C
Oxidation 3% H₂O₂2 hoursRoom Temp.
Thermal HPLC-grade Water48 hours80 °C
Photolytic ICH Q1B compliant chamberN/ARoom Temp.

Note: These are starting conditions and should be optimized for your specific compound lot and purity.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 3-(3-Methoxyphenyl)propan-1-amine from its potential degradation products.

Instrumentation:

  • HPLC with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm (or as determined by UV scan)

Table 2: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Method Validation:

  • Specificity: Inject all forced degradation samples. The method is considered stability-indicating if the parent peak is resolved from all degradation peaks (Resolution > 2) and maintains peak purity.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, demonstrating that all major degradants are detected.

References

  • ResearchGate. (n.d.). Gas-Phase Oxidation of Aromatic Hydrocarbons: A Kinetic Study of the OH Reaction with Methoxybenzenes at Atmospheric Conditions. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.
  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Retrieved from [Link]

  • Pohl, C. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Sahu, R., et al. (2016).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Applied Chemistry.
  • Namjoshi, O. A. (2013). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]

  • PharmaXChange. (2014). Phase I Metabolism- Oxidation of Aromatic compounds. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Advantame. Retrieved from [Link]

  • Pienimäki, P. (2012).
  • El-Tinay, A. M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4.
  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-92.
  • ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to equip you with the scientific rationale behind each step, enabling you to diagnose issues and confidently optimize your experimental outcomes.

Introduction to the Synthesis

3-(3-Methoxyphenyl)propan-1-amine is a valuable building block in medicinal chemistry and organic synthesis.[1] Its synthesis is most commonly achieved through the reduction of 3-(3-methoxyphenyl)propanenitrile. This guide will focus on the prevalent synthetic pathways and address the critical troubleshooting points within these procedures.

A common synthetic approach involves a two-step process: the formation of the nitrile intermediate followed by its reduction to the target primary amine.

Synthesis_Overview cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction A 3-Methoxybenzaldehyde C 3-(3-Methoxyphenyl)acrylonitrile A->C Condensation B Acetonitrile derivative (e.g., via Wittig or Knoevenagel) B->C D 3-(3-Methoxyphenyl)propanenitrile C->D Reduction of C=C E 3-(3-Methoxyphenyl)propanenitrile F 3-(3-Methoxyphenyl)propan-1-amine E->F Reduction of C≡N

Caption: General synthetic pathway to 3-(3-Methoxyphenyl)propan-1-amine.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis.

Part 1: Synthesis of the Precursor - 3-(3-Methoxyphenyl)propanenitrile

Question 1: I am getting a low yield in the Knoevenagel condensation of 3-methoxybenzaldehyde and acetonitrile. What are the likely causes and solutions?

Answer: Low yields in Knoevenagel-type condensations to form 3-(3-methoxyphenyl)acrylonitrile can often be attributed to several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate acetonitrile to generate the required nucleophile. Conversely, a base that is too strong can promote side reactions of the aldehyde, such as a Cannizzaro reaction.

    • Troubleshooting:

      • Ensure your base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and anhydrous.

      • Titrate a sample of your base to confirm its concentration.

      • Experiment with the stoichiometry of the base. A catalytic amount is often sufficient, but in some cases, a full equivalent may be necessary.

  • Reaction Conditions: Temperature and reaction time are key parameters.

    • Troubleshooting:

      • If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to polymerization or decomposition.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts over extended periods.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction.

    • Troubleshooting: Employing a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction to completion.

Question 2: My subsequent reduction of the double bond in 3-(3-methoxyphenyl)acrylonitrile to form the propanenitrile is incomplete. How can I improve this step?

Answer: Incomplete reduction of the carbon-carbon double bond can be due to catalyst deactivation or suboptimal reaction conditions. A common method for this reduction is catalytic hydrogenation.

  • Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Pd/C) is paramount.

    • Troubleshooting:

      • Use fresh, high-quality catalyst. Older catalysts can absorb atmospheric poisons, reducing their efficacy.

      • Ensure the catalyst is not "poisoned" by impurities from the previous step. Purifying the acrylonitrile intermediate before hydrogenation is recommended.

  • Hydrogen Pressure and Temperature: These parameters influence the rate of reaction.

    • Troubleshooting:

      • Increase the hydrogen pressure. A standard laboratory hydrogenation apparatus typically operates at pressures up to 50 psi.

      • Gentle heating can sometimes accelerate the reaction, but be cautious of over-reduction of the nitrile group.

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the substrate.

    • Troubleshooting: Ethanol, methanol, and ethyl acetate are common choices. Ensure the solvent is of appropriate purity.

Part 2: Reduction of 3-(3-Methoxyphenyl)propanenitrile to 3-(3-Methoxyphenyl)propan-1-amine

This final reduction step is critical and often presents the most significant challenges, primarily concerning yield and purity. The two most common methods are reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Reduction_Issues cluster_main Desired Reaction cluster_side Potential Side Reactions A 3-(3-Methoxyphenyl)propanenitrile B 3-(3-Methoxyphenyl)propan-1-amine A->B Reduction C Imine Intermediate A->C Partial Reduction D Secondary Amine B->D C->B Further Reduction C->D Reaction with Primary Amine E Tertiary Amine D->E Further Reaction

Caption: Key reactions in the reduction of the nitrile intermediate.

Question 3: My LAH reduction of the nitrile is giving a low yield of the primary amine. What could be going wrong?

Answer: Low yields in LAH reductions of nitriles are frequently due to the quality of the reagent, incomplete reaction, or issues during the workup procedure.[2][3][4][5]

  • LAH Quality and Handling: LAH is extremely reactive with moisture.

    • Troubleshooting:

      • Use fresh, finely powdered LAH. Clumped LAH has a reduced surface area and may be partially decomposed.

      • Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents (typically diethyl ether or THF).

  • Reaction Stoichiometry and Temperature: An insufficient amount of LAH will result in incomplete reduction.[5] The reaction is also highly exothermic.

    • Troubleshooting:

      • Use a molar excess of LAH (typically 1.5-2 equivalents).

      • Add the nitrile solution slowly to the LAH suspension at 0 °C to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.

  • Workup Procedure: The workup to quench excess LAH and hydrolyze the aluminum complexes is critical for isolating the product. An improper workup can lead to significant product loss.

    • Troubleshooting: The Fieser workup is a reliable method. For every 'x' grams of LAH used, sequentially and carefully add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This procedure should produce a granular precipitate of aluminum salts that can be easily filtered off.[6] A thick, gelatinous precipitate that is difficult to filter indicates a suboptimal workup.

Question 4: I am observing significant amounts of secondary and tertiary amine byproducts in my catalytic hydrogenation of the nitrile. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a well-known issue in the catalytic hydrogenation of nitriles.[7][8][9] This occurs when the initially formed primary amine reacts with the imine intermediate.

  • Reaction Mechanism and Side Products:

    • The nitrile is first reduced to an imine intermediate.

    • This imine can then be attacked by the desired primary amine product, leading to the formation of a secondary amine after elimination of ammonia and further reduction. This process can repeat to form a tertiary amine.

  • Troubleshooting Strategies to Enhance Primary Amine Selectivity:

    • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (often as a solution in the reaction solvent) is the most common and effective method to suppress the formation of secondary and tertiary amines.[10] The excess ammonia shifts the equilibrium away from the reaction of the imine with the product amine.

    • Catalyst Choice: While Raney Nickel is a common choice, other catalysts may offer better selectivity.[11] Some studies have shown that highly dispersed nickel catalysts on supports like SiC can enhance primary amine selectivity even without the addition of ammonia.[7]

    • Reaction Conditions:

      • Temperature and Pressure: Higher temperatures can sometimes favor the formation of byproducts. It is advisable to start with milder conditions and monitor the reaction.

      • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.

ParameterCondition for High Primary Amine SelectivityRationale
Additive Presence of ammonia (liquid or gaseous)Competes with the product amine for reaction with the imine intermediate.[10]
Catalyst Raney Nickel, Raney Cobalt, specific supported Ni catalystsChoice of catalyst can influence selectivity.[7][11]
Solvent Typically alcohols (e.g., ethanol, methanol)Solvates intermediates and reagents.
Temperature Moderate (e.g., 50-100 °C)Balances reaction rate with minimizing side reactions.
Pressure Elevated H₂ pressure (e.g., 100-500 psi)Ensures a high concentration of hydrogen on the catalyst surface.[11]

Question 5: My final product is difficult to purify. What are the common impurities and how can I remove them?

Answer: The primary impurities are often unreacted starting material (the nitrile), and the secondary and tertiary amine byproducts.

  • Purification Strategy:

    • Acid-Base Extraction: This is a highly effective method to separate the basic amine product from non-basic impurities like the starting nitrile.

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer, while the nitrile remains in the organic layer.

      • Separate the layers. The organic layer contains the unreacted nitrile.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. This will deprotonate the amine salts.

      • Extract the aqueous layer again with an organic solvent. This new organic layer will contain the purified amines.

      • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Distillation or Chromatography: If the acid-base extraction does not sufficiently separate the primary amine from the secondary and tertiary amine byproducts (due to their similar basicity), further purification may be necessary.

      • Fractional Distillation under Vacuum: This can be effective if the boiling points of the different amines are sufficiently different.

      • Column Chromatography: This is a powerful technique for separating compounds with similar properties. A silica gel column with a suitable eluent system (often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of a base like triethylamine to prevent streaking of the amines) can be used.

Detailed Experimental Protocols

Protocol 1: Reduction of 3-(3-Methoxyphenyl)propanenitrile with Lithium Aluminum Hydride (LAH)

Materials:

  • 3-(3-Methoxyphenyl)propanenitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or THF

  • 15% w/v aqueous sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas.

  • In the flask, suspend LAH (1.5 equivalents) in anhydrous diethyl ether (or THF). Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-(3-methoxyphenyl)propanenitrile (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux to ensure completion (monitor by TLC).

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • Water (1 mL for every 1 g of LAH used)

    • 15% aqueous NaOH (1 mL for every 1 g of LAH used)

    • Water (3 mL for every 1 g of LAH used)

  • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings. Dry the combined organic solution over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(3-methoxyphenyl)propan-1-amine.

  • Purify the crude product as necessary by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)propanenitrile

Materials:

  • 3-(3-Methoxyphenyl)propanenitrile

  • Raney Nickel (or another suitable catalyst like Pd/C)

  • Ethanol (or another suitable solvent)

  • Ammonia solution (e.g., 7N in methanol) or liquid ammonia

  • Hydrogen gas

  • Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • In the pressure vessel of the hydrogenation apparatus, add a solution of 3-(3-methoxyphenyl)propanenitrile in ethanol.

  • Add the ammonia solution.

  • Carefully add the Raney Nickel catalyst (as a slurry in the solvent). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Begin stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Carefully filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude amine using the acid-base extraction procedure described in Question 5, followed by distillation or chromatography if needed.

References

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.

  • 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2. EvitaChem.

  • Reduction of nitriles. Chemguide.

  • US4375003A - Method for the hydrogenation of nitriles to primary amines. Google Patents.

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.

  • Mechanistic Models for LAH Reductions of Acetonitrile and Malononitrile. Aggregation Effects of Li+ and AlH3 on Imide− Enamide Equilibria. The Journal of Organic Chemistry.

  • 3-(3,4,5-Trimethoxyphenyl)propanenitrile|CAS 49621-50-3. Benchchem.

  • (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Mol-Instincts.

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.

  • Video: Nitriles to Amines: LiAlH4 Reduction. JoVE.

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.

  • LAH Reduction of Nitriles to Amines. Scribd.

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.

Sources

Technical Support Center: Minimizing By-product Formation in the Reductive Amination of 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of 3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve high yields of the desired secondary amine with minimal by-product formation. Here, we will delve into the mechanistic nuances, provide practical troubleshooting advice, and answer frequently asked questions to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the reductive amination of 3-methoxybenzaldehyde. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Significant formation of 3-methoxybenzyl alcohol as a by-product.

Symptoms: Your reaction mixture shows a significant peak corresponding to 3-methoxybenzyl alcohol in your analytical data (e.g., GC-MS, LC-MS, or NMR).

Potential Causes & Solutions:

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to the corresponding alcohol, especially if the imine formation is slow.[1] The electron-donating methoxy group on the aromatic ring can slightly deactivate the carbonyl group towards nucleophilic attack by the amine, making the competing aldehyde reduction more significant.

    • Solution: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3][4][5] NaBH(OAc)₃ is often the preferred choice as it is less toxic than NaBH₃CN and highly selective for the iminium ion over the aldehyde.[2]

  • Reaction Conditions: Even with a selective reducing agent, certain conditions can favor alcohol formation.

    • Solution 1 (Stepwise Procedure): First, allow the imine to form completely by stirring the 3-methoxybenzaldehyde and the amine together for a period (e.g., 30 minutes to a few hours) before adding the reducing agent.[1][3] This ensures that the concentration of the intermediate imine is maximized.

    • Solution 2 (pH control): The formation of the iminium ion, which is the species that is readily reduced, is pH-dependent.[6] For NaBH₃CN, a mildly acidic pH of around 6-7 is optimal for reducing the iminium ion, while lower pH values (3-4) can promote the reduction of the aldehyde.[6] When using NaBH(OAc)₃, the reaction is often carried out in the presence of acetic acid, which catalyzes imine formation without significantly promoting aldehyde reduction.[3]

Problem 2: Formation of a tertiary amine by-product (dialkylation).

Symptoms: You observe a by-product with a mass corresponding to the addition of two 3-methoxybenzyl groups to your primary amine.

Potential Causes & Solutions:

  • Reaction Stoichiometry: An excess of the aldehyde or the primary amine product reacting with the remaining aldehyde can lead to the formation of a tertiary amine. The initially formed secondary amine can react with another molecule of 3-methoxybenzaldehyde to form a new iminium ion, which is then reduced.

    • Solution 1 (Control Stoichiometry): Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the aldehyde.[7]

    • Solution 2 (Stepwise Procedure): A stepwise approach can be beneficial here as well. Form the imine first, and then add the reducing agent. This can minimize the time the newly formed secondary amine is in the presence of unreacted aldehyde.[3]

  • Reaction Rate: If the rate of the second alkylation is comparable to the first, dialkylation can be a significant issue.

    • Solution: Consider using a more sterically hindered amine if your synthesis allows, as this can disfavor the formation of the tertiary amine.

Problem 3: Incomplete reaction or low yield of the desired amine.

Symptoms: Significant amounts of starting materials (3-methoxybenzaldehyde and/or the amine) remain after the reaction, or the isolated yield of the product is low.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine.[4]

    • Solution 1 (Acid Catalysis): Add a catalytic amount of a weak acid, such as acetic acid, to promote the dehydration step in imine formation.[7]

    • Solution 2 (Removal of Water): In some cases, the use of a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be significantly reduced.[8]

    • Solution: Choose a suitable solvent in which all reactants are soluble. Common solvents for reductive amination include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), methanol, and dioxane.[1][9]

  • Decomposition of the Reducing Agent: Some reducing agents, like NaBH(OAc)₃, are sensitive to moisture.[1]

    • Solution: Ensure that your solvent and reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for the reductive amination of 3-methoxybenzaldehyde?

The choice of reducing agent is critical for a successful reaction. Here is a comparison of common options:

Reducing AgentProsConsRecommended for 3-methoxybenzaldehyde?
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions over aldehydes.[2][3][10] Mild and effective under weakly acidic conditions. Low toxicity.Moisture sensitive.[1]Highly Recommended. Its selectivity minimizes the formation of 3-methoxybenzyl alcohol.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at neutral pH.[4][6] Tolerant to a range of functional groups.Highly toxic (releases HCN gas in acidic conditions).[4] Can sometimes lead to cyanide addition by-products.[8]Recommended with caution. Effective, but requires careful handling due to toxicity.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce the starting aldehyde.[1] Requires careful control of reaction conditions (e.g., stepwise addition).Not generally recommended for one-pot reactions. Can be used in a stepwise procedure after complete imine formation.

Q2: How does pH affect the reaction and how should it be controlled?

pH plays a crucial role in reductive amination by influencing the formation of the imine and iminium ion intermediates.[6]

  • Imine Formation: This step is generally favored under mildly acidic conditions which catalyze the dehydration of the hemiaminal intermediate.

  • Iminium Ion Formation: The imine is in equilibrium with its protonated form, the iminium ion. The concentration of the iminium ion is higher at lower pH.

  • Reduction: The reducing agent attacks the electrophilic carbon of the iminium ion. Milder reducing agents like NaBH₃CN and NaBH(OAc)₃ are more effective at reducing the iminium ion than the neutral imine.

For the reductive amination of 3-methoxybenzaldehyde, a weakly acidic environment is generally optimal. This can be achieved by adding a catalytic amount of acetic acid when using NaBH(OAc)₃.[3] When using NaBH₃CN, maintaining a pH of 6-7 is ideal to ensure selective reduction of the iminium ion.[6]

Q3: What are suitable solvents for this reaction?

The choice of solvent depends on the solubility of your specific substrates and the chosen reducing agent. Common choices include:

  • 1,2-Dichloroethane (DCE): A common and effective solvent for reactions with NaBH(OAc)₃.[3]

  • Tetrahydrofuran (THF): Another good option for NaBH(OAc)₃.[3]

  • Methanol (MeOH): Often used with NaBH₃CN and NaBH₄.[1] However, NaBH(OAc)₃ is not very compatible with methanol.[1]

  • Dioxane: Can also be a suitable solvent.[9]

Q4: How should I purify my final product?

The purification strategy will depend on the properties of your product and the nature of the by-products.

  • Aqueous Work-up: A standard work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any acid and decompose the remaining reducing agent. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.[7]

  • Acid-Base Extraction: Since the product is an amine, it can be purified by acid-base extraction. The organic layer can be washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.

  • Column Chromatography: If the by-products have similar properties to your product, purification by column chromatography on silica gel is often necessary.[7]

Visualizing the Reaction and Troubleshooting

Reaction Pathways

G 3-Methoxybenzaldehyde + Amine 3-Methoxybenzaldehyde + Amine Hemiaminal Intermediate Hemiaminal Intermediate 3-Methoxybenzaldehyde + Amine->Hemiaminal Intermediate 3-Methoxybenzyl Alcohol 3-Methoxybenzyl Alcohol 3-Methoxybenzaldehyde + Amine->3-Methoxybenzyl Alcohol + [H-] (Side Reaction) Imine/Iminium Ion Imine/Iminium Ion Hemiaminal Intermediate->Imine/Iminium Ion -H2O Desired Secondary Amine Desired Secondary Amine Imine/Iminium Ion->Desired Secondary Amine + [H-] Tertiary Amine (Dialkylation) Tertiary Amine (Dialkylation) Desired Secondary Amine->Tertiary Amine (Dialkylation) + 3-Methoxybenzaldehyde + [H-] (Side Reaction) G cluster_0 Reaction Outcome Analysis cluster_1 Troubleshooting Steps Low Yield / Incomplete Reaction Low Yield / Incomplete Reaction Check Reagent Purity & Stoichiometry Check Reagent Purity & Stoichiometry Low Yield / Incomplete Reaction->Check Reagent Purity & Stoichiometry Optimize Imine Formation (Acid catalyst, Temp) Optimize Imine Formation (Acid catalyst, Temp) Low Yield / Incomplete Reaction->Optimize Imine Formation (Acid catalyst, Temp) By-product Formation By-product Formation Change Reducing Agent (e.g., to NaBH(OAc)3) Change Reducing Agent (e.g., to NaBH(OAc)3) By-product Formation->Change Reducing Agent (e.g., to NaBH(OAc)3) Adjust pH Adjust pH By-product Formation->Adjust pH Consider Stepwise Procedure Consider Stepwise Procedure By-product Formation->Consider Stepwise Procedure

Caption: A workflow for troubleshooting common issues in reductive amination.

Experimental Protocol Example: Reductive Amination of 3-Methoxybenzaldehyde with n-Butylamine using NaBH(OAc)₃

This protocol is a general guideline and may require optimization for your specific needs.

  • To a solution of 3-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add n-butylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

References

  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Klyuev, M. V., & Khidekel', M. L. (1980). Catalytic reductive amination of aromatic aldehydes and ketones. Russian Chemical Reviews, 49(1), 14–27.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30465–30474. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Synthetic Inspector. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • S. M. Afzal, et al. (2023). Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles.
  • Watson, A. J., Williams, J. M., & Jones, M. F. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 136-143.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • de Vries, J. G., & Elsevier. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (Second Edition), Vol. 8, pp. 287-329.
  • PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-N,N-dimethylbenzylamine. Retrieved from [Link]

Sources

Recrystallization techniques for purifying 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 3-(3-Methoxyphenyl)propan-1-amine

Welcome to the technical support guide for the purification of 3-(3-Methoxyphenyl)propan-1-amine (CAS: 18655-52-2). This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. The following sections provide in-depth, field-proven insights into recrystallization techniques, addressing common challenges and offering robust, validated protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 3-(3-Methoxyphenyl)propan-1-amine.

Q1: What are the key physicochemical properties of 3-(3-Methoxyphenyl)propan-1-amine that influence its purification?

A1: Understanding the compound's properties is critical for designing a purification strategy.

  • Physical State: It is often described as a colorless to pale yellow liquid or a low-melting solid.[1] Its melting point is near ambient temperature, which can make traditional recrystallization of the free base challenging and prone to "oiling out."

  • Solubility: As a primary amine with a methoxy-substituted phenyl ring, it is a moderately polar molecule.[1] It is soluble in common organic solvents like methanol and ethanol but has limited solubility in water.[1]

  • Basicity: The primary amine group is basic and will readily react with acids to form salts (e.g., hydrochloride salt). This property is exceptionally useful for purification, as the salt's solubility profile is drastically different from the free base.[2]

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3][4] For 3-(3-Methoxyphenyl)propan-1-amine, you have two primary strategies:

  • Recrystallization of the Free Base: This can be difficult due to the low melting point. However, a mixed-solvent (or solvent/anti-solvent) system can be effective. A good approach is to dissolve the amine in a minimal amount of a hot, polar, water-miscible solvent where it is highly soluble (e.g., isopropanol, acetone) and then slowly add a hot anti-solvent where it is poorly soluble (e.g., water or hexane) until the solution becomes faintly cloudy (turbid).[2][5] Allowing this to cool slowly can yield crystals.

  • Recrystallization of a Salt (Recommended): Converting the amine to its hydrochloride (HCl) salt is often the most robust method. The salt is typically a well-defined, crystalline solid with a higher melting point. It will be much more soluble in polar protic solvents (like ethanol or methanol/water mixtures) and insoluble in non-polar organic solvents (like diethyl ether or hexanes). This significant solubility differential makes for an excellent purification.[2][6]

Q3: My compound is a pale yellow liquid. How can I recrystallize it?

A3: A liquid cannot be recrystallized directly. The yellow color indicates impurities. The most effective strategy is to convert the liquid free base into a solid salt. You can do this by dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and then adding a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate out as a solid. This crude salt can then be filtered and recrystallized using a suitable solvent system, such as ethanol/water or isopropanol.

Q4: Should I be concerned about impurities from the synthesis?

A4: Yes. Common synthetic routes, such as the reductive amination of 3-(3-methoxyphenyl)propanal, can leave residual starting materials or generate by-products like imines or N-formylated species.[1][7] A well-executed recrystallization is designed to exclude these process-related impurities from the crystal lattice, leaving them behind in the mother liquor.[8]

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to problem-solving.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid instead of solid crystals)1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is supersaturated at a temperature above the compound's melting point.[9] 3. Cooling is too rapid.[8]1. Add a small amount of additional hot solvent to decrease the saturation point and re-dissolve the oil. Allow it to cool much more slowly.[9] 2. Switch to a lower-boiling point solvent system. 3. If purifying the free base, convert it to the hydrochloride salt, which has a higher melting point, and recrystallize the salt.
No Crystals Form Upon Cooling 1. Too much solvent was used. This is the most common reason; the solution is not saturated enough to crystallize.[9][10] 2. Supersaturation. The solution is saturated, but crystallization has not been initiated.[9] 3. The compound is highly pure and lacks nucleation sites.1. Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[10] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[11][12] 3. Add a "seed crystal" from a previous successful batch, if available.[9] 4. Cool the solution in an ice-salt bath to a much lower temperature.
Very Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[10] 2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper. 3. The crystals were washed with a solvent at room temperature, re-dissolving the product.1. Concentrate the mother liquor (filtrate) by rotary evaporation and cool it again to recover a second crop of crystals.[9] 2. When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent cooling and crystallization. Use a fluted filter paper for faster filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[11]
Crystals are Colored (e.g., Yellow/Brown) 1. Highly colored, polar impurities are present in the crude material.1. After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (Norit). 2. Keep the solution hot for 5-10 minutes. 3. Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation & Recrystallization (Recommended)

This two-stage protocol is robust and highly effective for purifying 3-(3-Methoxyphenyl)propan-1-amine, especially from a crude liquid or discolored solid state.

Stage 1: Formation of the Crude Hydrochloride Salt

  • Dissolution: Dissolve the crude 3-(3-Methoxyphenyl)propan-1-amine (1.0 eq) in anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) (approx. 10 mL per gram of amine).

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in Et₂O (1.1 eq) dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake with a small amount of cold Et₂O to remove any non-basic impurities.

  • Drying: Dry the crude salt under vacuum.

Stage 2: Recrystallization of the Hydrochloride Salt

  • Solvent Selection: A mixture of isopropanol and water or ethanol and water is often effective.

  • Dissolution: Place the crude, dry hydrochloride salt in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add one or two more drops of hot isopropanol to redissolve the cloudiness, ensuring a saturated solution.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period to allow for the growth of large, well-formed crystals.[8][12]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a minimal amount of an ice-cold mixture of the recrystallization solvents (e.g., 90:10 isopropanol/water).

  • Drying: Dry the pure crystals in a vacuum oven. Verify purity by melting point analysis and spectroscopy (NMR, IR).

Visual Workflow and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated.

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Amine Salt dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal optional hot_filter Hot Gravity Filtration (to remove insolubles/charcoal) charcoal->hot_filter cool_rt Slow Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration (Collect Crystals) cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

Caption: Standard workflow for the recrystallization of a solid organic compound.

TroubleshootingTree cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 start Recrystallization Unsuccessful prob1 Problem: Oiling Out start->prob1 prob2 Problem: No Crystals Form start->prob2 prob3 Problem: Low Yield start->prob3 cause1 Cause: Too Hot / Low MP prob1->cause1 cause2 Cause: Too much solvent prob2->cause2 cause3 Cause: Supersaturated prob2->cause3 cause4 Cause: Product in Mother Liquor prob3->cause4 sol1a Solution: Add more solvent cause1->sol1a sol1b Solution: Use lower BP solvent cause1->sol1b sol1c Solution: Convert to salt cause1->sol1c sol2 Solution: Boil off solvent cause2->sol2 sol3a Solution: Scratch flask cause3->sol3a sol3b Solution: Add seed crystal cause3->sol3b sol4 Solution: Concentrate & re-cool cause4->sol4

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 839-846. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in your samples. Adhering to strict quality control is paramount in pharmaceutical development, and this resource offers troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Understanding the Importance of Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing. Impurities can arise from various sources, including starting materials, intermediates, by-products of synthesis, and degradation products.[1][2] Even in small amounts, these impurities can affect the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in 3-(3-Methoxyphenyl)propan-1-amine samples?

A1: Based on its synthesis, you can anticipate several types of impurities:

  • Organic Impurities: These are the most common and can include starting materials like 3-methoxybenzaldehyde, by-products from incomplete reactions, and degradation products.[1][5]

  • Inorganic Impurities: These may originate from reagents and catalysts used during synthesis.[5]

  • Residual Solvents: Solvents used in the synthesis and purification process can remain in the final product.[5]

Q2: What are the regulatory thresholds for impurities I need to be aware of?

A2: The ICH Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3][6] Key thresholds include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A (R2) Guidelines.[4]

High-Performance Liquid Chromatography (HPLC) for Primary Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for impurity profiling in the pharmaceutical industry due to its high sensitivity and resolving power.[7]

Experimental Workflow: HPLC-UV Analysis

Below is a typical workflow for analyzing impurities in a 3-(3-Methoxyphenyl)propan-1-amine sample using HPLC with UV detection.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh sample Dissolve Dissolve in diluent (e.g., Mobile Phase A) SamplePrep->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject sample onto HPLC system Filter->Inject MobilePhase Prepare and degas mobile phases MobilePhase->Inject Separate Separation on a C18 column Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate peaks in chromatogram Detect->Integrate Quantify Calculate impurity levels (% area) Integrate->Quantify Report Generate report Quantify->Report

Caption: Workflow for HPLC-UV impurity analysis.

Troubleshooting Guide: HPLC Analysis

Q3: I'm seeing poor peak shape (tailing or fronting) for my main compound and impurities. What could be the cause?

A3: Poor peak shape for amines is a common issue. Here are the primary causes and solutions:

  • Cause: Secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.

  • Solution 1 (Mobile Phase Modification): Add a competitive base to your mobile phase, such as 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA). This will protonate the silanols and reduce unwanted interactions.

  • Solution 2 (Column Choice): Use a column specifically designed for basic compounds, often labeled as "base-deactivated" or having a different stationary phase like a hybrid particle column.

Q4: My impurity peaks are not well-resolved from the main peak. How can I improve separation?

A4: Improving resolution is key to accurate quantification.

  • Cause: Insufficient selectivity of the chromatographic method.

  • Solution 1 (Gradient Optimization): If using a gradient, make the slope shallower around the elution time of the critical pair of peaks. This increases the separation time and can improve resolution.

  • Solution 2 (Mobile Phase Composition): Change the organic modifier in your mobile phase (e.g., from acetonitrile to methanol or vice versa). The different solvent selectivity can alter the elution order and improve separation.

  • Solution 3 (Column Chemistry): Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) to introduce different separation mechanisms.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is an excellent technique for analyzing volatile and semi-volatile impurities, particularly residual solvents.[7] Due to the polar nature of amines, derivatization is often required to improve their volatility and chromatographic performance.[8]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines the steps for analyzing primary amine impurities using GC-MS after derivatization.

Step 1: Sample Preparation and Derivatization

  • Accurately weigh or pipette a known amount of the 3-(3-Methoxyphenyl)propan-1-amine sample into a reaction vial.

  • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to dissolve the sample.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.[8]

  • Allow the vial to cool to room temperature.

Step 2: GC-MS Analysis

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Use a standard non-polar column (e.g., HP-5MS).

  • A typical temperature program could be: initial temperature of 80°C (hold for 1 min), ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, and finally to 290°C at 25°C/min (hold for 10 min).[9]

  • The injector and transfer line temperatures should be maintained at 290°C.[9]

  • Helium is commonly used as the carrier gas with a flow rate of 1 mL/min.[9]

Troubleshooting Guide: GC Analysis

Q5: I'm getting inconsistent derivatization results. What should I check?

A5: Inconsistent derivatization is often due to the presence of moisture.

  • Cause: Derivatizing agents like BSTFA are highly sensitive to water.

  • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle the derivatizing agent in a dry environment (e.g., under a nitrogen blanket or in a glove box).

Q6: I am observing unexpected peaks in my GC-MS chromatogram when using methanol as a solvent. What could be their origin?

A6: These could be artifacts from the reaction of your amine with the injection solvent.

  • Cause: Primary amines can react with alcoholic solvents like methanol or ethanol in the hot GC inlet to form imines.[10]

  • Solution: Use a non-reactive solvent such as chloroform or ethyl acetate for sample preparation and injection to avoid the formation of these condensation products.[10]

Spectroscopic Techniques for Structural Elucidation

When an unknown impurity is detected above the identification threshold, its structure must be determined. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.[11][12][13]

Logical Flow for Structure Elucidation

Structure_Elucidation Impurity Unknown Impurity Detected (above identification threshold) LCMS LC-MS Analysis Impurity->LCMS Isolation Preparative HPLC or SFC for Isolation Impurity->Isolation If sufficient quantity is needed HRMS High-Resolution MS (HRMS) LCMS->HRMS Provides Molecular Formula Structure Proposed Structure HRMS->Structure NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Structure Provides connectivity and stereochemistry Isolation->NMR Final Final Structure Confirmed Structure->Final Data corroboration

Caption: Decision-making process for impurity structure elucidation.

Frequently Asked Questions (FAQs)

Q7: What is the primary role of NMR in impurity identification?

A7: NMR spectroscopy is a powerful tool for determining the precise molecular structure of unknown compounds.[14] It provides detailed information about the chemical environment of atoms, their connectivity, and stereochemistry.[14][15][16] Techniques like COSY, HSQC, and HMBC are invaluable for piecing together the structure of an isolated impurity.[14]

Q8: When should I use LC-MS versus GC-MS for impurity identification?

A8: The choice depends on the properties of the impurity.

  • LC-MS: This is the preferred method for most pharmaceutical impurities as it can handle a wide range of polarities and thermal stabilities without the need for derivatization.[11] Techniques like electrospray ionization (ESI) are "soft" and often keep the molecular ion intact, providing crucial molecular weight information.[11]

  • GC-MS: This is ideal for volatile or semi-volatile impurities that are thermally stable or can be made so through derivatization. It is particularly useful for identifying residual solvents and low molecular weight by-products.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • PubMed. (1992, October). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Eurolab. (n.d.). NMR Structural Elucidation Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • ResearchGate. (2023, September). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1). Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis Online. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Semantic Scholar. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]

  • NIH. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • PMC. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the efficacy of 3-(3-Methoxyphenyl)propan-1-amine to other serotonin agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Efficacy of Novel Serotonergic Compounds: A Methodological Framework Using 3-(3-Methoxyphenyl)propan-1-amine as a Case Study

To researchers and drug development professionals, the characterization of novel chemical entities is the foundation of progress in neuroscience. This guide provides a comprehensive framework for evaluating the efficacy of potential serotonin agonists, using 3-(3-Methoxyphenyl)propan-1-amine as a representative compound for investigation. While public domain data on the specific serotonergic activity of 3-(3-Methoxyphenyl)propan-1-amine is limited, this document outlines the essential experimental protocols and theoretical underpinnings required to position its efficacy relative to established serotonin agonists. Our focus is on the causality behind experimental choices, ensuring a self-validating system of inquiry.

Part 1: Foundational Principles of Serotonergic Efficacy

Before embarking on experimental comparisons, it is critical to establish a firm understanding of the key pharmacological parameters that define a serotonin agonist's efficacy. Efficacy, in this context, is the maximal response a compound can produce upon binding to a serotonin (5-HT) receptor. This is distinct from affinity (the strength of binding) and potency (the concentration required to elicit a response).

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that trigger diverse intracellular signaling cascades upon activation.[1] For the purpose of this guide, we will focus on two archetypal pathways:

  • 5-HT1A Receptor: Couples to inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2]

  • 5-HT2A Receptor: Couples to Gq/11 proteins, activating phospholipase C (PLC), which results in the mobilization of intracellular calcium (Ca2+) and the accumulation of inositol phosphates.[3][4]

A thorough comparison must therefore quantify a compound's activity within these distinct signaling paradigms.

Serotonin_Signaling_Pathways cluster_Gi Gi/o-Coupled Pathway (e.g., 5-HT1A) cluster_Gq Gq/11-Coupled Pathway (e.g., 5-HT2A) Agonist_1 5-HT1A Agonist Receptor_1 5-HT1A Receptor Agonist_1->Receptor_1 Binds Gi_Protein Gi/o Protein Receptor_1->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP (Reduction) Agonist_2 5-HT2A Agonist Receptor_2 5-HT2A Receptor Agonist_2->Receptor_2 Binds Gq_Protein Gq/11 Protein Receptor_2->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates Calcium Intracellular Ca2+ PLC->Calcium Mobilization

Caption: Core signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.

Part 2: A Step-by-Step Experimental Workflow for Efficacy Comparison

A logical, multi-stage approach is required to build a complete pharmacological profile. We begin with binding affinity to understand if the compound interacts with the target, followed by functional assays to determine the nature of that interaction.

Step 1: Receptor Binding Affinity Profiling

The initial and most fundamental step is to determine the binding affinity (Ki) of 3-(3-Methoxyphenyl)propan-1-amine for a panel of serotonin receptors. This is typically achieved through competitive radioligand binding assays.

Causality: This experiment is crucial because it identifies which 5-HT receptor subtypes the compound binds to and with what avidity. A compound that does not bind to a receptor cannot have direct efficacy at that receptor. High affinity suggests that the compound is more likely to be potent in functional assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Harvest membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and serial dilutions of the test compound (3-(3-Methoxyphenyl)propan-1-amine).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Binding Affinity Data (Ki in nM)

Compound5-HT1A5-HT2A5-HT2C
3-(3-Methoxyphenyl)propan-1-amine To Be Determined To Be Determined To Be Determined
8-OH-DPAT (5-HT1A Agonist)~1.0>1000>1000
Ketanserin (5-HT2A Antagonist)160~2.015
Psilocybin (5-HT2A/2C Agonist)1304.02.0[5]
1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane)*>10,00013[6]42[6]

*A structurally related compound, included for illustrative purposes.

Step 2: Functional Efficacy Determination

Once binding is confirmed, functional assays are employed to measure the cellular response elicited by the compound. This is where efficacy is truly measured.

Causality: These assays differentiate between agonists (which activate the receptor), antagonists (which block activation), and inverse agonists (which reduce basal receptor activity). The choice of assay is dictated by the receptor's known signaling pathway.[3]

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

This protocol is used for Gq-coupled receptors like 5-HT2A.[4]

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to measure the baseline fluorescence. Add serial dilutions of 3-(3-Methoxyphenyl)propan-1-amine and known agonists/antagonists to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist like serotonin.

Caption: Experimental workflow for a 5-HT2A calcium flux functional assay.

Part 3: Data Synthesis and Comparative Analysis

The ultimate goal is to synthesize the binding and functional data into a coherent pharmacological profile. An ideal agonist for research or therapeutic development often possesses both high affinity (low Ki) and high efficacy (high Emax) at the desired receptor, along with selectivity over other receptors.

For 3-(3-Methoxyphenyl)propan-1-amine, the analysis would involve:

  • Comparing Ki values across the 5-HT receptor panel to determine its selectivity profile.

  • Comparing its Emax value in functional assays to that of serotonin (the endogenous full agonist) to classify it as a full or partial agonist.

  • Comparing its EC50 value to other agonists to rank its potency.

For instance, if 3-(3-Methoxyphenyl)propan-1-amine shows a low Ki at 5-HT1A and effectively inhibits cAMP production with an Emax similar to 8-OH-DPAT, it would be classified as a potent and efficacious 5-HT1A agonist. Conversely, if it binds to the 5-HT2A receptor but fails to elicit a calcium response and also blocks the action of serotonin, it would be an antagonist. A structurally similar compound, 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane, was indeed found to be a 5-HT2A antagonist, highlighting the importance of empirical functional testing.[6]

Conclusion

This guide establishes a rigorous, evidence-based framework for characterizing the efficacy of novel compounds like 3-(3-Methoxyphenyl)propan-1-amine in comparison to known serotonin agonists. By systematically progressing from binding affinity studies to pathway-specific functional assays, researchers can build a comprehensive pharmacological profile. This methodical approach, grounded in the causality of experimental design, is essential for identifying promising new tools for neuropharmacological research and for the development of next-generation therapeutics targeting the serotonin system.

References

  • Kuypers, K. P. C., & Dolder, P. C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Negro, A., Koverech, A., & Martelletti, P. (2018). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of Pain Research, 11, 515–526. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • ResearchGate. (2018). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. [Link]

  • de la Torre, R., & Paps, J. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(31), 10835–10843. [Link]

  • Tricco, A. C., Soobiah, C., Antony, J., et al. (2015). Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis. BMC Medicine, 13, 136. [Link]

  • ResearchGate. (2015). Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: A systematic review and network meta-analysis. [Link]

  • Taylor & Francis. (n.d.). Serotonin agonists – Knowledge and References. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Jensen, A. A., Pedersen, M. H., & Jensen, L. H. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. [Link]

  • Monte, A. P., Marona-Lewicka, D., Lewis, D., et al. (2004). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry, 47(23), 5735–5738. [Link]

Sources

An In Vitro Comparative Analysis of 3-(3-Methoxyphenyl)propan-1-amine and Reference Serotonin Receptor Ligands: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro pharmacological characterization of 3-(3-Methoxyphenyl)propan-1-amine, a novel compound with structural similarities to known monoaminergic ligands. Due to the current absence of published data on its serotonergic activity, this document outlines a systematic approach to compare its binding affinity and functional profile against a panel of well-established serotonin (5-HT) receptor ligands. This guide is intended for researchers in pharmacology, neuroscience, and drug discovery, offering detailed experimental protocols and a rationale for assay selection and data interpretation.

Introduction: The Rationale for Serotonergic Profiling

The serotonin system, with its at least 15 receptor subtypes, is a cornerstone of neurotransmission, modulating a vast array of physiological and psychological processes.[1][2] Consequently, 5-HT receptors are prominent targets for therapeutic agents treating conditions ranging from depression and anxiety to migraines and psychosis.[3] The structural motif of 3-(3-Methoxyphenyl)propan-1-amine, featuring a phenylpropylamine core, suggests a potential interaction with monoamine receptors, including those for serotonin. A thorough in vitro comparison is therefore the critical first step in elucidating its pharmacological identity and potential therapeutic utility.

This guide will detail the necessary experimental workflows to determine the binding affinity and functional activity of 3-(3-Methoxyphenyl)propan-1-amine at key serotonin receptor subtypes, benchmarked against reference compounds.

Key Experimental Objectives:

  • Determine the binding affinity (Ki) of 3-(3-Methoxyphenyl)propan-1-amine at a representative panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) through competitive radioligand binding assays.

  • Characterize the functional activity (EC50 and Emax) of 3-(3-Methoxyphenyl)propan-1-amine at these receptors, identifying it as a potential agonist, partial agonist, or antagonist using appropriate second messenger assays.

  • Establish a comparative profile by benchmarking the data against the known affinities and functional potencies of standard reference ligands.

Experimental Design and Methodologies

A tiered approach will be employed, beginning with broad screening in radioligand binding assays to identify high-affinity interactions, followed by functional assays to determine the nature and potency of these interactions.

Part 1: Receptor Binding Affinity Profiling

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing target 5-HT receptor incubate Incubate membranes with radioligand and test compounds prep_membranes->incubate prep_radioligand Select and prepare radiolabeled ligand prep_radioligand->incubate prep_compound Prepare serial dilutions of 3-(3-Methoxyphenyl)propan-1-amine and comparator ligands prep_compound->incubate filter Rapid vacuum filtration to separate bound and free radioligand incubate->filter count Quantify bound radioactivity using scintillation counting filter->count analyze Generate competition curves and calculate IC50 and Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells). Homogenize cells in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Conditions: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound or a known comparator.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: Reference Serotonin Receptor Ligands (Binding Affinity)

The following table presents the known binding affinities (Ki, in nM) of standard serotonin receptor ligands at various 5-HT receptor subtypes. The data for 3-(3-Methoxyphenyl)propan-1-amine would be populated in the first row upon completion of the described assays.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
3-(3-Methoxyphenyl)propan-1-amine TBDTBDTBDTBD
Serotonin (5-HT)3.812.65.08.1
8-OH-DPAT0.439802510-
Ketanserin1582.04963
Risperidone5.90.124.91.4
Clozapine13121.37.9

Note: Ki values are compiled from various sources and can vary based on experimental conditions. TBD = To Be Determined.

Part 2: Functional Activity Profiling

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein coupling of the receptor subtype.

  • Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C): Activation of these receptors leads to an increase in intracellular calcium ([Ca2+]i). This can be measured using calcium-sensitive fluorescent dyes.[5]

  • Gi/o-coupled receptors (e.g., 5-HT1A): These receptors inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This can be measured using various cAMP detection kits.

  • Gs-coupled receptors (e.g., 5-HT7): These receptors stimulate adenylyl cyclase, causing an increase in cAMP.

Signaling Pathways for Key 5-HT Receptors

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway cluster_gs Gs Pathway SHT2A 5-HT2A/2C Gq Gq/11 SHT2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ Release IP3->Ca SHT1A 5-HT1A Gi Gi/o SHT1A->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec SHT7 5-HT7 Gs Gs SHT7->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Caption: Simplified signaling pathways for major 5-HT receptor families.

Detailed Protocol: Calcium Flux Assay (for Gq-coupled receptors)

  • Cell Culture: Plate cells expressing the target receptor (e.g., 5-HT2A) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[6]

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handler (e.g., a FLIPR instrument) to add serial dilutions of the test compound or reference agonist to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like serotonin). To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Comparative Data: Reference Serotonin Receptor Ligands (Functional Activity)

The following table provides known functional data (EC50 in nM) for serotonin at various 5-HT receptor subtypes. The corresponding data for 3-(3-Methoxyphenyl)propan-1-amine will be determined through the outlined functional assays.

Compound5-HT1A (EC50, nM) (cAMP Inhibition)5-HT2A (EC50, nM) (Ca2+ Flux)5-HT2C (EC50, nM) (Ca2+ Flux)5-HT7 (EC50, nM) (cAMP Stimulation)
3-(3-Methoxyphenyl)propan-1-amine TBDTBDTBDTBD
Serotonin (5-HT)3.8[7]12.3[8]1.16[5]6.3[9]

Note: EC50 values can vary significantly based on the cell line, assay format, and specific response measured. TBD = To Be Determined.

Discussion and Interpretation of Potential Outcomes

The data generated from these experiments will allow for a comprehensive in vitro pharmacological profiling of 3-(3-Methoxyphenyl)propan-1-amine.

  • High Affinity and Agonist Activity: If the compound exhibits high affinity (low Ki) and potent agonist activity (low EC50) at a specific 5-HT receptor subtype, it could be further investigated as a selective agonist for that target. For example, potent 5-HT1A agonism is a hallmark of some anxiolytic and antidepressant drugs.[10]

  • Selective Antagonism: High affinity coupled with antagonist activity at a receptor like 5-HT2A could suggest potential antipsychotic or antiplatelet properties.[11]

  • Multi-target Profile: The compound may bind to multiple 5-HT receptors with varying affinities and functional activities. This "polypharmacology" is common among CNS-active drugs and can contribute to both therapeutic efficacy and side effect profiles.[3]

  • No Significant Activity: A lack of significant binding affinity or functional activity would suggest that the serotonergic system is not a primary target for this compound, directing future research toward other potential molecular targets.

Conclusion

This guide outlines a robust and scientifically validated methodology for the in vitro comparison of 3-(3-Methoxyphenyl)propan-1-amine with known serotonin receptor ligands. By systematically applying radioligand binding and functional second messenger assays, researchers can elucidate the compound's serotonergic profile. This foundational characterization is indispensable for understanding its mechanism of action and guiding any future preclinical and clinical development.

References

  • Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]

  • Van der Zee, L. et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • ResearchGate. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. [Link]

  • Andersson, M. et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects. Forensic Science International, 317, 110553. [Link]

  • Cortés, R. et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • American College of Neuropsychopharmacology. Serotonin Receptor Subtypes and Ligands. [Link]

  • Leopoldo, M. et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(2), 274-328. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • National Center for Biotechnology Information. Serotonin Receptors - Basic Neurochemistry. [Link]

  • ResearchGate. The Pharmacological and Functional Characteristics of the Serotonin 5-HT3A Receptor Are Specifically Modified by a 5-HT3B Receptor Subunit. [Link]

  • National Center for Biotechnology Information. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [Link]

  • ResearchGate. Neurochemical Profiles of some novel psychoactive substances. [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • ResearchGate. EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. [Link]

  • National Center for Biotechnology Information. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. [Link]

  • Springer Nature Experiments. Radioligand Binding to Solubilized 5-HT3 Receptors. [Link]

  • American College of Neuropsychopharmacology. Serotonin Receptor Subtypes and Ligands. [Link]

  • Journal of Biological Chemistry. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. [Link]

  • Wikipedia. 5-HT receptor. [Link]

  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • Semantic Scholar. Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. [Link]

  • Journal of Pharmacology and Experimental Therapeutics. APD791, 3-methoxy-n-(3-(1-methyl-1h-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, a novel 5-hydroxytryptamine 2A receptor antagonist: pharmacological profile, pharmacokinetics, platelet activity and vascular biology. [Link]

  • PubMed. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. [Link]

  • PubMed. Serotonergic Functions in Arousal and Motor Activity. [Link]

  • National Center for Biotechnology Information. Biochemistry, Serotonin. [Link]

  • PubMed. Involvement of the brain serotonergic system in the locomotor stimulant effects of chlorpheniramine in Wistar rats: implication of postsynaptic 5-HT1A receptors. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 3-(3-Methoxyphenyl)propan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The phenethylamine scaffold, including derivatives like 3-(3-Methoxyphenyl)propan-1-amine, represents a versatile template in medicinal chemistry.[1] These structures are foundational to compounds targeting central nervous system pathologies, often interacting with G-protein coupled receptors (GPCRs) and monoamine transporters.[2][3] The synthesis of novel analogs is driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. However, synthesis is merely the first step; rigorous biological validation is paramount to ascertain the true therapeutic potential and mechanism of action of these new chemical entities.

This guide provides a comprehensive, tiered strategy for validating the biological activity of novel 3-(3-Methoxyphenyl)propan-1-amine analogs. It is designed to move logically from broad, high-throughput screening to more complex, physiologically relevant assays, ensuring that resources are focused on the most promising candidates. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate key concepts for clarity.

The Validation Funnel: A Tiered Approach

A structured validation funnel is the most efficient method for characterizing a library of newly synthesized analogs. This approach systematically narrows the field of candidates by increasing the biological complexity and specificity of the assays at each tier.

ValidationFunnel cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional & Cellular Characterization cluster_2 Tier 3: Selectivity & Off-Target Profiling cluster_3 Tier 4: In Vivo Confirmation T1_Node High-Throughput Primary Screening (e.g., Radioligand Binding Assays) Objective: Identify Target Engagement & Affinity T2_Node Cell-Based Functional Assays (e.g., cAMP, β-Arrestin) Objective: Determine Functional Activity (Agonism/Antagonism) T1_Node->T2_Node Hits with High Affinity T3_Node Selectivity Profiling (e.g., Transporter Uptake Assays, Receptor Panels) Objective: Assess Specificity & Potential Side Effects T2_Node->T3_Node Functionally Active Compounds T4_Node Preliminary In Vivo Models (e.g., Rodent Behavioral Models) Objective: Confirm Efficacy in a Biological System T3_Node->T4_Node Selective Lead Candidates Go_NoGo Lead Optimization Go/No-Go Decision T4_Node->Go_NoGo Promising In Vivo Data G_Protein_Signaling cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway Agonist_Gs Agonist GPCR_Gs Gαs-Coupled Receptor Agonist_Gs->GPCR_Gs Binds AC_Gs Adenylyl Cyclase GPCR_Gs->AC_Gs Activates cAMP cAMP ↑ AC_Gs->cAMP Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA PKA Activation cAMP->PKA Agonist_Gi Agonist GPCR_Gi Gαi-Coupled Receptor Agonist_Gi->GPCR_Gi Binds AC_Gi Adenylyl Cyclase GPCR_Gi->AC_Gi Inhibits cAMP_Inhibited cAMP ↓ AC_Gi->cAMP_Inhibited Converts Forskolin Forskolin Forskolin->AC_Gi Stimulates ATP_Gi ATP ATP_Gi->AC_Gi

Caption: GPCR signaling pathways measured by cAMP assays.

Experimental Protocol: HTRF cAMP Assay for a Gαᵢ-Coupled Receptor

This protocol describes measuring the inhibitory effect of an agonist on forskolin-stimulated cAMP production, a standard method for Gαᵢ-coupled receptors. [4][5]

  • Cell Preparation:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the target Gαᵢ-coupled receptor.

    • Plate the cells in a 384-well assay plate and grow to near confluence.

  • Assay Procedure:

    • Compound Addition: Add 5 µL of your serially diluted synthesized analogs to the appropriate wells. Include a known agonist as a positive control and buffer as a negative control.

    • Stimulation: Add a concentration of forskolin that elicits a sub-maximal response (e.g., EC₈₀). This elevates the basal cAMP level, allowing for the detection of inhibition.

    • Incubation: Incubate the plate for 30 minutes at room temperature to allow for receptor activation and cAMP modulation. [5]

  • Lysis and Detection (using a competitive immunoassay kit, e.g., HTRF):

    • Add 5 µL of the first detection reagent (e.g., cAMP-d2 conjugate) to all wells.

    • Add 5 µL of the second detection reagent (e.g., anti-cAMP antibody-cryptate conjugate) to all wells. [5] * Incubation: Incubate for 60 minutes at room temperature, protected from light. [5]

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader, which measures the ratio of fluorescence at two wavelengths.

    • The signal is inversely proportional to the amount of cAMP produced by the cells. [5] * Plot the signal ratio against the log concentration of the analog and fit to a sigmoidal curve to determine the IC₅₀ (for agonists) or EC₅₀ (for antagonists reversing an agonist effect).

Tier 3: Selectivity and Off-Target Profiling

A potent and efficacious compound is of little therapeutic value if it is not selective. Non-selective compounds can lead to undesirable side effects. The 3-(3-Methoxyphenyl)propan-1-amine scaffold has the potential to interact with multiple monoamine transporters (DAT, SERT, NET). [3]Therefore, assessing selectivity is a crucial step in prioritizing lead candidates.

Core Technique: Monoamine Transporter Uptake Assay

Causality: This functional assay directly measures a compound's ability to block the reuptake of neurotransmitters into cells. By using cells that express only one type of transporter (e.g., DAT), one can specifically determine the compound's potency for that target. Comparing the IC₅₀ values across different transporter assays reveals the compound's selectivity profile.

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay in DAT-expressing cells

  • Cell Culture: Plate cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the synthesized analog.

  • Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for uptake inhibition. Repeat the assay using cells expressing SERT and NET (with [³H]-Serotonin and [³H]-Norepinephrine, respectively) to build a selectivity profile. [6][7]

Comparative Data Summary

The ultimate goal of this validation funnel is to generate a clear, comparative dataset that enables informed decision-making. The structure-activity relationship (SAR) becomes evident when the chemical modifications are correlated with changes in biological activity. [1][8]

Compound Modification 5-HT₂A Binding (Kᵢ, nM) cAMP Functional Potency (IC₅₀, nM) DAT Uptake Inhibition (IC₅₀, µM) Selectivity (DAT IC₅₀ / 5-HT₂A Kᵢ)
Parent 3-(3-Methoxyphenyl)propan-1-amine 55.2 120.5 2.5 45
Analog A para-Fluoro on phenyl ring 15.8 35.1 2.8 177
Analog B N,N-dimethyl 98.4 250.7 1.1 11
Analog C α-Methyl 45.1 95.3 >10 >221

| Reference | Ketanserin (Antagonist) | 1.2 | N/A (Antagonist) | >10 | >8300 |

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Analog A: The para-fluoro substitution significantly improves binding affinity and functional potency at the 5-HT₂A receptor while maintaining a similar profile at DAT, resulting in a nearly 4-fold increase in selectivity. This is a promising modification.

  • Analog B: N-alkylation decreases activity at the 5-HT₂A receptor but increases potency at DAT, drastically reducing selectivity. This analog might be pursued for a different therapeutic indication where DAT inhibition is desired.

  • Analog C: The α-methyl group has a neutral effect on 5-HT₂A activity but significantly reduces DAT interaction, making it a highly selective, albeit not more potent, compound.

Conclusion

Validating the biological activity of novel 3-(3-Methoxyphenyl)propan-1-amine analogs requires a systematic and multi-tiered approach. By progressing from high-affinity binding (Tier 1) to functional confirmation (Tier 2) and selectivity profiling (Tier 3), researchers can efficiently identify lead candidates with the desired pharmacological profile. This structured funnel ensures that experimental efforts are grounded in solid data, allowing for the confident advancement of only the most promising compounds toward more complex in vivo studies and eventual lead optimization.

References

Sources

A Head-to-Head Pharmacological Comparison of 3-(3-Methoxyphenyl)propan-1-amine, Tryptamine Analogs, and Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology and medicinal chemistry, the subtle alteration of a molecule's architecture can profoundly redirect its biological activity. Three classes of compounds that exemplify this principle are the substituted phenethylamines, the substituted tryptamines, and specific analogs such as 3-(3-Methoxyphenyl)propan-1-amine. While phenethylamines and tryptamines are widely recognized as foundational scaffolds for numerous psychoactive substances and therapeutics, a direct, data-driven comparison is essential for researchers aiming to design next-generation ligands with tailored pharmacological profiles.[1][2][3]

This guide provides a comprehensive, head-to-head analysis of these compound classes. We will deconstruct their structural foundations, compare their receptor binding affinities and structure-activity relationships (SAR), and detail the critical experimental methodologies used to elucidate these properties. Our focus remains on the key molecular targets in the central nervous system, primarily the serotonin receptors, which are central to the action of many of these molecules.[4][5] This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, bridging foundational chemistry with functional pharmacology.

Foundational Scaffolds: A Structural Overview

The pharmacological divergence between these compound classes begins with their core chemical structures. One is based on the endogenous neurotransmitter serotonin, while the other is derived from the catecholamine precursor, phenethylamine.[1][6][7]

  • 1.1 The Phenethylamine Backbone: The phenethylamine structure consists of a phenyl ring attached to an amino group via a two-carbon (ethyl) sidechain.[8][9] This scaffold is the basis for endogenous neurotransmitters like dopamine and norepinephrine and a vast array of synthetic compounds.[7][10] 3-(3-Methoxyphenyl)propan-1-amine is a derivative, featuring a propan-1-amine chain and a methoxy group on the phenyl ring at the meta-position, which modifies its lipophilicity and receptor interaction profile.[11]

  • 1.2 The Tryptamine Backbone: Tryptamines are defined by an indole ring—a fused benzene and pyrrole ring—connected to an amino group by an ethyl sidechain.[6][12] This structure is intrinsically related to the neurotransmitter serotonin (5-hydroxytryptamine), often leading to a natural affinity for serotonergic receptors.[1][6]

The fundamental distinction between the phenyl ring of phenethylamines and the indole ring of tryptamines is the primary driver of their differing pharmacological profiles, influencing everything from receptor pocket fit to metabolic stability.

Head-to-Head Receptor Binding Profiles

A compound's biological activity is initiated by its binding to a receptor. The affinity, measured as the inhibition constant (Kᵢ), is a critical determinant of its potency. While both classes contain potent 5-HT₂A receptor agonists, their broader receptor interaction profiles show significant divergence.[4][5]

  • 2.1 Serotonin 5-HT₂A Receptor: This G-protein coupled receptor is the primary target for classic psychedelic compounds.[4][13] Structure-activity relationship studies consistently demonstrate that phenethylamine derivatives generally possess a higher binding affinity for the 5-HT₂A receptor compared to tryptamine derivatives .[4][5][14] This is often attributed to the versatile phenyl ring, which allows for substitutions that can optimize interactions within the receptor's binding pocket.[1][15]

  • 2.2 Broader Receptor Selectivity:

    • Tryptamines , due to their structural similarity to serotonin, often exhibit broader activity across multiple serotonin receptor subtypes, including 5-HT₁A, 5-HT₂B, and 5-HT₂C.[13][16][17] Agonism at the 5-HT₁A receptor, in particular, has been shown to attenuate the in-vivo effects of 5-HT₂A activation.[18][19]

    • Phenethylamines frequently display significant affinity for non-serotonergic receptors, including alpha-adrenergic receptors and monoamine transporters for dopamine (DAT) and norepinephrine (NET).[20] This multi-target engagement contributes to a more stimulant-like profile compared to the more 5-HT-selective tryptamines.

Comparative Receptor Affinity Data

The following table summarizes representative in-vitro binding affinities (Kᵢ, nM) for analogs from each class. Lower Kᵢ values indicate higher affinity.

Compound ClassRepresentative Analog5-HT₂A (Kᵢ, nM)5-HT₁A (Kᵢ, nM)5-HT₂C (Kᵢ, nM)α₁-adrenergic (Kᵢ, nM)
Phenethylamine 25I-NBOMe0.04>10,0002.049
Phenethylamine 2C-B4.92,70011960
Tryptamine Psilocin (4-HO-DMT)6.11563.31,600
Tryptamine DMT4919019>10,000
3-(3-MP)PA 3-(3-Methoxyphenyl)propan-1-amineData Not AvailableData Not AvailableData Not AvailableData Not Available

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the foundational scaffolds has revealed key principles governing their pharmacological activity.

Phenethylamine SAR

Substitutions on both the phenyl ring and the amine are critical.

  • Phenyl Ring: Alkyl or halogen groups at the para-position (R4) tend to increase 5-HT₂A binding affinity.[1][4][14] Conversely, bulky or hydrogen-bond-donating groups at this position can decrease affinity.[15]

  • N-Substitution: Adding a bulky group, such as an N-benzyl moiety, can dramatically increase 5-HT₂A affinity and functional potency.[15][21]

Caption: Key substitution points on the tryptamine scaffold that modulate receptor activity.

Functional Activity & Downstream Signaling

High binding affinity does not guarantee biological effect. Functional assays are required to determine whether a compound acts as an agonist, antagonist, or partial agonist. For 5-HT₂A agonists, activation primarily triggers the Gq/G₁₁ signaling pathway.

G_Protein_Signaling Agonist Phenethylamine or Tryptamine Agonist Receptor 5-HT₂A Receptor Agonist->Receptor Binds G_Protein Gαq/G₁₁ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC_Activation Activate PKC DAG->PKC_Activation Activates

Caption: The canonical Gq/G₁₁ signaling pathway activated by 5-HT₂A receptor agonists.

This activation of Phospholipase C (PLC) leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). This cascade is the basis for functional assays like calcium mobilization.

Experimental Methodologies

A multi-step approach is necessary to fully characterize and compare these compounds, moving from initial binding to functional in-vivo effects.

Experimental_Workflow Binding Step 1: Binding Affinity (Radioligand Assay) Function Step 2: Functional Potency (Calcium Mobilization Assay) Binding->Function Determine Kᵢ (Potency) InVivo Assess 5-HT₂A-mediated behavioral proxy Function->InVivo Determine EC₅₀ & Eₘₐₓ (Efficacy)

Caption: A typical experimental workflow for characterizing novel serotonergic compounds.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₂A).

Causality: This competitive binding assay measures how effectively a test compound displaces a known high-affinity radiolabeled ligand from the receptor. The concentration at which 50% of the radioligand is displaced (IC₅₀) is used to calculate the Kᵢ, an intrinsic measure of affinity.

Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells (or a similar line) stably expressing the human 5-HT₂A receptor.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components and resuspend in assay buffer. The receptors are embedded in these membranes.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound.

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled competitor, e.g., unlabeled ketanserin, to saturate all specific binding sites).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Detection & Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. The membranes with bound radioligand are trapped on the filter.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol: Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at a Gq-coupled receptor.

Causality: Agonist binding to the 5-HT₂A receptor activates the Gq pathway, leading to a measurable increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to quantify this response.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., CHO-K1 or HEK-293) in a clear-bottom, black-walled 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The dye enters the cells and is cleaved to its active, calcium-sensitive form.

  • Compound Addition:

    • Prepare serial dilutions of the test compound. A known full agonist (e.g., serotonin) should be used as a positive control and to define the maximum possible response.

    • Use an automated liquid handler or a fluorometric imaging plate reader (FLIPR) to add the compound solutions to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well over time, typically for 2-3 minutes. An agonist response will appear as a rapid increase in fluorescence that peaks and then slowly declines.

  • Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the baseline fluorescence and the maximum response of the full agonist control.

    • Plot the normalized response against the log concentration of the compound and fit to a dose-response curve to calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to the control agonist).

Protocol: Head-Twitch Response (HTR) in Mice

Objective: To assess the in-vivo 5-HT₂A receptor activation of a test compound.

Causality: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is highly correlated with the hallucinogenic potential of compounds in humans. [17][22][23] Methodology:

  • Animal Acclimation:

    • Use male C57BL/6J mice, a common strain for this assay.

    • Acclimate the animals to the testing environment (e.g., individual clear observation chambers) for at least 30 minutes before drug administration to reduce novelty-induced stress.

  • Drug Administration:

    • Administer the test compound via a standard route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group and a positive control group (e.g., a known 5-HT₂A agonist like DOI or psilocybin).

  • Behavioral Observation:

    • Immediately after injection, place the mice back into the observation chambers.

    • Record the number of head twitches (rapid, involuntary side-to-side head movements) over a set period, typically 30-60 minutes, which is the expected time of peak drug effect. Observations can be made by a trained experimenter blinded to the treatment conditions or using automated video tracking software.

  • Data Analysis:

    • Sum the total number of head twitches for each animal during the observation period.

    • Compare the mean number of twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A dose-dependent increase in HTR that is blocked by pretreatment with a 5-HT₂A antagonist (e.g., ketanserin) confirms that the effect is mediated by the target receptor.

Conclusion

The comparative analysis of 3-(3-Methoxyphenyl)propan-1-amine, tryptamines, and phenethylamines reveals a fascinating interplay between chemical structure and pharmacological function. While all can be potent modulators of the serotonergic system, they operate with distinct profiles.

  • Phenethylamines , including by extension 3-(3-Methoxyphenyl)propan-1-amine, are characterized by a versatile phenyl scaffold that often confers very high affinity for the 5-HT₂A receptor. [4][5]However, this class frequently exhibits significant off-target activity at adrenergic and dopaminergic sites, leading to a mixed stimulant-psychedelic profile. [20]* Tryptamines , as structural analogs of serotonin, tend to be more selective for 5-HT receptors. [1][6]While their 5-HT₂A affinity may be lower than optimized phenethylamines, their engagement with other 5-HT subtypes like 5-HT₁A can modulate their overall in-vivo effects. [16][19] For the drug development professional, the choice of scaffold is a critical first step. A phenethylamine backbone may be preferred for developing high-potency 5-HT₂A ligands where some level of stimulant activity is acceptable or desired. In contrast, a tryptamine backbone offers a promising starting point for creating more selective serotonergic agents, potentially separating therapeutic effects from broader CNS stimulation. Understanding these foundational differences, supported by the rigorous experimental data outlined herein, is paramount to the rational design of novel neurotherapeutics.

References

  • Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. Available from: [Link]

  • Lee, S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 79-87. Available from: [Link]

  • KoreaScience. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. Available from: [Link]

  • Johns Hopkins University. Human behavioral pharmacology of psychedelics. Johns Hopkins University. Available from: [Link]

  • Strickland, J. C., & Johnson, M. W. (2021). Human behavioral pharmacology of psychedelics. Blossom Analysis. Available from: [Link]

  • Liechti, M. E., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Available from: [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. PubMed. Available from: [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 564-575. Available from: [Link]

  • Wikipedia. Tryptamine. Wikipedia. Available from: [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1183-1192. Available from: [Link]

  • ResearchGate. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice | Request PDF. ResearchGate. Available from: [Link]

  • PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available from: [Link]

  • Columbia Academic Commons. Behavioral Pharmacology of Classical and Novel Psychedelics: Frameworks for Drug Development. Columbia Academic Commons. Available from: [Link]

  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17-33. Available from: [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available from: [Link]

  • ResearchGate. Human behavioral pharmacology of psychedelics | Request PDF. ResearchGate. Available from: [Link]

  • Wikipedia. Substituted tryptamine. Wikipedia. Available from: [Link]

  • Jensen, A. A., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(23), 9975-9987. Available from: [Link]

  • FooDB. Showing Compound Tryptamine (FDB000917). FooDB. Available from: [Link]

  • PubMed. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. PubMed. Available from: [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Available from: [Link]

  • ResearchGate. (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. Available from: [Link]

  • Wikipedia. Substituted phenethylamine. Wikipedia. Available from: [Link]

  • Wang, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar. Available from: [Link]

  • Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(1), 153-163. Available from: [Link]

  • Wikipedia. Phenethylamine. Wikipedia. Available from: [Link]

  • Nielsen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78512. Available from: [Link]

  • PubChem. 1-Phenethylamine. PubChem. Available from: [Link]

  • PubChem. Tryptamine. PubChem. Available from: [Link]

  • Istrate, E., & Găman, M. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(7), 856. Available from: [Link]

  • PubChem. Phenethylamine. PubChem. Available from: [Link]

  • Kruger, J. S., & T. S., A. (2020). Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. Frontiers in Psychiatry, 11, 80. Available from: [Link]

Sources

A Comparative Guide to the In Vivo Validation of Anxiolytic Effects in 3-(3-Methoxyphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the methodologies used to validate the anxiolytic potential of 3-(3-Methoxyphenyl)propan-1-amine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for anxiety disorders. We will explore the pharmacological rationale for investigating this chemical class, detail the standard behavioral paradigms for in vivo assessment, and present a comparative framework for evaluating experimental outcomes.

Anxiety disorders are among the most prevalent psychiatric conditions globally, creating a significant need for new, effective anxiolytic agents with improved safety profiles over classical benzodiazepines.[1] The 3-(3-Methoxyphenyl)propan-1-amine scaffold is of particular interest due to its structural similarities to endogenous neurotransmitters, suggesting potential interactions with key central nervous system receptors.[2] This guide serves as a technical resource, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating systems for rigorous scientific inquiry.

Pharmacological Rationale: Targeting Neurotransmitter Systems

The core structure of 3-(3-Methoxyphenyl)propan-1-amine consists of a propylamine backbone and a methoxy-substituted phenyl ring.[2] This configuration bears resemblance to key monoamine neurotransmitters, leading to the hypothesis that its derivatives may exert their anxiolytic effects by modulating serotonergic or dopaminergic pathways.[2] Compounds that interact with serotonin receptors, in particular, are a major focus of modern anxiolytic drug discovery.[3][4] For instance, the anxiolytic-like effects of a structurally related compound, 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3), were found to be mediated by the serotonergic system, as its effects were abolished by a tryptophan hydroxylase inhibitor and potentiated by co-administration with a selective serotonin reuptake inhibitor (SSRI).[5]

The proposed mechanism often involves interaction with serotonin (5-HT) receptors, such as the 5-HT1A or 5-HT2A/2C subtypes, which are well-established targets for anxiolytic drugs.[4][6] Modulation of these receptors can influence neuronal excitability in brain regions critical to anxiety, such as the amygdala, hippocampus, and prefrontal cortex.

Caption: Proposed serotonergic mechanisms of action for anxiolytic derivatives.

In Vivo Validation: Standardized Behavioral Paradigms

To assess the anxiolytic potential of novel compounds, preclinical research relies on validated animal models that can predict therapeutic efficacy in humans.[1] These models exploit the natural conflict between the innate drive of rodents to explore a new environment and their aversion to open, brightly lit, or elevated spaces.[3][7] An effective anxiolytic agent will typically increase exploratory behaviors in the aversive zones of the apparatus. The three most common and well-validated models are the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Open Field Test (OFT).[3][8]

The Elevated Plus Maze (EPM) Test

The EPM is a widely used assay for screening anxiolytic drugs.[9] It is based on the rodent's natural aversion to height and open spaces.[9] The apparatus consists of four arms arranged in a 'plus' shape, elevated from the floor. Two arms are enclosed by high walls (closed arms), and two are exposed (open arms). Anxiolytic compounds characteristically increase the proportion of time spent and the number of entries into the open arms.[9][10]

Experimental Protocol:

  • Acclimatization: Animals are brought to the testing room at least 1-2 hours before the experiment to acclimate to the ambient conditions.

  • Drug Administration: The test compound, a vehicle control, or a positive control (e.g., Diazepam) is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Initiation: Each animal is placed individually in the center of the maze, facing one of the open arms.[9]

  • Observation Period: The animal is allowed to explore the maze freely for a 5-minute session.[9]

  • Data Collection: An overhead video camera records the session. An automated tracking system or a trained observer scores key parameters.

  • Key Parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to assess general locomotor activity).

EPM_Workflow Acclimatization Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin 1-2 hours Placement Place Mouse in Center of EPM Drug_Admin->Placement 30-60 min Record Video Recording & Tracking Placement->Record 5 min Session Analysis Parameters: - Time in Open Arms - Entries into Open Arms - Total Locomotion Record->Analysis Score Behavior

Caption: Standard workflow for the Elevated Plus Maze (EPM) test.

The Light-Dark Box (LDB) Test

The LDB test is another cornerstone paradigm for assessing anxiety-like behavior.[11] It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[4][11] The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening.[11] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[11][12]

Experimental Protocol:

  • Acclimatization: Animals are habituated to the testing room before the experiment.

  • Drug Administration: The test compound or control is administered as per the study design.

  • Test Initiation: The animal is placed in the center of the light compartment and allowed to explore freely.[11]

  • Observation Period: Behavior is typically recorded for a 5 to 10-minute period.

  • Data Collection: A video camera and tracking software are used to record and score the session.

  • Key Parameters:

    • Time spent in the light compartment.[11]

    • Number of transitions between compartments.[11]

    • Latency to first enter the dark compartment.[11]

    • Distance traveled in the light chamber.[11]

LDB_Workflow Acclimatization Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin 1-2 hours Placement Place Mouse in Light Compartment Drug_Admin->Placement 30-60 min Record Video Recording & Tracking Placement->Record 5-10 min Session Analysis Parameters: - Time in Light Box - Transitions - Latency to Dark Record->Analysis Score Behavior

Caption: Standard workflow for the Light-Dark Box (LDB) test.

The Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[13][14] The apparatus is a simple, empty arena, typically square, with walls to prevent escape.[15] Rodents naturally tend to stay close to the walls (thigmotaxis) and avoid the exposed central area. A reduction in this anxiety-like behavior is indicated by increased time spent and activity in the center of the arena.[13]

Experimental Protocol:

  • Acclimatization: Animals are habituated to the testing room.

  • Drug Administration: The test compound or control is administered.

  • Test Initiation: The animal is placed in a corner of the open field.[13]

  • Observation Period: The session typically lasts for 5 to 10 minutes.[13][15]

  • Data Collection: Infrared beams or video tracking software monitor the animal's position and movement.

  • Key Parameters:

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Total distance traveled (a measure of general activity).

    • Rearing frequency (a measure of exploratory behavior).

OFT_Workflow Acclimatization Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin 1-2 hours Placement Place Mouse in Corner of Arena Drug_Admin->Placement 30-60 min Record Video/IR Beam Tracking Placement->Record 5-10 min Session Analysis Parameters: - Time in Center - Center Entries - Total Locomotion - Rearing Record->Analysis Score Behavior

Caption: Standard workflow for the Open Field Test (OFT).

Comparative Data on Anxiolytic Performance

The following table summarizes experimental data from studies investigating methoxyphenyl-containing compounds and standard anxiolytics in the behavioral paradigms discussed. This allows for an objective comparison of their relative efficacy.

Compound/DrugAnimal ModelDose & RouteKey Anxiolytic-Like FindingsReference
Diazepam (Positive Control) Elevated Plus Maze1.5 mg/kgSignificantly increased time and entries into open arms.[16]
Diazepam (Positive Control) Light-Dark Box0.1 - 4 mg/kgSignificantly reduced mCPP-induced anxiety (increased exploratory activity in the light compartment).
Buspirone (Positive Control) Elevated Plus Maze0.5 - 20 mg/kgNo anxiolytic activity was observed in this specific study.[17]
Buspirone (Positive Control) Open Field Test0.3 mg/kg, i.p.Leads to increased exploratory behavior.[13]
SeBZF3 Elevated Plus Maze25 & 50 mg/kg, i.g.Exhibited anxiolytic-like effects.[5]
SeBZF3 Light-Dark Box50 mg/kg, i.g.Exhibited anxiolytic-like activity.[5]
VBZ102 Light-Dark BoxVariousInduced an anxiolytic effect at different doses.
VBZ102 Open Field TestVariousInduced an anxiolytic effect; a sedative effect was noted only at 10.0 mg/kg.
N-benzoyl 3-nitro-phthalimide Elevated Plus Maze10 mg/kgIncreased the number of entries and time spent in open arms.[16]

Note: SeBZF3 is 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran and VBZ102 is 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one. Direct experimental data on the parent compound 3-(3-Methoxyphenyl)propan-1-amine was not available in the searched literature; however, these related derivatives provide a strong basis for comparison.

Conclusion and Future Directions

The in vivo validation of 3-(3-Methoxyphenyl)propan-1-amine derivatives and related structures shows significant promise for the development of novel anxiolytics. The data from compounds like SeBZF3 and VBZ102 consistently demonstrate anxiolytic-like profiles across multiple, well-validated behavioral paradigms.[5][18] The evidence strongly suggests that the serotonergic system is a key mediator of these effects, offering a targeted mechanism of action that could potentially avoid some of the side effects associated with benzodiazepines.[5]

Future research should focus on a systematic exploration of the structure-activity relationship within the 3-(3-Methoxyphenyl)propan-1-amine class. This includes synthesizing and testing a broader range of derivatives to optimize potency and selectivity. Furthermore, mechanistic studies should be expanded to include receptor binding assays, electrophysiological recordings, and neurochemical analyses to precisely identify the molecular targets and downstream signaling pathways. Finally, comprehensive safety and toxicology studies will be essential to establish a therapeutic window and advance the most promising candidates toward clinical development.

References

  • Cryan, J. F., & Holmes, A. (2005). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Nature Reviews Drug Discovery, 4(9), 775-790. Available at: [Link]

  • Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687. Available at: [Link]

  • Jetir. (n.d.). Experimental Models for Screening Anxiolytic Activity. Jetir.org. Available at: [Link]

  • IJPR. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149. Available at: [Link]

  • Bilkei-Gorzo, A., Gyertyán, I., & Lévay, G. (1998). mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity. Psychopharmacology, 136(3), 291–298. Available at: [Link]

  • Gould, T. D., Dao, D. T., & Kovacsics, C. E. (2009). The open field test. Neuromethods, 42, 1-20. Available at: [Link]

  • Creative Biolabs. (n.d.). Light/Dark Box Test. Creative Biolabs. Available at: [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. Available at: [Link]

  • Bilkei-Gorzo, A., Gyertyán, I., & Lévay, G. (1998). mCPP-induced anxiety in the light-dark box in rats - A new method for screening anxiolytic activity. ResearchGate. Available at: [Link]

  • Magalhães, L. S., et al. (2023). Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system. PubMed. Available at: [Link]

  • Pellow, S., & File, S. E. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat. Pharmacology, Biochemistry and Behavior, 24(3), 525-529. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Light-dark box test – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H -[7][8][12] triazolo[4,3-a]azepine-3-yl-methyl)- urea derivatives. ResearchGate. Available at: [Link]

  • Transpharmation. (n.d.). Open Field Test. Transpharmation. Available at: [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. Available at: [Link]

  • ResearchGate. (n.d.). Anxiolytic Effect of Benzodiazepine Derivatives in Elevated Plus Maze test (M± SEM). ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Anxiolytic-like action of 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran (SeBZF3) in mice: A possible contribution of the serotonergic system. ResearchGate. Available at: [Link]

  • Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3-33. Available at: [Link]

  • Imaizumi, M., & Miyazaki, S. (1995). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon Shinkei Seishin Yakurigaku Zasshi, 15(2), 125-133. Available at: [Link]

  • F1000Research. (2017). The open field assay is influenced by room temperature and by drugs that affect core body temperature. F1000Research. Available at: [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. PubChem. Available at: [Link]

  • Research Results in Pharmacology. (2023). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results in Pharmacology. Available at: [Link]

  • Semantic Scholar. (1986). Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: A novel test of anxiety in the rat. Semantic Scholar. Available at: [Link]

  • MDPI. (2024). Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. MDPI. Available at: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Available at: [Link]

  • Asadabadi, A., et al. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 11(3), 835-841. Available at: [Link]

  • Vasilev, D. S., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 27(19), 6296. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Anxiolytic Effects of Natural Products: Pathological Mechanisms, Molecular Targets, Therapeutic Prospects. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Analysis of the Binding Affinities of 3-(3-Methoxyphenyl)propan-1-amine Analogs: A Guide for Medicinal Chemists and Pharmacologists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-(3-methoxyphenyl)propan-1-amine scaffold represents a privileged structure in modern medicinal chemistry, bearing a close resemblance to endogenous monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This structural similarity makes it a compelling starting point for the design of novel ligands targeting a variety of G-protein coupled receptors (GPCRs) within the central nervous system. The strategic placement of the methoxy group at the meta-position of the phenyl ring is a key determinant of its pharmacological profile, influencing both potency and selectivity across different receptor families.

This guide provides a comprehensive comparative analysis of the binding affinities of analogs derived from 3-(3-methoxyphenyl)propan-1-amine. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents. While a singular, comprehensive study detailing a systematic evaluation of a homologous series of these specific analogs is not publicly available, this document synthesizes findings from numerous studies on structurally related phenethylamines and phenpropylamines. By examining the structure-activity relationships (SAR) of these related compounds, we can extrapolate and predict the binding characteristics of novel 3-(3-methoxyphenyl)propan-1-amine derivatives, thereby guiding future research and development efforts.

Core Scaffold and Rationale for Analog Design

The foundational structure of 3-(3-methoxyphenyl)propan-1-amine offers several strategic points for chemical modification to modulate its pharmacological properties. These modifications are typically aimed at enhancing binding affinity for a primary target, improving selectivity over off-target receptors, and optimizing pharmacokinetic parameters such as metabolic stability and bioavailability.

The primary points for analog synthesis include:

  • N-Substitution: Modification of the primary amine with various alkyl or aryl groups can significantly impact receptor affinity and selectivity.

  • α-Alkylation: Introduction of a methyl or other small alkyl group on the carbon alpha to the amine can influence potency and confer resistance to metabolism by monoamine oxidase (MAO).

  • Phenyl Ring Substitution: Addition of other substituents to the phenyl ring can further modulate electronic and steric properties, fine-tuning receptor interactions.

  • Propyl Chain Modification: Altering the length or conformation of the three-carbon chain can affect the orientation of the pharmacophore within the receptor binding pocket.

Caption: Key modification points on the 3-(3-Methoxyphenyl)propan-1-amine scaffold.

Methodology for Determining Binding Affinities: The Radioligand Binding Assay

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[1] This technique is lauded for its robustness and sensitivity, allowing for the determination of key parameters such as the inhibition constant (Kᵢ), which reflects the affinity of a test compound for a receptor.

The underlying principle of a competitive radioligand binding assay is the competition between a labeled ligand (the radioligand) with a known high affinity for the target receptor and an unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the specifically bound radioligand (the IC₅₀ value), the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a generalized procedure for determining the binding affinity of a test compound at a specific G-protein coupled receptor.

1. Membrane Preparation: a. Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. b. The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove cellular debris. c. The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 20 minutes) to pellet the cell membranes. d. The membrane pellet is washed and resuspended in a suitable assay buffer. e. The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

2. Binding Assay: a. The assay is typically performed in a 96-well plate format. b. To each well, add in the following order: i. Assay buffer. ii. A fixed concentration of the appropriate radioligand (e.g., [³H]-ketanserin for the 5-HT₂ₐ receptor). iii. A range of concentrations of the unlabeled test compound. iv. The prepared cell membranes. c. For the determination of non-specific binding, a high concentration of a known, potent, unlabeled ligand for the target receptor is added to a set of wells. d. The plate is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Radioligand: a. The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter. b. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Radioactivity: a. The filters are dried, and a scintillation cocktail is added. b. The radioactivity retained on each filter is then counted using a scintillation counter.

5. Data Analysis: a. The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound. b. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve. c. The IC₅₀ value is determined from this curve using non-linear regression analysis. d. The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.

Caption: Workflow of a competitive radioligand binding assay.

Comparative Binding Affinity Analysis

The following sections provide a comparative analysis of the binding affinities of 3-(3-methoxyphenyl)propan-1-amine analogs and structurally related compounds at key monoamine receptors. The data is compiled from multiple sources and is intended to provide a predictive framework for the SAR of this chemical class.

Serotonin (5-HT) Receptors

The phenethylamine scaffold is a well-established pharmacophore for serotonin receptors, particularly the 5-HT₂ subfamily. The position of the methoxy group on the phenyl ring is a critical determinant of 5-HT receptor affinity.

Structure-Activity Relationship Insights:

  • 3-Methoxy Substitution: In general, mono-methoxylation of the phenethylamine ring enhances 5-HT receptor affinity compared to the unsubstituted parent compound.[1][2] Specifically, 3-methoxy substitution is known to confer significant affinity for 5-HT receptors.[1][2]

  • N-Alkylation: N,N-dimethylation of the terminal amine has been shown to decrease 5-HT receptor affinity in some phenethylamine series.[1][2]

  • α-Methylation: The introduction of an alpha-methyl group has a variable effect on 5-HT receptor affinity, often with little change when racemic mixtures are examined.[1][2]

Binding Affinity Data for Related Compounds:

Compound/AnalogReceptor SubtypeBinding Affinity (Kᵢ or pA₂)Reference
3-Methoxyphenethylamine5-HT (rat fundus)pA₂ = 5.8[1][2]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³’⁷]decan-1-amine5-HT₁ₐKᵢ = 1.2 nM[3]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³’⁷]decan-1-amine5-HT₁ₐKᵢ = 21.3 nM[3]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The data, although from different chemical series, highlights that the methoxyphenyl moiety is a key feature in high-affinity 5-HT₁ₐ receptor ligands.

Dopamine (D) Receptors

The phenethylamine backbone is also the core structure of dopamine, making its analogs prime candidates for dopamine receptor ligands.

Structure-Activity Relationship Insights:

  • Methoxy Substitution: The presence and position of methoxy groups can significantly alter affinity and selectivity for dopamine receptor subtypes.

  • N-Substitution: N-alkylation, particularly with propyl groups, has been shown to be favorable for D₂ and D₃ receptor affinity in some aminoindan series.

Binding Affinity Data for a Key Related Compound: 3-Methoxytyramine

3-Methoxytyramine, a metabolite of dopamine, shares the 3-methoxyphenyl ethylamine core with the compounds of interest.

CompoundReceptor SubtypeBinding Affinity (IC₅₀ in µM)
3-MethoxytyramineDopamine D₁121
3-MethoxytyramineDopamine D₂36
Dopamine (endogenous ligand)Dopamine D₁1.1
Dopamine (endogenous ligand)Dopamine D₂0.7

This data indicates that while 3-methoxytyramine binds to dopamine receptors, its affinity is considerably lower than that of dopamine itself. This suggests that further structural modifications to the 3-(3-methoxyphenyl)propan-1-amine scaffold would be necessary to achieve high-affinity dopamine receptor ligands.

Adrenergic (α and β) Receptors

Phenethylamines are the parent compounds of the endogenous adrenergic receptor agonists, epinephrine and norepinephrine.

Structure-Activity Relationship Insights:

  • General Trends: The binding of phenethylamines to adrenergic receptors is highly dependent on the substitution pattern on both the phenyl ring and the ethylamine side chain.

  • 3-Methoxy Group: The influence of a lone 3-methoxy group on adrenergic receptor affinity is not as well-defined as for serotonin receptors and would likely be highly dependent on other structural features of the molecule.

Binding Affinity Data for a Key Related Compound: 3-Methoxytyramine

CompoundReceptor SubtypeBinding Affinity (IC₅₀ in µM)
3-Methoxytyramineα₂ₐ-Adrenergic3.6
3-Methoxytyramineα₂C-Adrenergic55
Dopamine (endogenous ligand)α₂ₐ-Adrenergic2.6
Dopamine (endogenous ligand)α₂C-Adrenergic3.2

Interestingly, 3-methoxytyramine displays a respectable affinity for the α₂ₐ-adrenergic receptor, comparable to that of dopamine. This suggests that analogs of 3-(3-methoxyphenyl)propan-1-amine may possess significant activity at this receptor subtype.

Summary of Structure-Activity Relationships and Future Directions

The synthesized analysis of binding data for compounds structurally related to 3-(3-methoxyphenyl)propan-1-amine provides valuable insights for the design of novel CNS-active agents.

  • Serotonin Receptors: The 3-methoxyphenyl moiety appears to be a favorable structural feature for achieving high affinity at serotonin receptors, particularly the 5-HT₁ₐ subtype. Further exploration of N-substituents on the propanamine chain is warranted to optimize this activity.

  • Dopamine Receptors: The affinity of the 3-methoxyphenyl ethylamine core for dopamine receptors is modest. Achieving high-affinity ligands will likely require additional structural modifications that more closely mimic the catechol and N-alkyl features of potent dopamine agonists.

  • Adrenergic Receptors: The significant affinity of 3-methoxytyramine for the α₂ₐ-adrenergic receptor suggests that this may be a relevant off-target to consider or a potential primary target for analogs of 3-(3-methoxyphenyl)propan-1-amine.

Future research should focus on the systematic synthesis and pharmacological evaluation of a homologous series of 3-(3-methoxyphenyl)propan-1-amine analogs. This would involve varying the N-substituents, introducing α-alkylation, and exploring additional substitutions on the phenyl ring. Such a study would provide a much-needed comprehensive dataset to build a robust quantitative structure-activity relationship (QSAR) model, which would be invaluable for the rational design of novel, potent, and selective ligands for a variety of CNS targets.

References

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

  • Ionescu, I. A., Cîrcu, V., Bîrceanu, A., & Oprea, A. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 26(11), 3283. [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-(3-Methoxyphenyl)propan-1-amine Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis and subsequent purity validation of 3-(3-Methoxyphenyl)propan-1-amine, a key intermediate in pharmaceutical research.[1] We present a robust synthesis protocol and detail a multi-pronged analytical approach for benchmarking the purity of the in-house synthesized compound against commercially available standards. The methodologies described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—serve as a self-validating system to ensure the highest degree of analytical certainty. This document is intended for researchers, chemists, and quality control specialists in the drug development sector who require rigorously validated chemical matter for their discovery pipelines.

Introduction: The Imperative for Purity

3-(3-Methoxyphenyl)propan-1-amine (CAS No: 18655-52-2) is a primary amine building block utilized in the synthesis of various biologically active molecules.[1] In drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of experimental reproducibility and clinical safety. Undetected impurities can lead to aberrant biological data, introduce confounding variables in structure-activity relationship (SAR) studies, and, in later stages, pose significant safety risks.

Therefore, establishing a rigorous, multi-technique approach to purity assessment is critical. This guide details the process of synthesizing 3-(3-Methoxyphenyl)propan-1-amine and provides a head-to-head comparison with commercial standards, demonstrating a workflow that ensures confidence in the material's identity and purity.

Synthesis and Purification Workflow

A reliable synthetic route is the first step in obtaining high-purity material. We have selected a well-documented two-step approach starting from 3-methoxybenzaldehyde, which involves a Knoevenagel condensation followed by catalytic hydrogenation. This choice is predicated on its high-yield potential and the relative ease of purification.

Diagram: Synthesis Workflow

cluster_synthesis Step 1: Knoevenagel Condensation cluster_reduction Step 2: Catalytic Hydrogenation cluster_purification Purification start 3-Methoxybenzaldehyde + Cyanoacetic Acid react1 Reflux in Pyridine (Piperidine catalyst) start->react1 product1 3-(3-Methoxyphenyl)prop-2-enenitrile react1->product1 react2 H₂ (g), 10% Pd/C Ethanol Solvent product1->react2 product2 Crude 3-(3-Methoxyphenyl)propan-1-amine react2->product2 purify Column Chromatography (Silica Gel, DCM/MeOH gradient) product2->purify final_product Pure Synthesized Amine purify->final_product

Caption: Workflow for the synthesis of 3-(3-Methoxyphenyl)propan-1-amine.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 3-(3-Methoxyphenyl)prop-2-enenitrile. To a solution of 3-methoxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in pyridine (3 vol), add piperidine (0.1 eq). Heat the mixture to reflux for 4 hours, monitoring by TLC. Cool the reaction mixture, pour it into ice-water, and acidify with HCl (conc.) to precipitate the product. Filter, wash with water, and dry the crude solid.

  • Step 2: Synthesis of 3-(3-Methoxyphenyl)propan-1-amine. Dissolve the crude nitrile from Step 1 in ethanol (10 vol). Add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w). Subject the mixture to hydrogenation (H₂ gas, 50 psi) in a Parr shaker apparatus overnight.

  • Step 3: Workup and Purification. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with ethanol. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the final product as a clear oil.

Analytical Benchmarking Methodologies

No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. We will employ HPLC (for non-volatile impurities), GC-MS (for volatile impurities), ¹H NMR (for structural confirmation and proton-containing impurities), and FTIR (for functional group confirmation).

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity determination in pharmaceutical chemistry. It separates compounds based on their differential partitioning between a stationary and mobile phase. For a polar compound like our target amine, a reverse-phase method (polar mobile phase, non-polar stationary phase) is highly effective at resolving non-volatile impurities.

Diagram: HPLC Analysis Workflow

prep Sample Preparation (1 mg/mL in Mobile Phase) inject Injection onto C18 Column prep->inject separate Isocratic Elution (Acetonitrile:Water with 0.1% TFA) inject->separate detect UV Detection at 254 nm separate->detect analyze Data Analysis (Peak Integration & Area % Calculation) detect->analyze result Purity Report analyze->result

Caption: Standard workflow for HPLC purity analysis.

Protocol: HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare samples of the synthesized amine and commercial standards (Supplier A, Supplier B) at a concentration of 1 mg/mL in the mobile phase.

Data Summary: HPLC Purity Comparison
Sample IDRetention Time (min)Peak Area %Notes
Synthesized Lot4.2199.6%Minor impurity peak at 3.55 min (0.25%)
Commercial Std. A (95%)4.2296.8%Multiple small impurity peaks observed
Commercial Std. B (>98%)4.2199.1%One notable impurity at 5.10 min (0.7%)
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is unparalleled for identifying volatile and semi-volatile impurities. Primary amines can exhibit poor peak shape in GC due to their polarity and interaction with active sites in the column.[2][3] Derivatization, for example with trifluoroacetic anhydride (TFAA), converts the polar amine into a less polar, more volatile amide, leading to sharper peaks and improved chromatographic performance.[2][3] This step is crucial for accurate quantification.

Protocol: GC-MS Method (with Derivatization)
  • Sample Preparation: To 1 mg of each amine sample in a vial, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60°C for 20 minutes. Cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film

  • Carrier Gas: Helium, 1 mL/min

  • Oven Program: Start at 80°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detection: Electron Impact (EI), scan range 40-400 m/z.

Data Summary: GC-MS Purity Comparison
Sample IDMain Peak R.T. (min)Main Peak Identity (MS)Purity (TIC Area %)Key Impurities Detected
Synthesized Lot9.85N-(3-(3-methoxyphenyl)propyl)-2,2,2-trifluoroacetamide99.7%Trace solvent (Ethyl Acetate)
Commercial Std. A9.86Confirmed97.1%Unidentified peak at 8.91 min
Commercial Std. B9.85Confirmed99.3%Trace peak consistent with starting aldehyde
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR provides an unambiguous confirmation of the molecular structure. The chemical shift, integration, and splitting pattern of each proton signal act as a molecular fingerprint. Crucially, the integration of signals allows for direct molar ratio comparison, making it a powerful tool for identifying and quantifying impurities that contain protons, without the need for derivatization or response factor calculations.

Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~10 mg of each sample in 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire spectra on a 400 MHz spectrometer.

Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • δ 7.20 (t, 1H): Aromatic proton

  • δ 6.75 (m, 3H): Aromatic protons

  • δ 3.80 (s, 3H): Methoxy (-OCH₃) protons

  • δ 2.75 (t, 2H): Methylene (-CH₂-NH₂) protons

  • δ 2.65 (t, 2H): Methylene (Ar-CH₂-) protons

  • δ 1.80 (quint, 2H): Methylene (-CH₂-CH₂-CH₂-) protons

  • δ 1.45 (br s, 2H): Amine (-NH₂) protons

Data Summary: ¹H NMR Comparison
Sample IDStructural ConfirmationPurity EstimateImpurity Signals Noted
Synthesized LotConforms to structure>99.5%Very low-level grease signals.
Commercial Std. AConforms to structure~96%Signals in the aromatic region not consistent with the main structure.
Commercial Std. BConforms to structure>99%Trace singlet at ~9.8 ppm, indicative of residual aldehyde.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and effective technique for confirming the presence of key functional groups. While not quantitative for purity, it serves as an excellent identity check and can reveal gross impurities with distinct functional groups not present in the target molecule.

Protocol: FTIR
  • Technique: Attenuated Total Reflectance (ATR)

  • Procedure: Apply a small drop of the neat oil sample directly onto the ATR crystal and acquire the spectrum.

Expected Characteristic Peaks:

  • 3300-3400 cm⁻¹: N-H stretch (primary amine)

  • 2850-3000 cm⁻¹: C-H stretch (aliphatic and aromatic)

  • 1580-1600 cm⁻¹: C=C stretch (aromatic ring)

  • 1260 cm⁻¹: C-O stretch (aryl ether)

All samples, including the synthesized lot and commercial standards, showed spectra consistent with the expected structure of 3-(3-Methoxyphenyl)propan-1-amine, confirming the compound's identity across the board.

Conclusion: A Triad of Validation

The comprehensive analysis demonstrates that our in-house synthesized 3-(3-Methoxyphenyl)propan-1-amine possesses a purity profile of >99.5% , which is superior to the tested commercial lots.

Analytical TechniqueSynthesized Lot PurityCommercial Std. A PurityCommercial Std. B Purity
HPLC (Area %) 99.6%96.8%99.1%
GC-MS (TIC Area %) 99.7%97.1%99.3%
¹H NMR (Molar Ratio) >99.5%~96%>99%

This guide underscores a critical principle in chemical science: trust, but verify. Relying on a single analytical method, or solely on a supplier's Certificate of Analysis, can introduce unacceptable risks into research. By employing an orthogonal triad of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques, researchers can establish a self-validating system that provides the highest degree of confidence in a material's purity and identity. This rigorous approach is indispensable for generating reliable and reproducible scientific data.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]

  • Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Kim, J. H., et al. (2010). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 53(4), 461-468. Available at: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-methoxypropane. Available at: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Profiling of 3-(3-Methoxyphenyl)propan-1-amine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the robust characterization of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive framework for the in vitro statistical analysis of 3-(3-Methoxyphenyl)propan-1-amine, a compound of interest due to its structural features. While direct quantitative performance data for this specific molecule is not yet prevalent in public-domain literature, its chemical structure—a phenethylamine derivative—suggests potential interactions with key neurological targets.

This document will not only propose a suite of essential in vitro assays but will also contextualize the potential findings by comparing them against well-established reference compounds. We will delve into the scientific rationale behind assay selection, provide detailed, field-tested protocols, and present a clear structure for data interpretation.

Rationale for Target Selection: Unveiling Potential Mechanisms of Action

The molecular architecture of 3-(3-Methoxyphenyl)propan-1-amine, featuring a methoxy-substituted phenyl ring and a propan-1-amine side chain, bears resemblance to classes of compounds known to interact with monoamine system modulators. Based on this structural hypothesis, two primary targets are of immediate interest for initial in vitro screening:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2] Given the amphetamine-like scaffold, assessing the inhibitory potential of 3-(3-Methoxyphenyl)propan-1-amine against both MAO isoforms is a logical first step.

  • Trace Amine-Associated Receptor 1 (TAAR1): As a G protein-coupled receptor activated by endogenous trace amines like β-phenethylamine, TAAR1 is a key regulator of monoaminergic neurotransmission.[3][4][5] Its activation can modulate dopamine and serotonin systems, making it a promising target for neuropsychiatric disorders.[3][6] The structural similarity of our topic compound to phenethylamines necessitates the evaluation of its agonist activity at TAAR1.[7][8]

To provide a robust comparative context, we will benchmark the performance of 3-(3-Methoxyphenyl)propan-1-amine against the following well-characterized compounds:

  • Clorgyline: A selective and irreversible inhibitor of MAO-A.[2][9]

  • Selegiline: A selective and irreversible inhibitor of MAO-B.[10]

  • Phenethylamine: An endogenous agonist of TAAR1.[7][8]

Comparative Data Analysis: A Framework for Interpretation

The primary output of the proposed assays will be the determination of potency (IC50 for inhibitors, EC50 for agonists). The following table presents the established values for our comparator compounds and provides a template for tabulating the experimental data for 3-(3-Methoxyphenyl)propan-1-amine.

CompoundTargetParameterValue (µM)Selectivity
Clorgyline MAO-AIC500.0012 - 0.017[2][11]Highly Selective for MAO-A
MAO-BIC501.9 - 58[2][9]
Selegiline MAO-AIC5023[10]Highly Selective for MAO-B
MAO-BIC500.037 - 0.051[10][12]
Phenethylamine TAAR1EC508.8[7]N/A
3-(3-Methoxyphenyl)propan-1-amine MAO-AIC50To be determinedTo be calculated
MAO-BIC50To be determined
TAAR1EC50To be determinedN/A

Experimental Protocols & Methodologies

To ensure scientific rigor, the following detailed protocols are provided. These methods are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Monoamine Oxidase (MAO) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common approach is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

Experimental Workflow Diagram:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Test_Compound Serial Dilution of 3-(3-Methoxyphenyl)propan-1-amine & Comparators Preincubation Pre-incubate Enzyme with Test Compound/Comparator (15 min) Test_Compound->Preincubation Enzyme Prepare Recombinant hMAO-A or hMAO-B Enzyme->Preincubation Substrate Prepare MAO Substrate (e.g., Tyramine) Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Step 2 Preincubation->Reaction_Start Step 1 Incubation Incubate at 37°C (e.g., 30 min) Reaction_Start->Incubation Detection_Reagent Add Detection Reagent (e.g., Amplex Red & HRP) Incubation->Detection_Reagent Fluorescence_Read Read Fluorescence (Ex/Em ~535/590 nm) Detection_Reagent->Fluorescence_Read Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for the MAO-A/B fluorometric inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a concentration series of 3-(3-Methoxyphenyl)propan-1-amine, clorgyline, and selegiline in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4). A typical starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme and the substrate (e.g., p-tyramine) in the assay buffer. The final enzyme and substrate concentrations should be optimized based on the manufacturer's recommendations or preliminary experiments to ensure the reaction is in the linear range.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer, the test compound dilutions, and the MAO enzyme. Include wells for "no inhibitor" controls (enzyme + buffer) and "background" controls (buffer only).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme. This step is particularly crucial for irreversible inhibitors like clorgyline and selegiline.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Detection: Stop the reaction and initiate the detection by adding a solution containing a probe like Amplex Red and horseradish peroxidase (HRP). HRP catalyzes the reaction between the H2O2 produced by MAO and the Amplex Red reagent to generate the fluorescent product, resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation ~535 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Assay

This assay determines if 3-(3-Methoxyphenyl)propan-1-amine can activate TAAR1 and measures its potency. A common method involves using a cell line (e.g., HEK293) stably expressing human TAAR1 and a reporter system that measures the downstream signaling of receptor activation, such as cyclic AMP (cAMP) production.

Signaling Pathway and Assay Logic Diagram:

TAAR1_Signaling_Assay cluster_cell HEK293 Cell Expressing hTAAR1 Agonist Agonist (e.g., Phenethylamine or Test Compound) TAAR1 hTAAR1 Receptor Agonist->TAAR1 Binds & Activates G_Protein Gαs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Reporter cAMP Reporter (e.g., BRET, HTRF, Luciferase) cAMP->Reporter Modulates Signal Measurable Signal (Light, FRET, etc.) Reporter->Signal Generates

Caption: TAAR1 Gαs signaling and reporter assay principle.

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture HEK293 cells stably expressing human TAAR1 under standard conditions. Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a concentration series of 3-(3-Methoxyphenyl)propan-1-amine and the reference agonist phenethylamine in a suitable assay buffer (e.g., HBSS).

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the respective wells. Include "no agonist" controls.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and signal accumulation.

  • Detection: Perform the lysis and detection steps according to the specific cAMP assay kit being used (e.g., HTRF, LANCE, or BRET). These kits typically involve the addition of reagents that generate a signal inversely or directly proportional to the amount of cAMP produced.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • Normalize the data to the "no agonist" control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect).

Conclusion and Future Directions

This guide outlines a clear and scientifically robust pathway for the initial in vitro characterization of 3-(3-Methoxyphenyl)propan-1-amine. By systematically evaluating its activity against MAO-A, MAO-B, and TAAR1, researchers can gain critical insights into its potential mechanism of action. The direct comparison with benchmark compounds like clorgyline, selegiline, and phenethylamine will allow for a nuanced interpretation of the data, including potency and selectivity.

Should the results from these initial screens prove promising, further studies would be warranted. These could include reversibility assays for MAO inhibition, investigation of downstream signaling pathways for TAAR1 activation (such as ERK phosphorylation), and screening against a broader panel of receptors and enzymes to build a comprehensive pharmacological profile. The methodologies described herein provide the essential first step in elucidating the therapeutic potential of this and other novel chemical entities.

References

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. BioAssay Systems. [Link]

  • Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific MAO-B inhibitor) on the 5-HIAA production as a measure of MAO-A activity. ResearchGate. [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PMC - NIH. [Link]

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. MDPI. [Link]

  • TAAR1. Wikipedia. [Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]

  • The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice. PMC - PubMed Central. [Link]

  • 1-(3-Methoxyphenyl)-1-propan-2-yloxypropan-2-amine. PubChem. [Link]

Sources

Navigating the Neuropharmacological Landscape of Methoxyphenylalkylamines: A Comparative Guide Focused on 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Subject Compound: It is critical to establish from the outset that, despite its commercial availability as a research chemical, there is a notable absence of peer-reviewed studies validating the specific neuropharmacological effects of 3-(3-Methoxyphenyl)propan-1-amine in the public domain. While some chemical suppliers describe it as a "seratogenic drug of the amphetamine class" that binds to alpha-receptors, these claims are not substantiated by published scientific data.[1] Therefore, this guide will provide a comparative analysis based on the established neuropharmacology of structurally related methoxyphenylalkylamines, offering a predictive framework for the potential activity of 3-(3-Methoxyphenyl)propan-1-amine and a methodological blueprint for its future investigation.

Structural Context and Predicted Pharmacological Profile

3-(3-Methoxyphenyl)propan-1-amine belongs to the phenethylamine class of compounds, which are characterized by a phenyl ring attached to an amino group via a two-carbon chain. The substitution on the phenyl ring and the alkyl chain significantly influences the pharmacological profile of these molecules. The subject compound features a methoxy (-OCH3) group at the meta-position (position 3) of the phenyl ring.

Based on the structure-activity relationships (SAR) of related phenethylamines, the presence and position of the methoxy group are key determinants of receptor affinity and functional activity, particularly at serotonergic and adrenergic receptors.

Comparative Compounds for Analysis:

To build a predictive profile for 3-(3-Methoxyphenyl)propan-1-amine, we will draw comparisons with the following well-characterized compounds:

  • Para-Methoxyphenylethylamine (PMPEA): An isomer of the subject compound with the methoxy group at the para-position (position 4).

  • 2,5-Dimethoxy-4-substituted phenethylamines (2C-X series): A class of psychedelic phenethylamines that highlights the role of methoxy groups in conferring high affinity for serotonin 5-HT2A receptors.[2]

  • 1-(3-methoxy-4-methylphenyl)-2-aminopropane: A compound with a similar methoxy substitution pattern that has been studied for its behavioral effects and monoamine transporter interactions.[3]

Comparative Neuropharmacology: Receptor Systems of Interest

The primary targets for methoxylated phenethylamines are typically G-protein coupled receptors (GPCRs), including serotonin (5-HT) and adrenergic (α and β) receptors, as well as monoamine transporters.

Serotonergic System

The serotonergic system, particularly the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C), is a hallmark target for many psychoactive phenethylamines.[2]

Expected Interactions of 3-(3-Methoxyphenyl)propan-1-amine:

  • 5-HT2A Receptor: Agonism at this receptor is strongly associated with the psychedelic effects of many phenethylamines. The 2,5-dimethoxy substitution pattern, as seen in the 2C-X series, is a strong determinant of high 5-HT2A affinity and agonist activity.[2] While 3-(3-Methoxyphenyl)propan-1-amine lacks the second methoxy group, some level of interaction with 5-HT2A receptors is plausible, though likely with lower affinity than the 2C-X compounds.

  • 5-HT1A Receptor: Some phenethylamines also exhibit activity at 5-HT1A receptors, which can modulate mood and anxiety.[2]

Adrenergic System

Interactions with adrenergic receptors, particularly alpha-adrenergic receptors, are also a common feature of this compound class and are consistent with the anecdotal claims for the subject compound.[1][4]

Expected Interactions of 3-(3-Methoxyphenyl)propan-1-amine:

  • α-Adrenergic Receptors: Phenylpiperazine derivatives with methoxy substitutions have been shown to interact with α1-adrenergic receptors.[4] Blockade of α1-adrenergic receptors can lead to vasodilation and a decrease in blood pressure.[5] Conversely, agonism at α2-adrenergic receptors can reduce sympathetic outflow. The claim of "alpha receptor" binding for 3-(3-Methoxyphenyl)propan-1-amine warrants investigation into its effects at both α1 and α2 subtypes.

Experimental Validation: A Methodological Framework

To validate the neuropharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine, a series of in vitro and in vivo experiments would be necessary.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional activity of 3-(3-Methoxyphenyl)propan-1-amine at a panel of relevant neurotransmitter receptors and transporters.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, α1A, α2A adrenergic receptors) or use rodent brain tissue homogenates.

  • Assay Conditions: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound (3-(3-Methoxyphenyl)propan-1-amine).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Receptor Binding Profile (Ki, nM)

Compound5-HT2A5-HT2C5-HT1Aα1A-adrenergicα2A-adrenergic
3-(3-Methoxyphenyl)propan-1-amineTBDTBDTBDTBDTBD
2C-I (Reference)[2]1540>10,0001,3002,700
mCPP (Reference)[6]13003604402500570

TBD: To Be Determined

Experimental Protocol: Functional Assay (e.g., Inositol Phosphate Accumulation for 5-HT2A)

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a suitable medium.

  • Labeling: Label the cells with [3H]myo-inositol.

  • Stimulation: Expose the cells to varying concentrations of 3-(3-Methoxyphenyl)propan-1-amine.

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Quantification: Separate and quantify the [3H]inositol phosphates using ion-exchange chromatography.

  • Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) to characterize the compound as a full or partial agonist, or an antagonist.

In Vivo Behavioral Assays

Objective: To assess the central nervous system effects of 3-(3-Methoxyphenyl)propan-1-amine in animal models.

Experimental Protocol: Head-Twitch Response (HTR) in Mice (Predictive of 5-HT2A Agonism)

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration: Administer varying doses of 3-(3-Methoxyphenyl)propan-1-amine or a vehicle control via intraperitoneal (i.p.) injection.

  • Observation: For a period of 30 minutes post-injection, observe the mice and count the number of head twitches, which are rapid, rotational movements of the head.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests.

Experimental Protocol: Locomotor Activity in Mice

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track movement.

  • Procedure: Place mice in the open field immediately after i.p. administration of 3-(3-Methoxyphenyl)propan-1-amine or vehicle.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes.

  • Data Analysis: Analyze the data in time bins to assess both the initial and sustained effects of the compound on activity.

Visualizing a Potential Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway for a methoxyphenylalkylamine at a 5-HT2A receptor, a primary target for many psychoactive compounds in this class.

5-HT2A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT 5-HT 5-HT2A_R 5-HT2A Receptor 5-HT->5-HT2A_R Binds Gq_alpha Gqα 5-HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response 3-MPA 3-(3-Methoxyphenyl) propan-1-amine (Hypothetical Agonist) 3-MPA->5-HT2A_R Binds

Caption: Hypothetical 5-HT2A receptor signaling cascade upon agonist binding.

Conclusion and Future Directions

While a definitive neuropharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine remains to be elucidated through rigorous scientific investigation, the existing knowledge of structurally related methoxyphenylalkylamines provides a strong foundation for targeted research. The methodologies outlined in this guide offer a clear path forward for characterizing its receptor binding affinities, functional activities, and in vivo behavioral effects. Future studies are essential to move beyond anecdotal claims and establish an evidence-based understanding of this compound's interactions with the central nervous system. Such research will not only clarify the specific properties of 3-(3-Methoxyphenyl)propan-1-amine but also contribute to the broader understanding of structure-activity relationships within the diverse class of phenethylamines.

References

  • Rickli, A., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Journal of Psychopharmacology, 28(9), 845-857.
  • Marona-Lewicka, D., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668.
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
  • Szewczyk, B., et al. (2021).
  • Katz, J. L., et al. (2016). Adrenergic, Dopaminergic, and Serotonergic Pharmacology. In Basic & Clinical Pharmacology 14e.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory-intensive work, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Methoxyphenyl)propan-1-amine (CAS No. 18655-52-2), a key building block in organic synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and unwavering regulatory compliance. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and responsibility in your laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-(3-Methoxyphenyl)propan-1-amine is not a benign substance; its disposal requires meticulous attention due to a multi-faceted hazard profile. The closely related and structurally similar compound, 3-Methoxypropylamine, is classified as a flammable, corrosive liquid that is harmful if swallowed, a skin sensitizer, and toxic to aquatic life.[3][4] These properties demand that it be treated as regulated hazardous waste.

Never dispose of this chemical or its waste streams down the drain.[4][5] Amines can be harmful to aquatic ecosystems, and the U.S. Environmental Protection Agency (EPA) explicitly bans the "sewering" of hazardous pharmaceutical waste.[5][6]

Table 1: Hazard Summary for Phenylalkylamine Compounds

Hazard Classification GHS Pictogram(s) Signal Word Key Hazard Statements Causality for Disposal Protocol
Flammable Liquid (Category 3) 🔥 Danger H226: Flammable liquid and vapor.[3][4] Waste must be stored away from all ignition sources (heat, sparks, flames). Use of spark-proof tools may be necessary.[4]
Skin Corrosion (Category 1A/1C) corrosive Danger H314: Causes severe skin burns and eye damage.[3][4] Mandates the use of robust Personal Protective Equipment (PPE), especially chemical-resistant gloves and eye/face protection.
Acute Oral Toxicity (Category 4) exclamation Danger H302: Harmful if swallowed.[3][4] Reinforces the need for strict hygiene; no eating, drinking, or smoking in the handling area.[3]
Skin Sensitization (Category 1) exclamation Danger H317: May cause an allergic skin reaction.[3][4] Prolonged or repeated contact must be avoided. Contaminated clothing must be removed and decontaminated immediately.[3]

| Hazardous to the Aquatic Environment | none | Warning | H402: Harmful to aquatic life.[3] | Prohibits sewer disposal and mandates containment to prevent environmental release.[3][4] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate 3-(3-Methoxyphenyl)propan-1-amine waste, ensure you are equipped with the correct PPE. All handling of this substance, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Eye/Face Protection: Use chemical safety goggles. If there is a risk of splashing, a full-face shield is required over the goggles.[5][8]

  • Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: While handling within a fume hood should be sufficient, if exposure exceeds permissible limits, a NIOSH-certified respirator may be required as per your institution's safety plan and OSHA standards.[9][10]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The recommended and required method for the disposal of 3-(3-Methoxyphenyl)propan-1-amine is through collection and transfer to a licensed professional hazardous waste disposal service.[5][7] This typically involves incineration at a permitted facility.

Step 1: Waste Identification and Segregation

Immediately classify all waste containing 3-(3-Methoxyphenyl)propan-1-amine as hazardous chemical waste.[7] This includes pure, unreacted chemical, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats, and the first solvent rinse of an "empty" container).[7]

Crucially, segregate this amine waste from other waste streams. [5]

  • DO NOT mix with acidic waste. This can cause a violent exothermic neutralization reaction.

  • DO NOT mix with strong oxidizing agents.[4] This can create a fire or explosion hazard.

  • Keeping waste streams separate prevents dangerous reactions and simplifies the disposal process for your EHS department.[5][7]

Step 2: Waste Containerization

Use a dedicated and clearly labeled waste container.[7]

  • Material: The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).[7]

  • Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid to prevent the release of fumes.[5][7]

  • Practice: Keep the container closed at all times except when adding waste.

Step 3: Comprehensive Labeling

Proper labeling is a cornerstone of safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste." [7]

  • The full chemical name: "3-(3-Methoxyphenyl)propan-1-amine Waste." [7]

  • A complete list of all components of the waste, including solvents and their approximate concentrations.[7]

  • The appropriate hazard pictograms (Flammable, Corrosive, Health Hazard).

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated, secure satellite accumulation area.[5] This area should be:

  • Cool and well-ventilated.[5]

  • Away from direct sunlight and sources of heat or ignition.[5]

  • Incompatible substances like acids must not be stored in the immediate vicinity.[5]

Step 5: Arranging for Final Disposal

Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often not exceeding one year), arrange for its collection.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations.[5]

Emergency Procedures for Spills and Exposures

Preparedness is key to mitigating the impact of an accident.[5]

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing full PPE, contain the spill with absorbent pads or inert material like sand or earth.[5] Do not use combustible materials like paper towels to absorb large spills.

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[4]

    • Clean the spill area, and report the incident to your EHS department.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Visualization of the Disposal Workflow

To ensure clarity, the logical steps for proper disposal are outlined in the workflow diagram below. Following this process systematically ensures that all safety and regulatory requirements are met at each stage.

G start Waste Generated (Pure chemical, solutions, contaminated labware) assess Assess Hazards - Flammable - Corrosive - Skin Sensitizer - Aquatic Toxin start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Work in Fume Hood) assess->ppe segregate Segregate Waste Keep away from acids & oxidizing agents ppe->segregate container Select Proper Container - Chemically compatible (HDPE) - Leak-proof, sealed lid segregate->container label_node Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - All Components & % - Hazard Pictograms container->label_node store Store Safely - In designated Satellite Accumulation Area - Cool, ventilated, secure label_node->store contact Contact EHS or Licensed Disposal Contractor store->contact Container is full or max time reached end Waste Collected for Final Disposal (Incineration) contact->end

Figure 1: Disposal Workflow for 3-(3-Methoxyphenyl)propan-1-amine.

By internalizing this guide, you not only ensure the compliant disposal of 3-(3-Methoxyphenyl)propan-1-amine but also contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research organization.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

  • OSHA's toxic and hazardous substances standards. J. J. Keller & Associates, Inc. (via YouTube). [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(3-Methoxyphenyl)propan-1-amine: Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)propan-1-amine (CAS No. 18655-52-2). As a substituted aromatic amine, this compound presents a specific set of hazards that mandate rigorous adherence to safety protocols to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific reactivity and toxicity profile.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. 3-(3-Methoxyphenyl)propan-1-amine, and its close structural analogs like 3-Methoxypropylamine, are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary dangers stem from its corrosive nature, flammability, and potential for causing skin sensitization.[1][2]

Key Hazards Summary:

  • Skin Corrosion/Irritation (Category 1A/1B): The compound can cause severe skin burns and damage upon contact.[1][2][3] This corrosive action necessitates robust skin and body protection.

  • Serious Eye Damage (Category 1): Direct contact with the eyes can result in irreversible damage and potential blindness.[1][2][3]

  • Flammable Liquid and Vapor (Category 3): The chemical is a flammable liquid that can be ignited by heat, sparks, or flames.[1][2] Vapors can travel to an ignition source and flash back.

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed, with ingestion potentially causing severe swelling and damage to internal tissues.[1][2]

  • Skin Sensitization (Category 1): Repeated exposure may lead to an allergic skin reaction in susceptible individuals.[1][2]

These classifications dictate the minimum level of personal protective equipment (PPE) required. The causality is direct: the corrosive nature drives the need for chemical-resistant gloves and aprons, the severe eye damage risk mandates sealed goggles and face shields, and the flammability requires spark-proof tools and careful handling away from ignition sources.[1][2]

Hazard Classification Category Signal Word Hazard Statement
Flammable liquids3DangerFlammable liquid and vapor.[1][2]
Skin Corrosion/Irritation1A / 1BDangerCauses severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Irritation1DangerCauses severe skin burns and eye damage.[1][2][3]
Skin Sensitization1DangerMay cause an allergic skin reaction.[1][2]
Acute oral toxicity4DangerHarmful if swallowed.[1][2]

Core Directive: Personal Protective Equipment (PPE) Protocol

All handling of 3-(3-Methoxyphenyl)propan-1-amine must be conducted within a certified chemical fume hood to control vapor inhalation.[3] Eyewash stations and safety showers must be in close proximity to the workstation.[1][3]

Eye and Face Protection
  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] These must provide a complete seal around the eyes.

  • Recommended for Splash Hazard: When handling larger quantities (>50 mL) or performing vigorous reactions, supplement goggles with a full-face shield.[2][4] This provides a secondary barrier against splashes.

Skin and Body Protection
  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][3] Nitrile gloves are a common choice, but it is critical to consult the glove manufacturer's permeation data for amines. Double-gloving is recommended for extended procedures. Always inspect gloves for tears or pinholes before use.

  • Laboratory Coat/Gown: A standard cotton lab coat is insufficient. A chemically resistant gown or a rubber apron over a lab coat is required to protect against splashes.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Ensure shoes are made of a non-porous material.

Respiratory Protection
  • Primary Control: All work should be performed in a properly functioning chemical fume hood.[3]

  • Secondary Control: If exposure limits are exceeded, or if irritation is experienced (indicating a failure of primary engineering controls), a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[1][3] Respirator use requires formal training and fit-testing.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE (Order is Critical) cluster_work Work Phase start Assess Task (Quantity & Procedure) fume_hood Confirm Chemical Fume Hood is Certified and Operational start->fume_hood safety_stations Verify Eyewash/Shower Access is Unobstructed fume_hood->safety_stations gown 1. Don Chemically Resistant Gown/Apron gloves1 2. Don Inner Pair of Nitrile Gloves respirator 3. Don Respirator (If Required) goggles 4. Don Chemical Splash Goggles face_shield 5. Don Face Shield (If Splash Hazard) gloves2 6. Don Outer Pair of Nitrile Gloves handle_chem Proceed with Handling Chemical Inside Fume Hood gloves2->handle_chem

Operational Plan: Safe Handling and Storage

Safe operations extend beyond wearing the correct PPE. The environment and procedures must be engineered to minimize risk.

  • Ventilation: Ensure adequate ventilation.[1] All transfers, dilutions, and reactions should occur within a chemical fume hood.[3]

  • Ignition Sources: This is a flammable liquid.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use only non-sparking tools and explosion-proof electrical and lighting equipment.[1] Take precautionary measures against static discharge by grounding and bonding containers during transfers.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a designated flammables cabinet.[3]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Emergency Response and Disposal

Accidents can happen despite the best precautions. A clear, rehearsed plan is essential for mitigating harm.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing and shoes immediately.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3][4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][3]

Spill Response

For any spill, the priority is personnel safety. If a spill is large, uncontrolled, or you are unsure how to proceed, evacuate the area and call emergency services.[5][6]

Spill_Response

Step-by-Step Spill Cleanup (Small Spills):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Prevent the spill from spreading. Create a dike around the liquid using an inert absorbent material like sand, silica gel, or commercial spill pillows.[1][6] Work from the outside in to prevent splashing.[7]

  • Absorption: Cover the spill with the absorbent material and allow it to be fully soaked up.[1]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, chemically compatible, and sealable container for hazardous waste.[1][8]

  • Decontamination: Clean the spill area with soap and water.[8]

  • Disposal: Label the container "Hazardous Waste: Spill Debris containing 3-(3-Methoxyphenyl)propan-1-amine" and arrange for disposal through your institution's environmental health and safety office.[7]

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification and disposal.[1]

  • Unused Chemical: Dispose of as hazardous waste through your institution's approved waste disposal program. Do not empty into drains.[1]

  • Contaminated Materials: All PPE, absorbent materials, and labware that have come into contact with the chemical must be treated as hazardous waste. Double-bag solid waste in polyethylene bags, seal, and place it in a designated hazardous waste container.[6][7]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-(3-Methoxyphenyl)propan-1-amine, ensuring a safe environment for groundbreaking research.

References

  • Anichem. 3-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • ChemTreat. (2020, May 6). ChemTreat BL1581 Safety Data Sheet. Retrieved from [Link]

  • Auburn University Risk Management and Safety. Emergency and Spill Response Procedures. Retrieved from [Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • University of British Columbia. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • University of Mary Washington. Chapter 5: Chemical Spill Procedures. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.